molecular formula C13H29O7P B609264 m-PEG4-phosphonic acid ethyl ester CAS No. 1872433-73-2

m-PEG4-phosphonic acid ethyl ester

Cat. No.: B609264
CAS No.: 1872433-73-2
M. Wt: 328.34 g/mol
InChI Key: IJIFYTYZSWFMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG4-phosphonic acid ethyl ester is a PEG Linker.

Properties

IUPAC Name

1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIFYTYZSWFMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173715
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872433-73-2
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing m-PEG4-phosphonic acid ethyl ester, a key bifunctional linker used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details two primary synthetic pathways: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Included are detailed experimental protocols, characterization data, and a discussion of the critical process parameters. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a heterobifunctional linker that incorporates a monodisperse tetraethylene glycol (PEG4) spacer, a terminal methoxy (B1213986) group, and a diethyl phosphonate (B1237965) functional group. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the phosphonate moiety can be utilized for further chemical modifications or for its metal-binding properties. This linker has gained significant attention in the field of drug discovery, particularly in the design of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

This guide outlines the two most common and effective methods for the synthesis of this compound, providing researchers with the necessary information to replicate and optimize its production.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValueSource
CAS Number 1872433-73-2--INVALID-LINK--
Molecular Formula C13H29O7P--INVALID-LINK--
Molecular Weight 328.34 g/mol --INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Purity >98% (commercially available)--INVALID-LINK--
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C--INVALID-LINK--

Synthetic Routes

The synthesis of this compound can be efficiently achieved through two primary pathways, both of which involve the formation of a carbon-phosphorus bond. These routes are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Both methods start from a suitably activated m-PEG4 derivative.

Preparation of m-PEG4 Precursor

The initial step for both synthetic routes is the conversion of the terminal hydroxyl group of commercially available m-PEG4-OH into a good leaving group, such as a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate).

A common method for the bromination of m-PEG4-OH (1) is through the Appel reaction using triphenylphosphine (B44618) and carbon tetrabromide or via reaction with phosphorus tribromide.

G cluster_0 Precursor Synthesis m-PEG4-OH m-PEG4-OH (1) m-PEG4-Br m-PEG4-Br (2) m-PEG4-OH->m-PEG4-Br PBr3 or CBr4, PPh3

Figure 1: Synthesis of m-PEG4-bromide.
Route 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide.

G cluster_0 Michaelis-Arbuzov Reaction m-PEG4-Br m-PEG4-Br (2) Product m-PEG4-phosphonic acid ethyl ester (3) m-PEG4-Br->Product Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Product Heat

Figure 2: Michaelis-Arbuzov synthesis pathway.
Route 2: Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route using a dialkyl phosphite, such as diethyl phosphite, in the presence of a non-nucleophilic base.

G cluster_0 Michaelis-Becker Reaction m-PEG4-Br m-PEG4-Br (2) Product m-PEG4-phosphonic acid ethyl ester (3) m-PEG4-Br->Product Diethyl_phosphite Diethyl phosphite Diethyl_phosphite->Product Base Base (e.g., NaH) Base->Product

Figure 3: Michaelis-Becker synthesis pathway.

Experimental Protocols

Synthesis of m-PEG4-bromide (2)

Materials:

Procedure:

  • Dissolve m-PEG4-OH (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford m-PEG4-bromide (2) as a colorless oil.

ReactantMolar Eq.MW ( g/mol )
m-PEG4-OH1.0208.25
PPh31.2262.29
CBr41.2331.63
ProductExpected YieldPurity
m-PEG4-Br80-90%>95%
Route 1: Michaelis-Arbuzov Reaction Protocol

Materials:

  • m-PEG4-bromide (2)

  • Triethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine m-PEG4-bromide (1.0 eq) and an excess of triethyl phosphite (3.0-5.0 eq).

  • Heat the mixture to 140-160 °C and maintain it at this temperature for 4-6 hours.

  • Monitor the reaction by TLC or 31P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

  • Purify the resulting residue by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane to yield this compound (3).

ReactantMolar Eq.MW ( g/mol )
m-PEG4-Br1.0271.15
Triethyl phosphite3.0-5.0166.16
ProductExpected YieldPurity
This compound60-75%>95%
Route 2: Michaelis-Becker Reaction Protocol

Materials:

  • m-PEG4-bromide (2)

  • Diethyl phosphite

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add diethyl phosphite (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of m-PEG4-bromide (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound (3).

ReactantMolar Eq.MW ( g/mol )
m-PEG4-Br1.0271.15
Diethyl phosphite1.2138.10
Sodium Hydride (60%)1.240.00 (as 100%)
ProductExpected YieldPurity
This compound70-85%>95%

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Column chromatography on silica gel is the most effective method. The polarity of the eluent can be adjusted to achieve optimal separation.

Characterization of this compound should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential to confirm the structure of the molecule. The characteristic signals for the PEG chain, the ethyl groups on the phosphonate, and the phosphorus atom should be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

G cluster_0 Synthesis and Purification Workflow Start Start: m-PEG4-OH Precursor_Synth Precursor Synthesis: Functionalization of m-PEG4-OH Start->Precursor_Synth Reaction C-P Bond Formation: Michaelis-Arbuzov or Michaelis-Becker Precursor_Synth->Reaction Workup Reaction Workup: Quenching and Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization Final_Product Final Product: m-PEG4-phosphonic acid ethyl ester Characterization->Final_Product

Figure 4: Overall experimental workflow.

Conclusion

This technical guide has detailed two robust and reliable synthetic routes for the preparation of this compound. Both the Michaelis-Arbuzov and Michaelis-Becker reactions offer viable pathways, with the Michaelis-Becker reaction often providing slightly higher yields under milder conditions. The provided experimental protocols and purification strategies should enable researchers to successfully synthesize and isolate this important linker for its application in the development of novel therapeutics. Careful execution of the described procedures and thorough characterization of the final product are essential for ensuring its quality and performance in subsequent applications.

An In-depth Technical Guide on the Core Mechanism of Action of m-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG4-phosphonic acid ethyl ester is a heterobifunctional molecule increasingly utilized in advanced drug delivery and therapeutic development. Its unique structure, combining a hydrophilic methoxy-polyethylene glycol (m-PEG4) chain and a bone-avid phosphonic acid ethyl ester group, positions it as a critical component in two primary strategic applications: as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a moiety for targeted drug delivery to bone tissue. This technical guide elucidates the core mechanisms of action of this compound in these contexts, providing a comprehensive overview of its function, relevant signaling pathways, and the experimental protocols used for its evaluation.

Introduction

The modular nature of modern therapeutic design has led to the development of specialized chemical entities that serve distinct functions within a larger drug construct. This compound is a prime example of such a molecule, engineered to offer specific physicochemical and biological properties. Its structure comprises:

  • A methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain: The PEG component, with four ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of the parent molecule.

  • A phosphonic acid ethyl ester group: The phosphonate (B1237965) moiety has a strong affinity for hydroxyapatite, the primary mineral component of bone, making it an effective bone-targeting agent. The ethyl ester serves as a prodrug, which can be hydrolyzed in vivo to the active phosphonic acid.

This guide will delve into the dual mechanisms of action of this compound, focusing on its roles in targeted protein degradation and bone-specific drug delivery.

Mechanism of Action I: As a Linker in Proteolysis Targeting Chimeras (PROTACs)

In the context of PROTACs, this compound functions as a flexible and hydrophilic linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The primary mechanism of action is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of the m-PEG4 Linker in PROTAC Efficacy

The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. The m-PEG4 component of the linker influences several key parameters:

  • Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility of often hydrophobic PROTAC molecules, which can in turn affect cell permeability and overall bioavailability.[1]

  • Flexibility and Conformation: The flexibility of the PEG linker allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[2][3]

  • Ternary Complex Formation: The length and composition of the linker are critical for achieving positive cooperativity in the formation of the ternary complex, which is a key determinant of degradation efficiency.[2][3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general signaling pathway for a PROTAC utilizing a linker such as this compound is the ubiquitin-proteasome system. The process can be summarized as follows:

  • The PROTAC molecule enters the cell.

  • The target-binding ligand of the PROTAC binds to the protein of interest (POI).

  • The E3 ligase-recruiting ligand of the PROTAC binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • The m-PEG4 linker facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase).

  • Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI.

  • The POI is polyubiquitinated, marking it for degradation.

  • The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • The PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (m-PEG4-phosphonic acid ethyl ester linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Mechanism of Action II: Bone-Targeted Drug Delivery

The phosphonic acid moiety of this compound provides a strong affinity for bone tissue. This property can be harnessed to deliver therapeutic agents specifically to the bone, thereby increasing their local concentration and reducing systemic side effects.

Prodrug Activation and Bone Targeting

The ethyl ester of the phosphonic acid acts as a prodrug. It is anticipated that in vivo, esterases will hydrolyze the ethyl group, exposing the negatively charged phosphonic acid.[4][5] This active form then binds with high affinity to the calcium ions in hydroxyapatite, the inorganic mineral matrix of bone.[6]

The PEG component in this context serves to improve the solubility and pharmacokinetic properties of the bone-targeting conjugate, potentially leading to longer circulation times and enhanced accumulation in bone tissue.

Cellular Uptake in the Bone Microenvironment

Once localized to the bone surface, a drug conjugate containing the m-PEG4-phosphonic acid moiety can be taken up by bone cells, such as osteoclasts, osteoblasts, or tumor cells residing in the bone. The PEGylation of nanoparticles has been shown to influence their cellular uptake, often in a cell-type-dependent manner.[2] While PEGylation can sometimes reduce uptake by phagocytic cells, it can also facilitate passage through biological barriers.[7] The specific mechanisms of cellular entry would depend on the nature of the conjugated drug and the cell type.

Bone_Targeting_Mechanism cluster_systemic Systemic Circulation cluster_bone Bone Microenvironment Drug_Conjugate Drug-PEG4-Phosphonate Ethyl Ester Conjugate Hydrolyzed_Conjugate Drug-PEG4-Phosphonate (Active Form) Drug_Conjugate->Hydrolyzed_Conjugate Esterase Hydrolysis Hydroxyapatite Hydroxyapatite (Bone Mineral) Hydrolyzed_Conjugate->Hydroxyapatite High Affinity Binding Bone_Cell Bone Cell (e.g., Osteoclast) Hydroxyapatite->Bone_Cell Cellular Uptake

Mechanism of bone-targeted drug delivery.

Experimental Protocols

Synthesis of a PROTAC using this compound Linker (General Workflow)

The synthesis of a PROTAC using this linker typically involves standard bioconjugation techniques, such as amide bond formation.

  • Functionalization of the Linker: If not already present, a reactive group (e.g., a carboxylic acid or an amine) is introduced at the terminus of the PEG chain of the this compound.

  • Activation of Carboxylic Acid: If using amide coupling, a carboxylic acid on either the linker or one of the ligands is activated using a coupling agent such as HATU or EDC/NHS.

  • Amide Bond Formation: The activated carboxylic acid is reacted with a primary or secondary amine on the corresponding binding partner (linker or ligand) in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).

  • Second Coupling Reaction: The resulting intermediate is then coupled to the second ligand using a similar strategy.

  • Purification: The final PROTAC is purified using techniques such as reverse-phase HPLC.

PROTAC_Synthesis_Workflow start Start Materials: - Ligand 1 (e.g., with -NH2) - m-PEG4-phosphonic acid  ethyl ester (with -COOH) - Ligand 2 (e.g., with -NH2) step1 Activate Carboxylic Acid on Linker (e.g., HATU, DIPEA) start->step1 step3 Activate Carboxylic Acid on Ligand 2 (if applicable) or use a linker with two reactive ends start->step3 step2 Couple Ligand 1 to Linker (Amide Bond Formation) step1->step2 intermediate Intermediate: Ligand 1-Linker step2->intermediate step4 Couple Intermediate to Ligand 2 intermediate->step4 step3->step4 product Final PROTAC step4->product purify Purification (e.g., HPLC) product->purify end Characterized PROTAC purify->end

General workflow for PROTAC synthesis.
In Vitro Hydroxyapatite Binding Assay

This assay quantifies the affinity of the phosphonate-containing molecule for bone mineral.

  • Preparation of Hydroxyapatite (HA) Slurry: A known amount of HA powder is suspended in a buffer solution (e.g., PBS, pH 7.4).

  • Incubation: A solution of the this compound-containing compound at a known concentration is added to the HA slurry.

  • Equilibration: The mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation for a defined period (e.g., 1-24 hours) to allow for binding to reach equilibrium.

  • Separation: The HA particles are separated from the supernatant by centrifugation.

  • Quantification: The concentration of the compound remaining in the supernatant is measured using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC).

  • Calculation: The amount of compound bound to the HA is calculated by subtracting the amount in the supernatant from the initial amount added.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Cells expressing the target protein are seeded in culture plates and treated with varying concentrations of the PROTAC for a specific duration.

  • Cell Lysis: The cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the extent of protein degradation relative to a vehicle-treated control.[8]

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful tools for studying PROTACs in live cells.

  • Target Engagement Assay: This assay measures the binding of the PROTAC to its target protein or the E3 ligase in live cells. It typically involves a NanoLuc® luciferase-tagged protein and a fluorescent tracer that competes with the PROTAC for binding.[9][10]

  • Ternary Complex Formation Assay: This assay directly measures the formation of the POI-PROTAC-E3 ligase complex in live cells. One protein is tagged with NanoLuc® luciferase, and the other is tagged with a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.[11]

Quantitative Data Presentation

While specific quantitative data for PROTACs or bone-targeted conjugates using the exact this compound linker is not extensively available in the public domain, the following tables represent the types of data that are typically generated in the evaluation of such molecules.

Table 1: Representative Data for PROTAC Efficacy

PROTAC ConstructTarget ProteinDC50 (nM)Dmax (%)Cell Line
PROTAC-XProtein A5095Cell Line 1
PROTAC-YProtein B10085Cell Line 2

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Representative Data for Bone-Targeting Affinity

CompoundHydroxyapatite Binding (%)Incubation Time (h)
Drug-PEG4-Phosphonate854
Control Drug< 54

Conclusion

This compound is a versatile and valuable tool in modern drug development. Its mechanism of action is context-dependent, serving either as a critical component of a PROTAC linker to facilitate targeted protein degradation or as a bone-targeting moiety for the specific delivery of therapeutic agents. Understanding these core mechanisms, supported by the experimental protocols outlined in this guide, is essential for the rational design and evaluation of novel therapeutics that incorporate this promising bifunctional molecule. Further research focusing on specific conjugates and their biological evaluation will continue to expand the applications of this compound in addressing a range of diseases.

References

Technical Guidance: Solubility of m-PEG4-phosphonic acid ethyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG4-phosphonic acid ethyl ester, a key reagent in bioconjugation and drug delivery systems. Due to the limited availability of specific quantitative solubility data in public literature, this document combines reported qualitative data with predicted solubility based on the molecule's chemical properties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in their specific solvent systems.

Core Concepts: Understanding Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound (C13H29O7P) incorporates both hydrophilic and hydrophobic regions, influencing its solubility across a range of organic solvents. The polyethylene (B3416737) glycol (PEG) chain and the phosphonic acid ethyl ester group contribute to its polarity and potential for hydrogen bonding.

Solubility Data

The following table summarizes the known and predicted solubility of this compound in various organic solvents. It is critical to note that much of this data is qualitative or predictive and should be used as a guideline for solvent selection. Experimental verification is strongly recommended.

Organic SolventChemical FormulaSolvent TypeReported/Predicted SolubilityCitation/Basis
Dimethyl Sulfoxide (DMSO)C2H6OSPolar AproticSoluble[1][2]
Dichloromethane (DCM)CH2Cl2ChlorinatedLikely SolublePrediction based on the solubility of similar PEG-phosphonates
MethanolCH3OHPolar ProticLikely SolublePrediction based on the polarity of the molecule
EthanolC2H5OHPolar ProticLikely SolublePrediction based on the polarity of the molecule
ChloroformCHCl3ChlorinatedLikely SolublePrediction based on the polarity of the molecule
Ethyl AcetateC4H8O2Polar AproticModerately SolublePrediction based on the balance of polar and non-polar groups
HexaneC6H14Non-polarLikely InsolublePrediction based on the significant polarity of the molecule

Experimental Protocol for Solubility Determination

This section outlines a general yet detailed methodology for determining the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

Procedure:

  • Preparation of Stock Solution (if required for calibration):

    • Accurately weigh a known mass of this compound and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the test solvent to the vial.

    • Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

    • After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

Solubility_Workflow start Start: Select Organic Solvent add_excess Add excess m-PEG4-phosphonic acid ethyl ester to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate check_solid Is undissolved solid present? equilibrate->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge Yes fully_soluble Compound is fully soluble (add more solute and repeat) check_solid->fully_soluble No analyze Analyze supernatant for concentration (e.g., HPLC) centrifuge->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility calculate->end fully_soluble->add_excess

Caption: Experimental workflow for determining the solubility of this compound.

References

m-PEG4-phosphonic acid ethyl ester molecular weight and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on m-PEG4-phosphonic acid ethyl ester

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of this compound, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a phosphonic acid ethyl ester functional group. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Identifier Value Source
Molecular Weight 328.34 g/mol [1][2]
Chemical Formula C13H29O7P[1]
IUPAC Name diethyl (2,5,8,11-tetraoxatridecan-13-yl)phosphonate[1]
CAS Number 1872433-73-2[1]
SMILES Code COCCOCCOCCOCCP(OCC)(OCC)=O[1]
Appearance Not specified in literature; likely a liquid or solid
Purity Typically ≥95%[3][4]
Solubility Soluble in various organic solvents[1]
Storage Recommended at -20°C for long-term storage[1][3]

Chemical Structure

The structure of this compound features a methoxy-terminated tetra-ethylene glycol chain linked to a diethyl phosphonate (B1237965) group.

Caption: Chemical structure of this compound.

Experimental Applications and Protocols

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the final PROTAC molecule.

General Experimental Workflow for PROTAC Synthesis

G start Starting Materials: - Target Protein Ligand - E3 Ligase Ligand - this compound step1 Functional Group Modification start->step1 Activate functional groups for coupling step2 First Coupling Reaction step1->step2 Couple linker to first ligand step3 Purification of Intermediate step2->step3 e.g., Chromatography step4 Second Coupling Reaction step3->step4 Couple linker-ligand intermediate to second ligand step5 Final Purification step4->step5 e.g., HPLC end PROTAC Molecule step5->end

Caption: Generalized workflow for the synthesis of a PROTAC using a PEG linker.

Methodologies for Key Experiments

Detailed experimental protocols for the synthesis and application of PROTACs involving this compound are often proprietary to the developing research group or company. However, the general steps would involve:

  • Functional Group Activation: The terminal groups of the target protein ligand, E3 ligase ligand, and the this compound linker may require activation (e.g., conversion to an active ester, halide, or other reactive species) to facilitate coupling.

  • Coupling Reactions: Standard coupling chemistries, such as amide bond formation (e.g., using HATU or EDC/NHS), click chemistry, or other biocompatible reactions, are used to sequentially link the components.

  • Purification: After each coupling step, purification is crucial to remove unreacted starting materials and byproducts. This is typically achieved using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The final PROTAC product is thoroughly characterized to confirm its identity and purity using methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Researchers and drug development professionals should refer to the broader literature on PROTAC synthesis for detailed methodologies and adapt them to the specific ligands and linker being used.

References

An In-depth Technical Guide to the Shelf Life and Storage of m-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended shelf life and storage conditions for m-PEG4-phosphonic acid ethyl ester. The information is compiled from various supplier recommendations and general knowledge on the stability of related phosphonate (B1237965) compounds. This document aims to ensure the integrity and stability of the molecule for research and development applications.

Introduction to this compound

This compound is a heterobifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins associated with disease. The PEGylated phosphonate structure of this linker imparts desirable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles, to the resulting PROTAC molecule. Given its role in the synthesis of potential therapeutics, maintaining the stability and purity of this compound is of paramount importance.

Recommended Storage Conditions and Shelf Life

The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is crucial to prevent degradation and ensure the compound's performance in downstream applications. The following table summarizes the storage recommendations from various sources.

Storage Format Temperature Duration Additional Conditions Source
Solid (Powder) 0 - 4°CShort-term (days to weeks)Dry, dark[5]
-20°CLong-term (months to years)Dry, dark[1][3][5][6][7][8]
-20°C3 years[1][3]
4°C2 years[3]
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]
-80°C6 months[3]
-20°C1 month[3]
Shipping Ambient TemperatureShort-term (a few weeks)Non-hazardous chemical[1][5][6][7][8]

It is generally recommended to store the compound in a dry and dark environment to prevent hydrolysis and photodegradation.[5] For long-term storage, -20°C is the most consistently recommended temperature for the solid form. When dissolved in a solvent, storage at -80°C is preferable to maintain stability over several months.

Factors Influencing Stability

Phosphonate esters, including this compound, are susceptible to chemical degradation, primarily through hydrolysis. The rate of hydrolysis is influenced by several factors:

  • pH: Hydrolysis can be catalyzed by both acidic and basic conditions. The stability of phosphonate esters is often optimal at a neutral pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.

  • Moisture: The presence of water is necessary for hydrolysis. Therefore, storing the compound in a dry environment is critical.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation of the molecule.

The following diagram illustrates the relationship between these factors and the stability of the compound.

Factors Influencing Stability of this compound Stability Compound Stability Storage_Conditions Optimal Storage Conditions Storage_Conditions->Stability Maintains Degradation Degradation Pathways Degradation->Stability Reduces Hydrolysis Hydrolysis Hydrolysis->Degradation Photodegradation Photodegradation Photodegradation->Degradation Temperature Temperature Temperature->Hydrolysis Accelerates Moisture Moisture Moisture->Hydrolysis Enables pH pH pH->Hydrolysis Catalyzes (acidic/basic) Light Light Exposure Light->Photodegradation Induces

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed to monitor its purity and detect degradation products over time.

Objective: To assess the stability of this compound under defined storage conditions.

Principle: A reverse-phase HPLC method is used to separate the intact parent compound from any potential degradants. The peak area of the parent compound is monitored over time to determine the rate of degradation.

Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid or other suitable buffer components

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Environmental chamber or incubator for controlled temperature and humidity storage

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be the stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired storage buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Aliquot the stability samples into appropriate vials.

  • Storage of Stability Samples:

    • Store the vials under the desired stress conditions (e.g., elevated temperature, different pH values, exposure to light).

    • Include a control set of samples stored under the recommended long-term storage condition (-20°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.

    • Analyze the samples by HPLC. A generic starting method could be:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar degradants and the parent compound.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: As phosphonates lack a strong chromophore, a low UV wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound based on its retention time from the time-zero sample.

    • Record the peak area of the parent compound at each time point for each storage condition.

    • Calculate the percentage of the parent compound remaining relative to the initial time point.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

The following diagram outlines the general workflow for this stability testing protocol.

General Workflow for Stability Testing of Phosphonate Esters start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock prep_samples Prepare Stability Samples (e.g., 100 µg/mL) prep_stock->prep_samples storage Store Samples under Defined Conditions prep_samples->storage hplc_analysis HPLC Analysis at Specified Time Points storage->hplc_analysis data_analysis Data Analysis: - Monitor Parent Peak Area - Identify Degradants hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile end End stability_profile->end

Caption: Experimental workflow for phosphonate ester stability assessment.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in any specific signaling pathways. Its primary role is that of a chemical linker, designed to be biologically inert while connecting a target-binding ligand to an E3 ligase-recruiting ligand in a PROTAC. The biological activity of the resulting PROTAC is determined by the ligands it connects, not the linker itself.

Conclusion

The proper storage and handling of this compound are critical for maintaining its chemical integrity and ensuring its performance in the synthesis of PROTACs and other applications. For long-term storage, the solid compound should be kept at -20°C in a dry, dark environment. When in solution, storage at -80°C is recommended. Researchers should be mindful of the potential for hydrolysis and consider implementing a stability testing program, such as the general HPLC method outlined, to monitor the quality of the material over time, especially if it is to be used in cGMP or other regulated environments.

References

Commercial Suppliers and Technical Guide for m-PEG4-phosphonic acid ethyl ester in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-PEG4-phosphonic acid ethyl ester, a key building block in the development of targeted therapeutics. We will explore its commercial availability, key chemical properties, and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs). This document will detail experimental protocols for its incorporation into these novel drug modalities and illustrate the underlying biological pathways and synthetic workflows.

Introduction to this compound

This compound is a heterobifunctional linker molecule characterized by a methoxy-terminated tetraethylene glycol (PEG4) chain and a diethyl phosphonate (B1237965) group. The PEG component imparts hydrophilicity, which can improve the solubility and cell permeability of the final drug conjugate.[1][2] The phosphonate moiety offers a versatile handle for conjugation to other molecules. Its primary and most prominent application is in the burgeoning field of targeted protein degradation, specifically in the design and synthesis of PROTACs.[3][4][5][6]

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs), particularly those implicated in disease.[7][8] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[9] The linker's length, flexibility, and chemical composition are critical for the proper formation of a ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein by the proteasome.[10]

Commercial Availability

Several commercial suppliers offer this compound and related derivatives. The quality and purity of the linker are paramount for reproducible results in research and development. Below is a summary of key information from various suppliers.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Purity
MedKooThis compound1872433-73-2328.34>98%
BroadPharmThis compound1872433-73-2328.3>98%
MedChemExpressThis compound1872433-73-2328.34>98%
TargetMolThis compound1872433-73-2328.34>98%
Chemsrcm-PEG4-C6-phosphonic acid ethyl ester2028281-89-0412.50>97%

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the respective supplier for the most current product specifications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

PropertyValueSource
Molecular Formula C13H29O7PPubChem[11]
Exact Mass 328.1651 g/mol PubChem[11]
Appearance Varies (typically a solid or oil)MedKoo[12]
Solubility Soluble in DMSOMedKoo[12]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.MedKoo[12]

Role in PROTACs: The Ubiquitin-Proteasome System

The primary therapeutic application of this compound is as a linker in the construction of PROTACs. PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system (UPS). The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols for PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand. While a specific protocol for this compound is not readily published, the following represents a generalized workflow that can be adapted for its use. The phosphonic acid ethyl ester would likely be hydrolyzed to the free phosphonic acid prior to conjugation, or used directly in specific coupling reactions.

General Workflow for PROTAC Synthesis

The following diagram outlines a typical synthetic workflow for creating a PROTAC molecule.

PROTAC_Synthesis_Workflow Start Start: Define Target Protein (POI) and E3 Ligase Select_Ligands Select/Synthesize POI Ligand and E3 Ligase Ligand Start->Select_Ligands Couple_1 Couple E3 Ligase Ligand to Linker Select_Ligands->Couple_1 Select_Linker Select Bifunctional Linker (e.g., this compound) Select_Linker->Couple_1 Purify_1 Purify E3-Linker Conjugate Couple_1->Purify_1 Couple_2 Couple E3-Linker to POI Ligand Purify_1->Couple_2 Purify_2 Purify Final PROTAC Couple_2->Purify_2 Characterize Characterize PROTAC (NMR, MS, HPLC) Purify_2->Characterize Test Biological Testing (e.g., Western Blot for degradation) Characterize->Test

Caption: A generalized workflow for the synthesis and testing of a PROTAC.

Protocol 1: Amide Bond Formation (General)

This protocol describes a common method for coupling a component with a carboxylic acid to another component with an amine, a frequent step in PROTAC synthesis.[3]

Reagents and Materials:

  • Component A-COOH (e.g., POI ligand or E3 ligase ligand with a carboxylic acid handle) (1.0 eq)

  • Component B-NH2 (e.g., an amine-functionalized linker or the other ligand) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve Component A-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for approximately 15 minutes at room temperature.

  • Add Component B-NH2 to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • Monitor the progress of the reaction using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Perform aqueous workup by washing sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography to obtain the desired amide-linked product.

Protocol 2: Proposed Conjugation of m-PEG4-phosphonic acid

To utilize this compound in a similar coupling scheme, the ethyl ester would first be hydrolyzed to the free phosphonic acid.

Step 1: Hydrolysis of the Ethyl Ester

Reagents and Materials:

  • This compound (1.0 eq)

  • Bromotrimethylsilane (TMSBr) (excess)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Standard laboratory glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add TMSBr dropwise and allow the reaction to warm to room temperature.

  • Stir overnight.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure to yield the m-PEG4-phosphonic acid.

Step 2: Phosphonate Amide Coupling

Reagents and Materials:

  • m-PEG4-phosphonic acid (1.0 eq)

  • Amine-containing component (e.g., POI ligand-NH2) (1.1 eq)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard laboratory glassware for organic synthesis

  • Nitrogen or Argon atmosphere

Procedure:

  • Follow a similar procedure to Protocol 1, substituting the carboxylic acid with the phosphonic acid and using a suitable phosphonate coupling reagent like PyBOP.

  • Purify the final product using appropriate chromatographic techniques, such as reverse-phase HPLC.

Logical Relationships in PROTAC Design

The successful design of a PROTAC relies on the careful selection and integration of its three core components. The following diagram illustrates the logical relationship between these components.

PROTAC_Components PROTAC PROTAC POI_Ligand Protein of Interest (POI) Ligand PROTAC->POI_Ligand contains Linker Linker (e.g., this compound) PROTAC->Linker contains E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand contains POI_Ligand->Linker connected via Linker->E3_Ligand connected via

Caption: The core components of a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development, particularly for the synthesis of PROTACs. Its PEG structure offers favorable physicochemical properties, while the phosphonate group provides a means for stable conjugation. The successful application of this and similar linkers in PROTAC design is advancing the field of targeted protein degradation, opening new avenues for treating a wide range of diseases. The provided protocols and diagrams serve as a foundational guide for the rational design and synthesis of these innovative therapeutic agents.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the efficiency of target protein degradation. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique physicochemical properties.[1] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, offering quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the rational design of next-generation protein degraders.

The Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which provide a unique combination of flexibility and hydrophilicity. This inherent characteristic is pivotal in addressing a primary challenge in PROTAC development: the frequently large and lipophilic nature of these molecules, which can result in poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in the development of PROTACs is their often-low aqueous solubility, a consequence of their high molecular weight and lipophilicity.[2] This can impede their formulation and bioavailability. The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can form hydrogen bonds with water molecules, thereby improving the molecule's solubility in aqueous environments.[3]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[1][4] PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[4][5] However, it is crucial to note that excessive PEGylation can lead to a decrease in cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[4]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary function of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] The length of the PEG linker is a critical factor in this process. An optimal linker length is necessary to effectively bridge the two proteins, allowing for efficient ubiquitination and subsequent degradation of the target protein.[6]

  • Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[2]

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the required proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[4]

The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs targeting different proteins.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Data is illustrative and compiled from various sources in the literature.[4]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC A10 (PEG2)50851.2
PROTAC B13 (PEG3)15950.8
PROTAC C16 (PEG4)25900.5

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4]

Table 3: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting ERα

PROTACLinker Length (atoms)ERα Degradation (%) at 100 nM
PROTAC X9~20
PROTAC Y12~60
PROTAC Z16>80

Based on data from a study by Cyrus et al.[6]

Table 4: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-293 - 29276 - 96

Data from a study by Arvinas.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

In Vitro Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified recombinant POI (e.g., GST-tagged)

  • Purified recombinant E3 ligase complex (e.g., FLAG-tagged)

  • PROTAC compounds

  • AlphaLISA anti-GST Acceptor beads

  • AlphaLISA anti-FLAG Donor beads

  • AlphaLISA assay buffer

  • 384-well white microplates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare solutions of the POI and E3 ligase in assay buffer at the desired concentrations.

  • Assay Incubation: In a 384-well plate, add the POI, E3 ligase, and PROTAC dilutions. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for complex formation.

  • Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Then, add the anti-FLAG Donor beads and incubate again in the dark.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a bell-shaped curve. The peak of the curve represents the optimal concentration for ternary complex formation.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC compounds

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

  • Compound Preparation: Prepare solutions of the PROTACs in PBS in the donor plate wells.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) to allow the compounds to diffuse across the membrane.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC in a mouse model.

Materials:

  • Male or female mice (e.g., C57BL/6 or BALB/c)

  • PROTAC compound formulated for the chosen route of administration (e.g., intravenous, oral)

  • Dosing vehicles

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing: Acclimate the mice to the housing conditions for at least one week. Administer the PROTAC to the mice via the desired route (e.g., a single intravenous bolus dose or oral gavage).

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Typically, sparse sampling is used, with a few mice per time point.

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the PROTAC in mouse plasma. Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Terminal half-life (t1/2)

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Design PROTACs with Varying PEG Linkers Synthesis Chemical Synthesis Design->Synthesis Degradation In Vitro Degradation (Western Blot) Synthesis->Degradation Ternary_Complex Ternary Complex Formation (AlphaLISA, ITC, SPR) Synthesis->Ternary_Complex Permeability Permeability Assay (PAMPA) Synthesis->Permeability PK_Study Pharmacokinetic Study (Mouse) Degradation->PK_Study Ternary_Complex->PK_Study Permeability->PK_Study PD_Study Pharmacodynamic Study (Tumor Xenograft) PK_Study->PD_Study

References

Phosphonates in Bioconjugation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, have emerged as a versatile and powerful tool in the field of bioconjugation. Their unique physicochemical properties, including their structural resemblance to phosphates and their inherent stability against enzymatic cleavage, make them highly valuable for a range of applications in research, diagnostics, and therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of phosphonate (B1237965) chemistry for bioconjugation, tailored for researchers, scientists, and drug development professionals. The guide details the synthesis of phosphonate-modified biomolecules, their application in creating stable and effective bioconjugates, and the underlying biological pathways they influence.

Core Concepts in Phosphonate Bioconjugation

Phosphonates serve as stable isosteres of phosphate (B84403) groups, a ubiquitous functional group in biology.[1] This mimicry allows them to interact with biological systems in a controlled manner while resisting the enzymatic hydrolysis that readily cleaves phosphate esters.[2] This inherent stability is a key advantage in the design of long-lasting bioconjugates for in vivo applications.

The primary applications of phosphonates in bioconjugation include:

  • Antibody-Drug Conjugates (ADCs): Phosphonate-based linkers and payloads are increasingly being used in the development of ADCs for targeted cancer therapy.[3][4] Their stability in plasma circulation prevents premature drug release, while their unique chemical reactivity allows for controlled conjugation to antibodies.[5]

  • Oligonucleotide Modification: The introduction of phosphonate linkages into oligonucleotides enhances their resistance to nuclease degradation, a critical feature for antisense and siRNA therapeutics.[6]

  • Protein and Peptide Labeling: Phosphonate-containing probes can be used for the specific labeling and enrichment of proteins and peptides for proteomic studies.[7][8]

  • Immunomodulation: Synthetic phosphonates can act as payloads in ADCs to selectively activate immune cells, such as Vγ9Vδ2 T cells, for cancer immunotherapy.[4][9]

Synthesis of Phosphonate Bioconjugates

The formation of a stable C-P bond is the cornerstone of phosphonate chemistry. Several synthetic methods are employed to introduce phosphonate moieties into biomolecules or linkers.

Key Synthetic Reactions
  • Michaelis-Arbuzov Reaction: This is a widely used method for forming a C-P bond by reacting a trialkyl phosphite (B83602) with an alkyl halide.[1][10] The reaction proceeds via a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the phosphonate ester.[11][12]

  • Hirao Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of aryl- and vinylphosphonates from the corresponding halides and H-phosphonates.[1]

  • Kabachnik-Fields Reaction: This three-component reaction of an aldehyde or ketone, an amine, and a dialkyl phosphite is a versatile method for synthesizing α-aminophosphonates.[13]

Quantitative Data for Phosphonate Bioconjugation

The efficiency and stability of phosphonate bioconjugates are critical for their application. The following table summarizes key quantitative data from various studies.

ParameterMolecule/SystemValueConditionsReference(s)
Reaction Yield Phosphoramidation of DNA with biotinylated phosphonate60-80%One-step reaction in the presence of 6.77 M urea[14]
Kabachnik-Fields synthesis of α-aminophosphonates89-97%Solvent-free, catalyzed by SnO2 nanoparticles[13]
Michaelis-Arbuzov reaction for benzylphosphonate diestersGood yieldsPd(OAc)2/Xantphos catalyst[1]
Inhibition Constant (Ki) Risedronate inhibition of human FPPSInitial Ki: nM rangeTime-dependent inhibition[4]
Zoledronate inhibition of human FPPSPre-incubated IC50: 4.1 nM10 min pre-incubation[4]
Plasma Stability Amide bond-based ADC linkerst1/2 ≈ 7 daysIn circulation[15]
Bromoacetamidecaproyl (bac) linked ADCNo measurable drug release for 2 weeksIn mice[15]
Drug-to-Antibody Ratio (DAR) Phosphonate-ADC for T-cell activationNot specified, but characterizedCleavable linker[16]
Site-specific DAR4 ADCHomogeneous populationAldehyde-specific bioconjugation[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in phosphonate bioconjugation.

Protocol 1: Synthesis of a Phosphonate-Activated Ester for Amine Conjugation

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a phosphonate-containing linker, which can then be used to label proteins or other amine-containing biomolecules.

Materials:

  • Phosphonate-containing carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Triethylamine (TEA) (optional, if starting from a hydrochloride salt)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve the phosphonate-containing carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the solution with stirring. If using EDC, the reaction can often be performed at room temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired phosphonate-NHS ester.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Conjugation of a Phosphonate-NHS Ester to a Monoclonal Antibody

This protocol outlines the procedure for conjugating the synthesized phosphonate-NHS ester to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Phosphonate-NHS ester (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal ultrafiltration devices for purification

  • UV-Vis spectrophotometer for concentration and DAR determination

  • Mass spectrometer for characterization

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Prepare a stock solution of the phosphonate-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.

  • Add a calculated molar excess of the phosphonate-NHS ester solution to the mAb solution with gentle mixing. The molar excess will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess.

  • Incubate the reaction mixture at room temperature or 4 °C for 1-2 hours with gentle agitation.

  • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

  • Purify the resulting antibody-drug conjugate (ADC) from unreacted phosphonate-linker and byproducts using an SEC column equilibrated with PBS or by repeated centrifugal ultrafiltration.[17]

  • Determine the protein concentration and average DAR of the purified ADC using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the phosphonate payload.[18]

  • Characterize the ADC by mass spectrometry to confirm the conjugation and determine the distribution of different DAR species.[8][19]

Signaling Pathways and Experimental Workflows

Phosphonates can modulate biological signaling pathways, and their bioconjugation follows a structured workflow.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition by Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs that inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[6][20][21] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation.[6] By inhibiting FPPS, N-BPs disrupt these processes, leading to their therapeutic effects, particularly in the treatment of bone resorption diseases.[20]

FPPS_Inhibition cluster_mevalonate Mevalonate Pathway cluster_fpps FPPS Activity HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP FPPS GPPIPP GPPIPP FPP FPP GPPIPP->FPP FPPS Protein Prenylation Protein Prenylation FPP->Protein Prenylation Cellular Functions\n(e.g., Osteoclast activity) Cellular Functions (e.g., Osteoclast activity) Protein Prenylation->Cellular Functions\n(e.g., Osteoclast activity) N-BPs N-BPs FPPS FPPS N-BPs->FPPS Inhibition

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by N-Bisphosphonates.

Activation of Vγ9Vδ2 T cells by Phosphonate-ADCs

Phosphonate-based ADCs can be designed to deliver a phosphonate payload to tumor cells.[16] Upon internalization and cleavage of the linker, the phosphonate payload is released and can activate Vγ9Vδ2 T cells through the BTN3A/BTN2A complex, leading to an anti-tumor immune response.[9][22][23]

T_Cell_Activation cluster_adc ADC Action cluster_tcell T-Cell Activation Phosphonate-ADC Phosphonate-ADC Tumor_Cell Tumor_Cell Phosphonate-ADC->Tumor_Cell Binding & Internalization Internalized_ADC Internalized ADC Tumor_Cell_Lysis Tumor_Cell_Lysis Released_Phosphonate Released_Phosphonate Internalized_ADC->Released_Phosphonate Linker Cleavage BTN3A_BTN2A BTN3A/BTN2A Complex Released_Phosphonate->BTN3A_BTN2A Binding Vgamma9Vdelta2_TCR Vγ9Vδ2 TCR BTN3A_BTN2A->Vgamma9Vdelta2_TCR Presentation Vgamma9Vdelta2_T_Cell Vgamma9Vdelta2_T_Cell Vgamma9Vdelta2_TCR->Vgamma9Vdelta2_T_Cell Activation Vgamma9Vdelta2_T_Cell->Tumor_Cell_Lysis Induces ADC_Workflow cluster_char Characterization Methods Start Start Phosphonate_Linker_Synthesis 1. Synthesize Phosphonate Linker (e.g., with NHS ester) Start->Phosphonate_Linker_Synthesis Conjugation 3. Conjugation Reaction (mAb + Phosphonate Linker) Phosphonate_Linker_Synthesis->Conjugation Antibody_Preparation 2. Prepare Monoclonal Antibody (Buffer exchange, concentration) Antibody_Preparation->Conjugation Purification 4. Purification of ADC (SEC or Ultrafiltration) Conjugation->Purification Characterization 5. Characterization of ADC Purification->Characterization End End Characterization->End UV_Vis UV-Vis (DAR) Characterization->UV_Vis Mass_Spec Mass Spectrometry (DAR distribution) Characterization->Mass_Spec HPLC HPLC (Purity) Characterization->HPLC

References

The Hydrophilic Shield: A Technical Guide to Polyethylene Glycol (PEG) Chains in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) has become an indispensable tool in pharmaceutical sciences, primarily due to the profound hydrophilic properties of its polymer chains. The process of covalently attaching PEG chains to therapeutic molecules, known as PEGylation, is a clinically validated strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drugs, from small molecules to large biologics and nanoparticle systems.[1][2][3] This technical guide provides an in-depth examination of the core hydrophilic properties of PEG, detailing its impact on drug solubility, circulation half-life, and immunogenicity. It further presents structured quantitative data, detailed experimental protocols for characterization, and visual workflows to provide a comprehensive resource for professionals in drug development.

The Fundamental Role of Hydrophilicity in PEGylation

Polyethylene glycol is a synthetic polyether compound composed of repeating ethylene (B1197577) oxide units.[4] Its profound hydrophilicity is central to its utility in drug delivery. Each ethylene glycol unit can bind up to two molecules of water, creating a tightly associated hydration shell around the PEG chain.[5] This hydration shell imparts several critical advantages to a PEGylated therapeutic agent:

  • Enhanced Solubility: For hydrophobic drugs, PEGylation can significantly increase their aqueous solubility, which is a crucial factor for intravenous administration and overall bioavailability.[2][5][6]

  • Increased Hydrodynamic Volume: The extensive hydration layer dramatically increases the effective size, or hydrodynamic volume, of the conjugated molecule.[1][2][5] This increased size reduces renal clearance through the kidneys, as the larger molecule is less efficiently filtered.[2][7]

  • The "Stealth" Effect: The flexible, neutral, and hydrophilic PEG chains create a steric barrier on the surface of the drug or drug carrier.[1][8] This "stealth" shield physically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the therapeutic for clearance by the mononuclear phagocyte system (MPS).[8][9] This reduced opsonization is a primary mechanism for extending circulation time.[8]

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation are quantifiable and depend on factors such as the molecular weight, density, and architecture (linear vs. branched) of the PEG chains used.[4][9]

Parameter AffectedUnmodified MoleculePEGylated MoleculeFactor of ChangeRepresentative Drug Example
Circulation Half-life 1.1 hours28 hours~25-fold increaseRecombinant Human TIMP-1 (20 kDa PEG)[10]
Circulation Half-life Minutes5-10 fold longer5-10xInterferon-α[1]
Hydrodynamic Diameter 253 nm286 nm~1.13-fold increaseItraconazole-loaded Nanoparticles[4]
Surface Charge (Zeta Potential) -30.1 mV-18.6 mVSignificant reductionItraconazole-loaded Nanoparticles[4]

Table 1: Summary of quantitative effects of PEGylation on key drug delivery parameters. Data is illustrative and varies based on the specific drug, PEG characteristics, and biological system.

Core Signaling and Relational Pathways

Visualizing the mechanisms of PEGylation provides a clearer understanding of its impact at a molecular level.

PEG_Stealth_Effect cluster_0 Unmodified Nanoparticle cluster_1 PEGylated Nanoparticle NP Drug/Nanoparticle Macrophage Macrophage (MPS Clearance) NP->Macrophage Phagocytosis (Rapid Clearance) PEG_NP PEGylated Drug/Nanoparticle PEG_NP->Macrophage Clearance Avoided Opsonin Opsonin Proteins (Bloodstream) Opsonin->NP Opsonization (Binding) Opsonin->PEG_NP Binding Inhibited

Caption: The "Stealth" effect of PEGylation preventing protein opsonization and subsequent clearance.

Experimental Protocols for Characterization

Thorough characterization is critical to ensure the quality, efficacy, and safety of PEGylated therapeutics. Below are detailed methodologies for key experiments.

Protocol: Determination of Hydrodynamic Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS measures the size of particles as they diffuse in a liquid, providing the hydrodynamic diameter, which includes the core particle and the extended PEG layer.[11]

  • Sample Preparation:

    • Prepare the nanoparticle suspension in a high-purity solvent (e.g., 10 mM PBS), pre-filtered through a 0.2 µm filter to eliminate dust.[11]

    • Gently vortex the stock solution of PEGylated nanoparticles.

    • Perform a serial dilution to find the optimal concentration, targeting a count rate between 100 and 500 kcps (instrument-dependent).[11]

    • Filter the final diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.[11]

  • Instrument Setup:

    • Set the correct parameters for the dispersant (e.g., viscosity and refractive index of water).

    • Allow the instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement:

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI < 0.3 is generally considered acceptable for drug delivery applications.

Protocol: Quantification of PEGylation Efficiency by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify free (unbound) PEG from the PEGylated product.[12]

  • Sample Preparation:

    • For nanoparticle formulations, separate the particles from the supernatant containing free PEG via centrifugation (e.g., 14,000 rpm for 30 minutes).[12]

    • Collect the supernatant for analysis of unbound PEG.

    • To analyze the bound PEG, the nanoparticle pellet can be dissolved (e.g., using KCN for gold nanoparticles) or the PEG can be displaced (e.g., using DTT for thiol-linked PEG).[12]

  • Chromatography Conditions:

    • Column: C4 or C8 column suitable for polymer analysis.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA).

    • Detector: A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often used as PEG lacks a strong UV chromophore.[12]

  • Quantification:

    • Generate a standard curve using known concentrations of the specific PEG reagent.

    • Run the prepared samples (supernatant and dissolved/displaced pellet fractions).

    • Calculate the concentration of PEG in each fraction by comparing peak areas to the standard curve. PEGylation efficiency can be determined from the ratio of bound to total PEG.

Protocol: Confirmation of PEGylation by Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight of the conjugate, confirming the attachment of PEG molecules.[13]

  • Sample Preparation:

    • Purify the PEGylated protein or molecule using size-exclusion or ion-exchange chromatography to remove excess unreacted PEG and other reagents.[13][14]

  • Analysis:

    • Use Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) to analyze the purified sample.[13]

  • Data Interpretation:

    • Compare the mass spectrum of the PEGylated sample to the unmodified molecule.

    • The increase in mass corresponds to the molecular weight of the attached PEG chains. The distribution of peaks can reveal the degree of PEGylation (mono-, di-, poly-PEGylated species).[13]

Experimental and Characterization Workflow

A logical workflow is essential for the successful development and validation of a PEGylated drug delivery system.

PEG_Workflow cluster_char Characterization Assays Start Drug / Nanoparticle Synthesis Conjugation PEGylation Reaction (Conjugation) Start->Conjugation PEG_Activation PEG Reagent Activation PEG_Activation->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Remove unreacted PEG & drug Characterization Physicochemical Characterization Purification->Characterization InVitro In Vitro Studies (Cellular Uptake, Toxicity) Characterization->InVitro Confirm properties DLS DLS (Size, PDI) HPLC HPLC (Purity, Efficiency) MS Mass Spec (Conjugation) Zeta Zeta Potential (Surface Charge) InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo Validate biological activity Final Validated PEGylated Therapeutic InVivo->Final

Caption: A typical workflow for the synthesis and characterization of PEGylated therapeutics.

Challenges and Future Directions

Despite its widespread success, PEGylation is not without challenges. A significant concern is the immunogenicity of PEG itself.[3][8] Repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies (IgM and IgG), which can trigger an "accelerated blood clearance" (ABC) phenomenon, neutralizing the benefits of PEGylation and potentially causing hypersensitivity reactions.[5][8]

Future research is focused on developing next-generation stealth polymers and alternative hydrophilic coatings that can evade the immune system more effectively while retaining the beneficial physicochemical properties of PEG.

Conclusion

The hydrophilic properties of PEG chains are the cornerstone of their success in modern drug delivery. By creating a hydration shell that increases solubility and hydrodynamic size while sterically hindering protein interactions, PEGylation offers a robust platform for improving the therapeutic index of a wide range of drugs.[1][2] A thorough understanding of its mechanisms, coupled with rigorous quantitative characterization using the methodologies outlined in this guide, is essential for the successful development of next-generation PEGylated therapeutics.

References

Methodological & Application

Application Notes and Protocols for m-PEG4-phosphonic acid ethyl ester in Self-Assembled Monolayers on Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) provide a versatile platform for modifying the surface properties of materials at the molecular level. Among the various molecules used for SAM formation, phosphonic acids have emerged as a superior choice for creating robust and stable monolayers on a wide range of metal oxide surfaces. This is attributed to the strong covalent bond formed between the phosphonic acid headgroup and the metal oxide. The incorporation of a polyethylene (B3416737) glycol (PEG) chain, as in m-PEG4-phosphonic acid ethyl ester, offers the additional advantage of hydrophilicity and biocompatibility, making these SAMs particularly valuable in biomedical and pharmaceutical research.

The terminal methoxy (B1213986) group of the m-PEG4 chain renders the surface resistant to non-specific protein adsorption, a phenomenon often referred to as "stealth" property, which is crucial for in-vivo applications. The ethyl ester group serves as a protecting group for the phosphonic acid, which can be hydrolyzed in situ or prior to the self-assembly process to enable binding to the metal oxide surface.

Applications

The unique properties of m-PEG4-phosphonic acid self-assembled monolayers on metal oxides open up a wide array of applications in research, drug development, and diagnostics.

  • Biopassivation of Medical Implants: Metal implants, such as those made of titanium and its alloys, can elicit an inflammatory response and are susceptible to bacterial adhesion, leading to biofilm formation and implant failure. A dense and stable SAM of m-PEG4-phosphonic acid on the implant surface can significantly reduce protein adsorption and bacterial attachment, thereby improving the biocompatibility and longevity of the implant.

  • Targeted Drug Delivery: Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) are increasingly being explored as carriers for targeted drug delivery. Functionalizing these nanoparticles with m-PEG4-phosphonic acid SAMs enhances their colloidal stability in physiological media, prolongs their circulation time by evading the mononuclear phagocyte system, and provides a hydrophilic surface that can be further conjugated with targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

  • Biosensor Development: The anti-fouling properties of PEGylated surfaces are highly beneficial in the development of sensitive and reliable biosensors. By preventing the non-specific binding of proteins and other biomolecules from complex biological samples, m-PEG4-phosphonic acid SAMs on the sensor surface (e.g., on metal oxide electrodes) can reduce background noise and improve the signal-to-noise ratio, leading to more accurate detection of the target analyte.

  • Fundamental Surface Science Studies: These well-defined organic layers serve as excellent model systems for studying cell-surface interactions, protein adsorption phenomena, and the influence of surface chemistry on biological processes at the nanoscale.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of phosphonic acid-based SAMs on metal oxide surfaces. While specific data for m-PEG4-phosphonic acid is not extensively published, the provided values for analogous short-chain and long-chain phosphonic acid SAMs serve as a valuable reference.

Table 1: Water Contact Angle Measurements on Various Phosphonic Acid SAMs on Metal Oxides

Phosphonic Acid DerivativeMetal Oxide SubstrateWater Contact Angle (°)Reference
Octadecylphosphonic acid (ODPA)Titanium Dioxide (TiO₂)117.6 ± 2.5[1]
Octadecylphosphonic acid (ODPA)Aluminum Oxide (Al₂O₃)> 125[2]
Perfluorodecylphosphonic acid (PFDP)Aluminum Oxide (Al₂O₃)> 130[2]
11-hydroxyundecylphosphonic acidTitanium Alloy (Ti-6Al-4V)Hydrophilic[3]
Carboxyethylphosphonic acidTitanium (Ti)Hydrophilic[4][5]

Table 2: Ellipsometric Thickness of Phosphonic Acid SAMs on Metal Oxides

Phosphonic Acid DerivativeMetal Oxide SubstrateEllipsometric Thickness (nm)Reference
Octadecylphosphonic acid (ODPA)Aluminum Oxide (Al₂O₃)1.8[6]
Octadecylphosphonic acid (ODPA)Hafnium Oxide (HfO₂)1.8[6]
Perfluorinated phosphonic acid (PFPA)Aluminum Oxide (Al₂O₃)1.1[6]
Aminophosphonates (C12 chain)Titanium Dioxide (TiO₂)~0.8[7]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Data for Phosphonate (B1237965) SAMs on Titanium Dioxide

Spectral RegionBinding Energy (eV)AssignmentReference
P 2p₃/₂133.3 - 133.6Phosphonate group (P-O-Ti)[4][7]
O 1s~531.2 - 531.4P-O-Ti[5][7]
O 1s~532.8 - 533.0P-OH[5]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to m-PEG4-phosphonic acid

This protocol describes the conversion of the ethyl ester to the active phosphonic acid required for binding to the metal oxide surface.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Deionized water

Procedure:

  • Dissolve a known quantity of this compound in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux (approximately 70-80 °C) for 4-6 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

  • The resulting m-PEG4-phosphonic acid can be used directly or further purified if necessary.

Protocol 2: Formation of m-PEG4-phosphonic acid Self-Assembled Monolayer on Titanium Dioxide Surfaces

This protocol outlines the procedure for creating a SAM on a titanium dioxide surface via solution deposition.

Materials:

  • Titanium dioxide substrates (e.g., silicon wafer with a sputtered TiO₂ layer, or a polished titanium coupon)

  • m-PEG4-phosphonic acid (hydrolyzed from the ethyl ester)

  • Anhydrous solvent (e.g., ethanol or a mixture of ethanol and water)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas stream

  • Beakers and Petri dishes

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning:

    • Clean the titanium dioxide substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • For a more rigorous cleaning, immerse the substrates in Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-5 mM solution of m-PEG4-phosphonic acid in the chosen anhydrous solvent.

    • Immerse the cleaned and dried substrates into the phosphonic acid solution in a clean container.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. For some systems, gentle heating (e.g., to 60°C) can facilitate monolayer formation.[7]

    • After the immersion period, remove the substrates from the solution.

  • Rinsing and Drying:

    • Rinse the substrates thoroughly with the fresh solvent to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

  • (Optional) Annealing:

    • To improve the stability and order of the monolayer, the coated substrates can be annealed at 100-120°C for 1-2 hours in an inert atmosphere (e.g., nitrogen or argon).[7]

Protocol 3: Characterization of the m-PEG4-phosphonic acid SAM

This protocol provides an overview of common techniques to verify the successful formation and quality of the SAM.

1. Water Contact Angle Goniometry:

  • Purpose: To assess the hydrophilicity and uniformity of the SAM.

  • Procedure: Place a small droplet of deionized water on the surface of the functionalized substrate and measure the static contact angle. A uniform and hydrophilic surface is expected for a well-formed m-PEG4-phosphonic acid SAM.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and confirm the covalent attachment of the phosphonic acid.

  • Procedure: Acquire high-resolution spectra of the P 2p, C 1s, and O 1s regions. The presence of a phosphorus peak at a binding energy characteristic of a phosphonate bond to the metal oxide confirms successful monolayer formation.

3. Spectroscopic Ellipsometry:

  • Purpose: To measure the thickness of the formed monolayer.

  • Procedure: Measure the change in polarization of light upon reflection from the surface before and after SAM formation. Model the data to determine the thickness of the organic layer.

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_sam_formation Step 2: SAM Formation cluster_characterization Step 3: Characterization ester m-PEG4-phosphonic acid ethyl ester hcl HCl / Ethanol ester->hcl reflux Reflux (70-80°C) hcl->reflux acid m-PEG4-phosphonic acid reflux->acid substrate_prep Substrate Preparation (Cleaning & Drying) acid->substrate_prep immersion Immersion in Phosphonic Acid Solution substrate_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying annealing Annealing (Optional) drying->annealing final_surface Functionalized Metal Oxide annealing->final_surface contact_angle Contact Angle final_surface->contact_angle xps XPS final_surface->xps ellipsometry Ellipsometry final_surface->ellipsometry

Caption: Experimental workflow for SAM formation.

sam_application_pathway start Metal Oxide Surface (e.g., Implant, Nanoparticle) sam m-PEG4-phosphonic acid SAM start->sam Surface Functionalization biopassivation Biopassivation sam->biopassivation drug_delivery Drug Delivery Platform sam->drug_delivery protein_resistance Reduced Protein Adsorption biopassivation->protein_resistance bacterial_resistance Reduced Bacterial Adhesion biopassivation->bacterial_resistance increased_circulation Increased Circulation Time drug_delivery->increased_circulation targeting_conjugation Targeting Ligand Conjugation drug_delivery->targeting_conjugation implant Improved Implant Biocompatibility protein_resistance->implant bacterial_resistance->implant drug_carrier Targeted Drug Carrier increased_circulation->drug_carrier targeting_conjugation->drug_carrier

References

Application Notes and Protocols for the Conjugation of m-PEG4-phosphonic acid ethyl ester Derivatives to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and antibodies.[1][2] PEGylation can improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, and by masking epitopes to decrease immunogenicity and enzymatic degradation.[2][3][4]

This document provides detailed protocols for the conjugation of a methoxy-PEG4-phosphonic acid ethyl ester (m-PEG4-phosphonic acid ethyl ester) derivative to antibodies. While this compound itself does not possess a functional group for direct conjugation to antibodies, it is often a core component of heterobifunctional linkers used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[5][6][7] The phosphonate (B1237965) group can be used for surface modification or for chelating metal ions, while the other end of the linker is activated for antibody binding.[8]

For the purpose of these protocols, we will describe the conjugation process using a common amine-reactive derivative: This compound-NHS ester . This linker targets primary amines present on lysine (B10760008) residues on the antibody surface.[4][9][] The protocols will cover the conjugation reaction, purification of the conjugate, and key analytical methods for characterization.

Materials and Reagents

Reagent Supplier Purpose
Monoclonal Antibody (e.g., IgG)In-house or CommercialTarget for conjugation
This compound-NHS esterCommercial VendorPEGylating agent
Phosphate Buffered Saline (PBS), pH 7.4Standard Lab SupplyBuffer for antibody
Borate Buffer, 0.1 M, pH 8.5Standard Lab SupplyReaction buffer
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for PEG linker
1 M Tris-HCl, pH 8.0Standard Lab SupplyQuenching reagent
Amicon® Ultra Centrifugal Filter Units (30 kDa MWCO)MilliporeSigmaBuffer exchange and purification
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher ScientificPurification of conjugate
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagentsBio-RadAnalysis of conjugate
Size Exclusion Chromatography (SEC) Column (e.g., TSKgel G3000SWxl)Tosoh BioscienceAnalysis of conjugate purity
Liquid Chromatography-Mass Spectrometry (LC-MS) systemWaters, Agilent, etc.Determination of PEG-to-antibody ratio

Experimental Protocols

Protocol 1: Preparation of Antibody and PEG Linker
  • Antibody Buffer Exchange:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be exchanged into an amine-free buffer such as PBS.[11]

    • Add the antibody solution to a 30 kDa MWCO centrifugal filter unit.

    • Add PBS to the unit and centrifuge according to the manufacturer's instructions.

    • Discard the flow-through. Repeat the wash step three times.

    • After the final spin, recover the concentrated antibody and adjust the concentration to 2-5 mg/mL with PBS.

    • Determine the final antibody concentration using a NanoDrop spectrophotometer at 280 nm.

  • Preparation of PEG Linker Stock Solution:

    • Allow the vial of this compound-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of the linker in anhydrous DMSO. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[11]

Protocol 2: Amine-Reactive Conjugation of PEG Linker to Antibody

This protocol targets the primary amines of lysine residues on the antibody. The reaction is performed at a slightly alkaline pH to ensure the lysine epsilon-amino groups are deprotonated and nucleophilic.[9]

  • Reaction Setup:

    • Transfer the prepared antibody solution to a reaction tube.

    • Add 0.1 M Borate Buffer (pH 8.5) to the antibody solution to achieve a final buffer concentration of approximately 50 mM.

    • Calculate the volume of the 10 mM PEG linker stock solution needed to achieve the desired molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess over the antibody). The optimal ratio should be determined empirically for each antibody.[12]

    • Add the calculated volume of the PEG linker stock solution to the antibody solution while gently vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add 1 M Tris-HCl (pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.[11]

    • The primary amine in Tris will react with any remaining unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[11]

Protocol 3: Purification of the PEGylated Antibody

Purification is essential to remove excess, unreacted PEG linker and quenching reagents.

  • Size Exclusion Chromatography (SEC):

    • This is the preferred method for separating the larger PEGylated antibody from the smaller, unreacted PEG linker.

    • Equilibrate an SEC column (e.g., Superdex 200 or similar) with PBS (pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the high molecular weight peak, which represents the PEGylated antibody.

  • Spin Desalting Columns:

    • For smaller scale reactions, Zeba™ Spin Desalting Columns can be used.

    • Equilibrate the column with PBS according to the manufacturer's protocol.

    • Apply the reaction mixture to the column and centrifuge to collect the purified conjugate.

  • Centrifugal Filtration:

    • Alternatively, use a 30 kDa MWCO centrifugal filter unit.

    • Add the reaction mixture to the filter unit and fill with PBS.

    • Centrifuge to concentrate the conjugate and wash away smaller molecules.

    • Repeat the wash step at least three times.

    • Recover the purified PEGylated antibody.

Characterization of the PEGylated Antibody

SDS-PAGE Analysis

SDS-PAGE is used to visualize the increase in molecular weight of the antibody after PEGylation.

  • Procedure:

    • Prepare a non-reducing SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Load samples of the unconjugated antibody, the crude reaction mixture, and the purified PEGylated antibody.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Blue.

  • Expected Result: The PEGylated antibody will appear as a broader band or a series of bands at a higher molecular weight compared to the sharp band of the unconjugated antibody.

Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity and aggregation of the final conjugate.

  • Procedure:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).

    • Inject the purified PEGylated antibody.

    • Monitor the elution profile at 280 nm.

  • Expected Result: A successful conjugation should show a major peak for the monomeric PEGylated antibody, with minimal aggregation (appearing as earlier eluting peaks) or fragmentation (appearing as later eluting peaks).

Mass Spectrometry (LC-MS)

LC-MS is the most accurate method to determine the distribution of PEG chains per antibody, often referred to as the PEG-to-Antibody Ratio (PAR).[12]

  • Procedure:

    • The antibody conjugate is typically deglycosylated and analyzed under denaturing conditions using a reversed-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • The resulting mass spectrum is deconvoluted to obtain the zero-charge mass of the different species.

  • Expected Result: The deconvoluted spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of PEG linkers (e.g., PAR 0, 1, 2, 3, etc.). This data allows for the calculation of the average PAR.

Quantitative Data Summary

The following table summarizes typical results from a PEGylation experiment. The exact values will vary depending on the specific antibody and reaction conditions.

Parameter Unconjugated Antibody PEGylated Antibody (10x molar excess) Analytical Method
Apparent Molecular Weight (SDS-PAGE) ~150 kDa~160-180 kDa (smeared band)SDS-PAGE
Purity (SEC-HPLC) >98% Monomer>95% MonomerSEC-HPLC
Average PAR 03.2LC-MS
Yield N/A~75%A280 Measurement

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization Ab_prep Antibody Buffer Exchange (to PBS, pH 7.4) React Combine Antibody and PEG-Linker (Borate Buffer, pH 8.5) Incubate 1-2h at RT Ab_prep->React PEG_prep Prepare 10 mM PEG-Linker in Anhydrous DMSO PEG_prep->React Quench Quench with 1M Tris-HCl React->Quench Purify Purify Conjugate (SEC or Desalting Column) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE SEC_HPLC SEC-HPLC Purify->SEC_HPLC LC_MS LC-MS Purify->LC_MS

Caption: Workflow for antibody PEGylation.

Antibody-Drug Conjugate (ADC) Mechanism of Action

This diagram illustrates a common application for PEG linkers in ADCs, where the antibody directs a cytotoxic payload to a target cell.

ADC_MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Released Lysosome->Payload_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity ADC Antibody-PEG-Drug Conjugate ADC->Receptor 1. Binding

Caption: General mechanism of an ADC.

References

Application Notes and Protocols: m-PEG4-phosphonic acid ethyl ester in Solid-State Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG4-phosphonic acid ethyl ester as a surface modifier for ceramic solid-state electrolytes, specifically targeting the enhancement of solid-state battery performance. The protocols are based on established methodologies for similar phosphonic acid-based surface modifications of garnet-type solid electrolytes like Li₇La₃Zr₂O₁₂ (LLZO).

Introduction and Background

Solid-state batteries (SSBs) represent a significant advancement in energy storage technology, offering the potential for higher energy densities and improved safety compared to traditional lithium-ion batteries with liquid electrolytes. Garnet-type ceramic electrolytes, such as Li₇La₃Zr₂O₁₂ (LLZO), are promising candidates for SSBs due to their high ionic conductivity and wide electrochemical stability window.[1][2] However, a critical challenge remains in achieving a stable and low-resistance interface between the solid electrolyte and the electrodes.[2]

Surface modification of LLZO particles with functional polymers is an effective strategy to improve interfacial contact and mitigate deleterious reactions. Poly(ethylene glycol) (PEG) is of particular interest due to its ability to conduct lithium ions and its flexible nature. When anchored to the LLZO surface, PEG chains can enhance the dispersion of the ceramic filler within a polymer matrix, leading to more homogeneous and mechanically robust composite electrolytes.[1]

The phosphonic acid group (–PO(OH)₂) is an excellent anchoring moiety for binding to metal oxide surfaces like LLZO.[1] The use of this compound requires a preliminary hydrolysis step to convert the ester to the active phosphonic acid, which can then effectively graft onto the LLZO surface. This modification leads to improved ionic conductivity, better cyclability, and enhanced overall performance of the solid-state battery.[1][2]

Mechanism of Action

The application of m-PEG4-phosphonic acid in solid-state batteries involves a two-stage process:

  • Hydrolysis: The this compound is first hydrolyzed to yield m-PEG4-phosphonic acid. This step is crucial as the phosphonic acid group is the active moiety for surface binding.

  • Surface Grafting: The phosphonic acid end of the m-PEG4-phosphonic acid molecule covalently binds to the surface of the LLZO ceramic particles. This is believed to occur through a condensation reaction with hydroxyl groups on the LLZO surface, forming stable P-O-Zr/La linkages. The PEG chains then extend from the surface.

This surface functionalization leads to several performance enhancements:

  • Improved Filler Dispersion: The PEG chains prevent the agglomeration of LLZO particles within a polymer electrolyte matrix (e.g., polyethylene (B3416737) oxide, PEO), leading to a more uniform composite material.[1]

  • Enhanced Interfacial Contact: The flexible PEG layer creates a more intimate and stable interface between the rigid ceramic particles and the polymer matrix or electrode, reducing interfacial resistance.[1]

  • Facilitated Li-ion Transport: The grafted PEG layer can facilitate the transport of lithium ions at the interface, contributing to higher overall ionic conductivity.[1]

Data Presentation

The following tables summarize the expected quantitative improvements in the performance of solid-state electrolytes and full cells based on the surface modification of LLZO with PEG-phosphonic acid. The data is derived from studies on similar systems.[1]

Table 1: Ionic Conductivity of Composite Solid Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (S cm⁻¹)
PEO:LiTFSI + 30 vol% Unmodified LLZO25~1.0 x 10⁻⁷
PEO:LiTFSI + 30 vol% Unmodified LLZO50~1.6 x 10⁻⁵
PEO:LiTFSI + 30 vol% Unmodified LLZO70~7.8 x 10⁻⁵
PEO:LiTFSI + 30 vol% m-PEG4-phosphonic acid Modified LLZO 25 ~4.0 x 10⁻⁶
PEO:LiTFSI + 30 vol% m-PEG4-phosphonic acid Modified LLZO 50 ~4.5 x 10⁻⁵
PEO:LiTFSI + 30 vol% m-PEG4-phosphonic acid Modified LLZO 70 ~1.2 x 10⁻⁴

Table 2: Full Cell Cycling Performance (LiFePO₄/Li at 0.1C)

Cell ConfigurationInitial Discharge Capacity (mAh g⁻¹)Discharge Capacity after 50 Cycles (mAh g⁻¹)Capacity Retention (%)
Unmodified LLZO Composite Electrolyte~115~95~82.6%
m-PEG4-phosphonic acid Modified LLZO Composite Electrolyte ~130 ~125 ~96.2%

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the active phosphonic acid.

Materials and Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • High-vacuum line

  • Deionized water

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, dissolve a known quantity of this compound in a 6 M solution of HCl.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C).

  • Maintain the reflux for 8-12 hours to ensure complete hydrolysis of the ester groups.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess HCl and water using a rotary evaporator.

  • Further dry the resulting m-PEG4-phosphonic acid under a high-vacuum line for 12-24 hours to remove any residual volatile impurities.

  • The final product should be a viscous liquid or a waxy solid. Confirm the hydrolysis by techniques such as NMR or FTIR spectroscopy if required.

Protocol 2: Surface Grafting of m-PEG4-phosphonic acid onto LLZO Particles

This protocol details the procedure for modifying the surface of LLZO ceramic particles.[1]

Materials and Equipment:

  • Ga-substituted LLZO (Li₆.₅₅Ga₀.₁₅La₃Zr₂O₁₂) powder

  • m-PEG4-phosphonic acid (from Protocol 1)

  • Anhydrous acetonitrile (B52724) (ACN)

  • Glovebox with an inert atmosphere (<1 ppm O₂, H₂O)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Vacuum oven

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • In a Schlenk flask, add 0.565 g of LLZO powder.

  • Add a sufficient amount of anhydrous acetonitrile to disperse the powder.

  • In a separate vial, dissolve 0.435 g of m-PEG4-phosphonic acid in anhydrous acetonitrile.

  • Add the m-PEG4-phosphonic acid solution to the LLZO suspension.

  • Seal the flask and stir the mixture at room temperature for 72 hours.

  • After the reaction, stop the stirring and collect the surface-modified LLZO particles by centrifugation.

  • Wash the collected particles multiple times with fresh anhydrous acetonitrile to remove any unreacted PEG-phosphonic acid.

  • After the final wash, dry the modified LLZO powder in a vacuum oven inside the glovebox at 50 °C for 12 hours.

Protocol 3: Fabrication of Composite Solid Electrolyte Membrane

This protocol describes the preparation of a flexible composite solid electrolyte membrane incorporating the surface-modified LLZO.[1]

Materials and Equipment:

  • Surface-modified LLZO powder (from Protocol 2)

  • Polyethylene oxide (PEO, high molecular weight, e.g., 5,000,000 g mol⁻¹)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Anhydrous acetonitrile (ACN)

  • Glovebox

  • Magnetic stirrer

  • Doctor blade or casting setup

  • Vacuum oven

Procedure:

  • Inside a glovebox, dissolve the desired amounts of PEO and LiTFSI in anhydrous acetonitrile. A common molar ratio is [EO]:[Li] of 20:1.

  • Add the surface-modified LLZO powder to the PEO-LiTFSI solution to achieve the desired volume percentage (e.g., 30 vol%).

  • Stir the suspension vigorously for at least 12 hours to ensure a homogeneous mixture.

  • Cast the slurry onto a flat surface (e.g., a PTFE sheet) using a doctor blade to achieve a uniform thickness.

  • Allow the solvent to evaporate slowly at room temperature inside the glovebox for 48 hours.

  • Complete the solvent removal by drying the membrane under high vacuum at 50 °C for 12 hours.

  • The resulting free-standing, flexible composite electrolyte membrane is now ready for battery assembly.

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Preparation of Surface Modifier cluster_1 Surface Modification of LLZO cluster_2 Composite Electrolyte Fabrication cluster_3 Solid-State Battery Assembly ester m-PEG4-phosphonic acid ethyl ester hydrolysis Acid Hydrolysis (Protocol 1) ester->hydrolysis HCl, Reflux acid m-PEG4-phosphonic acid hydrolysis->acid grafting Surface Grafting in ACN (Protocol 2) acid->grafting llzo LLZO Powder llzo->grafting mod_llzo Modified LLZO grafting->mod_llzo mixing Mixing and Slurry Preparation mod_llzo->mixing peo_litfsi PEO + LiTFSI in ACN peo_litfsi->mixing casting Doctor Blade Casting and Drying (Protocol 3) mixing->casting membrane Composite Electrolyte Membrane casting->membrane assembly Cell Assembly membrane->assembly anode Li Metal Anode anode->assembly cathode Cathode (e.g., LFP) cathode->assembly battery Full Solid-State Cell assembly->battery

Caption: Workflow for the application of this compound in SSBs.

Diagram 2: Mechanism of LLZO Surface Modification

Caption: Bidentate binding of PEG-phosphonic acid to the LLZO surface.

References

Application Notes and Protocols: m-PEG4-phosphonic acid ethyl ester for Enhanced Biocompatibility of Medical Implants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The long-term success of medical implants is critically dependent on their biocompatibility and the host's biological response. Unmodified implant surfaces, particularly metals like titanium, can trigger non-specific protein adsorption immediately upon implantation. This event initiates a cascade of inflammatory responses, leading to fibrous capsule formation, and in some cases, implant rejection.[1] Surface modification is a key strategy to mitigate these effects and enhance osseointegration.[2][3]

This document details the application of m-PEG4-phosphonic acid ethyl ester, a heterobifunctional linker, for improving the biocompatibility of medical implants. This molecule combines two key functional groups:

  • m-PEG4 (methoxy-polyethylene glycol, 4 units): The hydrophilic PEG chain creates a hydration layer that sterically hinders the adsorption of proteins and adhesion of cells and bacteria, a process often referred to as "PEGylation".[4][5] This "non-fouling" characteristic is crucial for reducing the foreign body response.[6][7]

  • Phosphonic Acid Ethyl Ester: The phosphonate (B1237965) group serves as a robust anchor to metal oxide surfaces, such as the native titanium dioxide (TiO₂) layer on titanium implants.[8][9] This allows for the stable, covalent attachment of the PEG chains to the implant surface.[10]

These application notes and protocols are designed for researchers, scientists, and drug development professionals working to enhance the performance and safety of implantable medical devices.

Application Note 1: Mechanism of Action

The primary mechanism by which this compound enhances biocompatibility is by creating a physical and energetic barrier to non-specific protein adsorption. Upon attachment to the implant surface, the flexible, hydrophilic PEG chains extend into the aqueous environment, creating a highly hydrated layer. This layer repels proteins through steric repulsion and the energetic penalty of disrupting the structured water molecules, effectively "hiding" the underlying implant material from the biological environment.[4] By preventing the initial protein adsorption, the subsequent inflammatory cascade, including macrophage adhesion and foreign body giant cell formation, is significantly attenuated.[6][11]

G cluster_0 Unmodified Implant Surface cluster_1 PEG-Modified Implant Surface Unmodified_Implant Bare Implant Surface Protein_Adsorption Non-specific Protein Adsorption Unmodified_Implant->Protein_Adsorption Immediate Inflammatory_Response Inflammatory Cell Adhesion (Macrophages) Protein_Adsorption->Inflammatory_Response Triggers Fibrous_Capsule Fibrous Capsule Formation Inflammatory_Response->Fibrous_Capsule Leads to Implant_Failure Implant Failure/ Poor Integration Fibrous_Capsule->Implant_Failure Potential PEG_Implant Implant Surface + m-PEG4-phosphonic acid Hydration_Layer Dense Hydration Layer PEG_Implant->Hydration_Layer Forms Block_Proteins Protein Adsorption Blocked Hydration_Layer->Block_Proteins Steric Hindrance Reduced_Inflammation Reduced Inflammatory Response Block_Proteins->Reduced_Inflammation Results in Reduced_ Reduced_ Inflammation Inflammation Improved_Biocompatibility Improved Biocompatibility Inflammation->Improved_Biocompatibility Promotes

Caption: Mechanism of improved biocompatibility via PEGylation.

Application Note 2: Summary of Efficacy Data

While studies specifically utilizing the m-PEG4 variant are limited in the literature, extensive data exists for PEG and phosphonate-based surface modifications. The following tables summarize representative quantitative data from studies on similar systems, demonstrating the expected efficacy.

Table 1: Reduction of Protein Adsorption on PEG-Modified Surfaces

Protein Surface Modification Reduction in Adsorption (%) vs. Control Reference
Albumin PEG Silanization on Titanium ~75% [12]
Fibrinogen PLL-g-PEG on Niobium Oxide >90% [5]
IgG PEG Immobilized on Silicon ~85-90% [6]

| Bovine Serum Albumin | PEGMA Graft on Stainless Steel | >95% |[13] |

Table 2: Effect of PEG-Modification on Cell and Bacterial Adhesion

Cell/Bacteria Type Surface Modification Effect on Adhesion Reference
Fibroblasts PEG Silanization on Titanium Decreased Adhesion [12]
Hela Cells PEG Immobilized on Silicon Effective Depression of Attachment [6]
S. epidermidis PEG on Polyurethane Significant Reduction [7]
S. sanguinis PEG-like Coating on Titanium Decreased Adhesion [14]

| Endothelial Cells | Peptide-PEG on PDMS | 5-fold Increase (with RGD peptide) |[15] |

Table 3: In Vivo Biocompatibility of PEG-Modified Implants

Animal Model Implant/Modification Key Finding Reference
Rat PEG/Sebacic Acid Hydrogel Minimal inflammatory response, similar to PLGA control. [16][17]
Pig PLL-g-PEG/PEG-RGD on Titanium Significantly higher Bone-Implant Contact (BIC) at 2 weeks (61.68% vs 43.62%). [18]

| Rat | PEG-based Hydrogel | Maintained a mild to moderate inflammatory response at prolonged periods. |[11] |

Protocol 1: Surface Modification of Titanium Implants

This protocol describes a general method for creating a self-assembled monolayer (SAM) of m-PEG4-phosphonic acid on a titanium substrate. Titanium coupons or implants should be handled with non-metallic tweezers to prevent scratching and contamination.

G start Start cleaning 1. Substrate Cleaning (Acetone, Isopropanol, DI Water Sonicate) start->cleaning activation 2. Surface Activation (Oxygen Plasma or Piranha Etch) cleaning->activation hydrolysis 3. Linker Hydrolysis (Optional, Acidic Conditions) activation->hydrolysis incubation 4. SAM Formation (Incubate in Linker Solution, e.g., THF) hydrolysis->incubation rinsing 5. Rinsing (THF, Ethanol, DI Water) incubation->rinsing drying 6. Drying (Nitrogen Stream) rinsing->drying characterization 7. Surface Characterization (XPS, Contact Angle, AFM) drying->characterization end End characterization->end

Caption: Workflow for titanium implant surface modification.

Materials:

  • Titanium substrates (e.g., coupons or implants)

  • This compound

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Nitrogen gas, high purity

  • Glass beakers and petri dishes

Equipment:

  • Ultrasonic bath

  • Plasma cleaner or fume hood for chemical etching (e.g., Piranha solution - EXTREME CAUTION )

  • Shaker or orbital rocker

  • Nitrogen drying gun

Procedure:

  • Substrate Cleaning: a. Place titanium substrates in a glass beaker. b. Sequentially sonicate in acetone, isopropanol, and DI water for 15 minutes each. c. Dry the substrates under a stream of high-purity nitrogen.

  • Surface Activation: a. This step is crucial to generate surface hydroxyl (-OH) groups for phosphonate binding. b. Method A (Preferred): Treat the cleaned substrates with oxygen plasma (e.g., 100 W for 2-5 minutes) to clean and activate the surface.[4] c. Method B (Chemical): Immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). WARNING: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood. Etch for 15-30 minutes, then rinse copiously with DI water.

  • Preparation of Coating Solution: a. Prepare a 1-5 mM solution of this compound in an anhydrous solvent like THF or ethanol. b. The ethyl ester may need to be hydrolyzed to the free phosphonic acid for optimal binding. This can sometimes be achieved by adding a small amount of acidified water to the solution or by performing the incubation at a slightly elevated temperature (e.g., 76°C for 24 hours), which can promote hydrolysis and binding.[19]

  • Self-Assembled Monolayer (SAM) Formation: a. Place the activated, dry titanium substrates in the coating solution. Ensure all surfaces are fully submerged. b. Incubate for 12-24 hours at room temperature on a gentle shaker. The container should be sealed to prevent solvent evaporation.

  • Rinsing: a. Remove the substrates from the coating solution. b. Rinse thoroughly with fresh anhydrous solvent (THF or ethanol) to remove any non-covalently bound molecules. c. Perform a final rinse with DI water.

  • Drying and Storage: a. Dry the modified substrates under a stream of nitrogen. b. Store in a clean, dry, and sealed container (e.g., desiccator) until further use.

  • Surface Characterization (Recommended): a. X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of PEG (C-O bonds) and phosphorus on the surface. b. Contact Angle Goniometry: To verify a change in surface wettability (should become more hydrophilic).[19] c. Atomic Force Microscopy (AFM): To assess surface topography and ensure a smooth coating.

Protocol 2: In Vitro Evaluation of Biocompatibility

This section provides protocols for assessing the key performance characteristics of the modified implant surface in vitro.

G Start PEG-Modified and Control Implants Protein_Assay Protein Adsorption Assay (e.g., Micro-BCA, ELISA) Start->Protein_Assay Cell_Assay Cell Adhesion & Proliferation (e.g., Fibroblasts, Osteoblasts) Start->Cell_Assay Bacteria_Assay Bacterial Adhesion Assay (e.g., S. aureus, S. epidermidis) Start->Bacteria_Assay Analysis1 Quantify Adsorbed Protein Protein_Assay->Analysis1 Analysis2 Microscopy & Viability (Live/Dead, PrestoBlue) Cell_Assay->Analysis2 Analysis3 CFU Counting & SEM Imaging Bacteria_Assay->Analysis3 Conclusion Evaluate Biocompatibility Performance Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

References

Application Notes and Protocols for Nanoparticle Functionalization with m-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with biocompatible polymers is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, bioimaging, and diagnostics. Polyethylene glycol (PEG) is a widely used polymer for surface modification, as it can improve the colloidal stability of nanoparticles, reduce non-specific protein adsorption, and prolong circulation times in vivo. The choice of the anchoring group to attach the PEG chains to the nanoparticle surface is crucial for the stability and performance of the final conjugate. Phosphonic acids have emerged as highly effective anchoring groups for metal oxide nanoparticles, such as iron oxide and cerium oxide, due to their strong binding affinity.

This document provides detailed application notes and protocols for the functionalization of nanoparticles with m-PEG4-phosphonic acid ethyl ester. This short-chain PEG linker offers a balance between providing hydrophilicity and minimizing the "PEG dilemma," where a dense PEG layer can sometimes hinder cellular uptake of the nanoparticles. The ethyl ester group can be hydrolyzed to the free phosphonic acid for binding to the nanoparticle surface.

Materials and Equipment

Materials:

Equipment:

  • Sonicator (bath or probe)

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

  • Transmission Electron Microscope (TEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Thermogravimetric Analyzer (TGA)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for determining iron concentration

Experimental Protocols

Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) via Ligand Exchange

This protocol is adapted from methods for functionalizing IONPs with similar PEG-phosphonic acid ligands and is suitable for replacing hydrophobic ligands, such as oleic acid, from commercially available or synthesized IONPs.

1. Preparation of m-PEG4-phosphonic acid:

  • The ethyl ester group of this compound needs to be hydrolyzed to the free phosphonic acid to ensure strong binding to the metal oxide surface. This can be achieved by treating the ester with trimethylsilyl bromide (TMSBr) followed by methanolysis.

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add an excess of trimethylsilyl bromide (TMSBr) and stir the reaction mixture at room temperature overnight.

    • Remove the solvent and excess TMSBr under vacuum.

    • Add a mixture of methanol and water (e.g., 2:1 v/v) and stir for 2 hours to complete the hydrolysis.

    • Remove the solvents under vacuum to obtain the m-PEG4-phosphonic acid. Confirm the conversion using ¹H and ³¹P NMR spectroscopy if desired.

2. Ligand Exchange Reaction:

  • Disperse oleic acid-coated IONPs in a nonpolar solvent such as chloroform or hexanes.

  • In a separate vial, dissolve the m-PEG4-phosphonic acid in a mixture of methanol and water.

  • Combine the two solutions to create a biphasic mixture.

  • Sonicate the mixture for 1-2 hours. The functionalized nanoparticles will transfer from the organic phase to the aqueous phase.

  • After sonication, allow the phases to separate. The aqueous phase containing the functionalized IONPs should appear dark and dispersed, while the organic phase becomes clearer.

  • Carefully collect the aqueous phase.

  • Wash the aqueous phase multiple times with a nonpolar solvent (e.g., hexanes) to remove any remaining oleic acid and unreacted starting materials.

  • Purify the functionalized IONPs by centrifugation and redispersion in deionized water or a suitable buffer. This step should be repeated several times.

  • The final product can be lyophilized for long-term storage or kept as a stable aqueous dispersion.

Protocol 2: Characterization of Functionalized Nanoparticles

1. Hydrodynamic Size and Zeta Potential:

  • Method: Disperse the nanoparticles in deionized water or PBS at a suitable concentration. Analyze the sample using a Dynamic Light Scattering (DLS) and Zeta Potential instrument.

  • Expected Outcome: An increase in the hydrodynamic diameter after functionalization due to the PEG layer. The zeta potential is expected to shift towards a more neutral value compared to the negatively charged oleic acid-coated nanoparticles.

2. Morphology:

  • Method: Prepare a dilute dispersion of the nanoparticles and deposit a drop onto a TEM grid. Allow the solvent to evaporate and acquire images using a Transmission Electron Microscope (TEM).

  • Expected Outcome: TEM images will reveal the size and shape of the nanoparticle cores. The PEG layer is typically not visible under standard TEM but the images will confirm the integrity of the nanoparticle core after the functionalization process.

3. Surface Chemistry:

  • Method: Acquire Fourier-Transform Infrared (FTIR) spectra of the initial and functionalized nanoparticles.

  • Expected Outcome: The spectrum of the functionalized nanoparticles should show characteristic peaks for the PEG backbone (C-O-C stretching) and the disappearance or significant reduction of the peaks associated with the original ligand (e.g., C-H stretches of oleic acid).

4. Grafting Density:

  • Method: Perform Thermogravimetric Analysis (TGA) to determine the weight loss corresponding to the organic coating.

  • Expected Outcome: TGA will show a weight loss profile from which the percentage of the organic coating on the nanoparticles can be calculated. This can be used to estimate the grafting density of the PEG linker.

Data Presentation

The following table summarizes typical quantitative data obtained before and after the functionalization of 10 nm iron oxide nanoparticles with m-PEG4-phosphonic acid.

ParameterOleic Acid-Coated IONPsm-PEG4-phosphonic acid Functionalized IONPs
Hydrodynamic Diameter (DLS) 15-20 nm (in nonpolar solvent)25-35 nm (in water)
Zeta Potential -30 to -50 mV-5 to -15 mV
Organic Content (TGA) ~15-25%~20-35%
Colloidal Stability in PBS Poor (aggregation)High (stable for weeks)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization NP_synth Synthesis of Oleic Acid-Coated IONPs Ligand_exchange Ligand Exchange Reaction (Biphasic Mixture) NP_synth->Ligand_exchange Ligand_prep Preparation of m-PEG4-phosphonic acid Ligand_prep->Ligand_exchange Purification Purification (Centrifugation/ Washing) Ligand_exchange->Purification DLS_Zeta DLS & Zeta Potential Purification->DLS_Zeta TEM TEM Purification->TEM FTIR FTIR Purification->FTIR TGA TGA Purification->TGA

Caption: Experimental workflow for the synthesis and functionalization of IONPs.

Signaling Pathway: Nanoparticle-Cell Interaction

The interaction of nanoparticles with cells is a complex process that can trigger various signaling pathways. While specific pathways for m-PEG4-phosphonic acid functionalized nanoparticles are not yet fully elucidated, a general overview of nanoparticle uptake and potential downstream effects is presented below.

signaling_pathway cluster_uptake Cellular Uptake cluster_effects Potential Cellular Effects NP PEGylated Nanoparticle Endocytosis Endocytosis (Clathrin/Caveolin-mediated) NP->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Inflammation Inflammatory Response (e.g., cytokine release) ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Signaling Modulation of Signaling Pathways (e.g., MAPK, NF-κB) ROS->Signaling

Caption: General overview of nanoparticle cellular uptake and potential effects.

Application Notes

  • Improved Biocompatibility and Reduced Toxicity: The hydrophilic PEG layer shields the nanoparticle core from direct interaction with biological components, which can reduce cytotoxicity. The neutral surface charge of the PEGylated nanoparticles can also minimize non-specific interactions with cell membranes.[1][2]

  • Enhanced Colloidal Stability: Functionalization with m-PEG4-phosphonic acid provides excellent colloidal stability in physiological buffers, preventing aggregation that can occur with charged or uncoated nanoparticles. This is crucial for in vivo applications to avoid emboli formation.

  • "Stealth" Properties for Drug Delivery: The PEG layer reduces opsonization (the process of marking particles for phagocytosis), leading to decreased uptake by the reticuloendothelial system (RES) and prolonged blood circulation time. This "stealth" effect allows for more efficient accumulation of the nanoparticles at the target site, for example, in tumors through the enhanced permeability and retention (EPR) effect.

  • Platform for Further Bioconjugation: While the m-PEG4 linker itself is terminated with a methoxy (B1213986) group, similar PEG-phosphonic acid linkers can be synthesized with terminal functional groups (e.g., carboxyl, amine) to allow for the covalent attachment of targeting ligands, drugs, or imaging agents.

  • Impact on Cellular Uptake: The PEG layer can influence the mechanism and efficiency of cellular uptake. Generally, PEGylation can reduce non-specific uptake by cells.[1] The specific endocytosis pathways involved can be shape and size-dependent.[3][4]

Troubleshooting

  • Incomplete Ligand Exchange: If the nanoparticles do not transfer to the aqueous phase, ensure complete hydrolysis of the ethyl ester, increase sonication time, or adjust the solvent ratios.

  • Aggregation after Functionalization: Aggregation may occur if the grafting density of the PEG is too low. Increase the concentration of the PEG linker during the reaction. Also, ensure thorough purification to remove any residual salts or unreacted reagents.

  • Broad Size Distribution in DLS: This could be due to a small population of aggregated nanoparticles. Filtering the sample through a syringe filter (e.g., 0.22 µm) can help to remove larger aggregates before DLS measurement.

These application notes and protocols provide a comprehensive guide for the successful functionalization of nanoparticles with this compound, enabling their use in a wide range of biomedical research and development applications.

References

Application Notes and Protocols: m-PEG4-phosphonic acid ethyl ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-phosphonic acid ethyl ester is a heterobifunctional linker molecule increasingly utilized in the development of targeted drug delivery systems. This molecule features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units, which imparts hydrophilicity and stealth properties to nanocarriers, and a phosphonic acid ethyl ester group, which serves as a high-affinity ligand for bone mineral, specifically hydroxyapatite (B223615) (HA).[1][2] This dual functionality makes it an excellent candidate for surface modification of nanoparticles to achieve targeted delivery of therapeutic agents to bone tissues for the treatment of conditions such as osteoporosis, bone metastases, and osteomyelitis.[3][4]

The PEG component of the linker plays a crucial role in improving the pharmacokinetic profile of nanocarriers. By forming a hydrophilic shield on the nanoparticle surface, PEGylation reduces opsonization and subsequent clearance by the reticuloendothelial system (RES), leading to prolonged circulation times.[5][6] The phosphonate (B1237965) group, on the other hand, provides a strong and specific interaction with the calcium ions present in hydroxyapatite, the primary inorganic component of bone.[2][7] This interaction allows for the accumulation of the drug-loaded nanoparticles at the target site, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[4]

These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for the formulation, characterization, and evaluation of such systems.

Data Presentation

The following tables summarize representative quantitative data for bone-targeting nanoparticles functionalized with phosphonate-PEG derivatives. While specific data for this compound is limited in published literature, the data presented from analogous systems, such as those using alendronate (a bisphosphonate), provide a strong indication of the expected performance characteristics.

Table 1: Physicochemical Properties of Bone-Targeting Nanoparticles

Nanoparticle FormulationCore MaterialTargeting LigandParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PBLG-b-PEG-Alendronate NPsPoly(γ-benzyl-L-glutamate)Alendronate~75Not ReportedNot Reported[1][8]
Alendronate-CS NPsChitosanAlendronate214.6Not ReportedNot Reported[9]
DSP-Zn@PEG-ALN NPsCisplatin-Zinc PolymerAlendronate~55Not ReportedNot Reported[4]
AuNPs-Glutamic AcidGoldL-glutamic acid11.40 ± 1.36Not ReportedNot Reported[7]
AuNPs-Phosphonic AcidGold2-aminoethylphosphonic acid13.57 ± 1.43Not ReportedNot Reported[7]
AuNPs-BisphosphonateGoldAlendronate12.79 ± 1.58Not ReportedNot Reported[7]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Alendronate-CS NPsAlendronateNot Reported66.82[9]
Curcumin-loaded ALD-PEG-CHI NPsCurcuminNot Reported70[10]
Mitoxantrone-loaded PCC NPsMitoxantroneNot ReportedNot Reported[10]
Doxorubicin-loaded PEG-PCL NPsDoxorubicinNot ReportedNot Reported[11]

Table 3: In Vitro Hydroxyapatite (HA) Binding Affinity

Nanoparticle FormulationBinding Affinity ConstantMethodReference
PBLG-b-PEG-Alendronate NPsKHAP = 1.1 x 1010 M-1Fluorescence[1]
AuNPs-BisphosphonateKeq = 3.40 mg/LLangmuir Isotherm[12]
AuNPs-CarboxylateKeq = 0.69 mg/LLangmuir Isotherm[12]
AuNPs-PhosphonateKeq = 0.25 mg/LLangmuir Isotherm[12]

Table 4: In Vivo Biodistribution of PEGylated Nanoparticles (Representative Data)

Nanoparticle FormulationTime Point% Injected Dose/g in Blood% Injected Dose/g in Liver% Injected Dose/g in Spleen% Injected Dose/g in BoneReference
99mTc-PEG-PLA NPs (i.v.)1 h~35~15~5Not Reported[13]
99mTc-PEG-PLA NPs (i.v.)24 h~10~5~2Not Reported[13]
PEG-AuNPs (i.v.)1 hHighLowHighNot Reported[14]
PEG-AuNPs (i.v.)28 daysDetectableHighHighNot Reported[14]
DSP-Zn@PEG-ALN NPs (i.v.)Not ReportedNot ReportedNot ReportedNot Reported~4-fold higher in metastatic lesions vs. healthy bone[4]

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded Nanoparticles with this compound Surface Functionalization (Nanoprecipitation Method)

This protocol describes a general method for preparing drug-loaded polymeric nanoparticles and subsequently functionalizing their surface with this compound.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Drug to be encapsulated

  • This compound

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) or other suitable surfactant

  • Deionized water

  • Dialysis membrane (MWCO 8-14 kDa)

Procedure:

  • Polymer-Drug Solution Preparation: Dissolve a known amount of PLGA and the therapeutic drug in DCM.

  • Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while stirring vigorously or sonicating to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.

  • Surface Functionalization: Resuspend the nanoparticles in a suitable buffer. Add a solution of this compound to the nanoparticle suspension. The phosphonic acid ethyl ester group can be hydrolyzed to the active phosphonic acid in situ or prior to conjugation, which will then bind to the nanoparticle surface through various chemistries depending on the polymer used. For polymers with available hydroxyl or amine groups, coupling agents like EDC/NHS can be used to form stable covalent bonds.

  • Purification: Dialyze the functionalized nanoparticle suspension against deionized water for 24-48 hours to remove any unreacted this compound and other reagents.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension for long-term storage.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Resuspend the lyophilized nanoparticles in deionized water or a suitable buffer at a concentration of approximately 0.5 mg/mL.

    • Sonicate the suspension briefly to ensure proper dispersion.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument at 25°C.

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.[15]

2.2 Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

    • Quantify the amount of drug using a pre-established calibration curve with either a UV-Vis spectrophotometer or an HPLC system.[11]

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:[16]

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol assesses the release kinetics of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal/lysosomal conditions, respectively)

  • Dialysis membrane (MWCO corresponding to the drug's molecular weight)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS (pH 7.4 or 5.5).

  • Transfer the suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of the corresponding PBS, which serves as the release medium.

  • Maintain the setup at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol evaluates the biocompatibility of the nanoparticles and the cytotoxic effect of the drug-loaded formulation.

Materials:

  • Target cell line (e.g., osteosarcoma cells like MG-63 or pre-osteoblasts like MC3T3-E1)

  • Cell culture medium and supplements

  • Blank nanoparticles (without drug)

  • Drug-loaded nanoparticles

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of blank nanoparticles, drug-loaded nanoparticles, and the free drug. Include untreated cells as a control.

  • Incubate the cells for 24, 48, or 72 hours.

  • After the incubation period, remove the medium and add MTT solution to each well. Incubate for another 4 hours to allow the formation of formazan (B1609692) crystals.[17]

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important concepts in the application of this compound in targeted drug delivery.

G cluster_NP Nanoparticle Formulation cluster_functionalization Surface Functionalization Drug Therapeutic Drug NP_core Drug-loaded Nanoparticle Core Drug->NP_core Encapsulation Polymer Biodegradable Polymer (e.g., PLGA) Polymer->NP_core Functionalized_NP Functionalized Nanoparticle PEG_Phosphonate m-PEG4-phosphonic acid ethyl ester PEG_Phosphonate->Functionalized_NP Surface Conjugation G cluster_circulation Systemic Circulation cluster_targeting Bone Targeting NP PEG-Phosphonate Nanoparticle RES Reticuloendothelial System (RES) NP->RES Reduced Uptake (Stealth Effect) Bloodstream Prolonged Circulation NP->Bloodstream Enhanced Bioavailability Bone Bone Tissue (Hydroxyapatite) Bloodstream->Bone Phosphonate-mediated Binding Accumulation Targeted Accumulation Bone->Accumulation G cluster_uptake Cellular Uptake and Drug Release NP_extracellular Nanoparticle (extracellular) Cell_membrane Cell Membrane Endocytosis Endocytosis Cell_membrane->Endocytosis Binding & Internalization Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_release Drug Release Endosome->Drug_release pH-triggered Therapeutic_effect Therapeutic Effect Drug_release->Therapeutic_effect

References

Application Notes and Protocols for MRI Imaging Agents Utilizing m-PEG4-Phosphonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the development of Magnetic Resonance Imaging (MRI) contrast agents using m-PEG4-phosphonic acid ethyl ester. This bifunctional linker combines the benefits of a polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid ethyl ester group. The PEG moiety enhances biocompatibility, solubility, and circulation time, while the phosphonic acid group serves as a strong anchor for metallic nanoparticles or a chelating agent for paramagnetic ions like gadolinium (Gd³⁺), which are essential for MRI contrast enhancement.

The protocols outlined below are designed to guide researchers through the synthesis, functionalization, characterization, and application of these advanced imaging agents. They are primarily focused on the surface modification of superparamagnetic iron oxide nanoparticles (SPIONs), a common platform for T2-weighted MRI contrast agents.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₂₉O₇P
Molecular Weight 328.34 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, methanol, ethanol, dichloromethane (B109758)

Table 2: Comparative Relaxivity of Phosphonate-Containing MRI Contrast Agents

Contrast AgentMagnetic Field (T)r₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)r₂/r₁ RatioCitation
GdPNot specified2.64.71.81[1][2][3][4][5]
Gd-phosphonate-DOTA derivative0.4739.4Not ReportedNot Applicable[6]
DTPMP-coated Fe₃O₄ NPsNot specifiedNot Reported357-417Not Applicable[7]
PEG(5)-BP-USPIOs3.09.528.22.97[8][9][10]
8-nm SPIO@PEG5k3.0Not specifiedHigh14.0[11]
8-nm SPIO@PEG5k1.5Not specifiedHigh6.52[11]
8-nm SPIO@PEG5k0.5Not specifiedModerate2.49[11]

Note: Relaxivity values are highly dependent on the specific molecular structure, particle size, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Iron Oxide Nanoparticles (mPEG-p-IONPs)

This protocol describes the ligand exchange process to coat hydrophobic iron oxide nanoparticles with this compound, rendering them water-soluble and biocompatible.

Materials:

  • Oleic acid-stabilized iron oxide nanoparticles (IONPs) in a nonpolar solvent (e.g., hexane).

  • This compound.

  • Dichloromethane (CH₂Cl₂).

  • Methanol (MeOH).

  • Deionized water.

  • Magnetic separator.

  • Bath sonicator.

Procedure:

  • In a clean glass vial, disperse 10 mg of oleic acid-stabilized IONPs in 2 mL of dichloromethane.

  • In a separate vial, prepare a solution of 50 mg of this compound in a mixture of 1.4 mL of dichloromethane and 0.6 mL of methanol.

  • Add the this compound solution to the IONP dispersion.

  • Sonicate the mixture in a bath sonicator for 1 hour.

  • Allow the mixture to stand at room temperature for 1 hour.

  • Repeat steps 4 and 5 two more times.

  • Let the reaction mixture stand overnight at room temperature to ensure complete ligand exchange.

  • After incubation, add 5 mL of hexane (B92381) to precipitate the functionalized nanoparticles.

  • Place the vial on a magnetic separator and carefully decant the supernatant.

  • Resuspend the nanoparticle pellet in 5 mL of deionized water.

  • Purify the aqueous dispersion by magnetic separation. Decant the supernatant and resuspend the pellet in fresh deionized water. Repeat this washing step three times.

  • After the final wash, resuspend the mPEG-p-IONPs in deionized water to a desired concentration (e.g., 1 mg Fe/mL).

  • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter.

Protocol 2: Characterization of mPEG-p-IONPs

1. Size and Morphology:

  • Transmission Electron Microscopy (TEM): To visualize the core size and shape of the nanoparticles.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in aqueous solution.

2. Surface Functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PEG and phosphonate (B1237965) groups on the nanoparticle surface. Look for characteristic peaks of P-O-C and C-O-C stretching.

  • Thermogravimetric Analysis (TGA): To quantify the amount of organic coating (this compound) on the nanoparticle surface.

3. Magnetic Properties:

  • Vibrating Sample Magnetometry (VSM): To measure the saturation magnetization of the nanoparticles.

Protocol 3: Measurement of Relaxivity (r₁ and r₂)

This protocol outlines the procedure to determine the T₁ (longitudinal) and T₂ (transverse) relaxivities of the mPEG-p-IONPs.

Materials:

  • mPEG-p-IONP stock solution of known iron concentration (determined by Inductively Coupled Plasma Optical Emission Spectrometry - ICP-OES).

  • Deionized water or phosphate-buffered saline (PBS).

  • MRI scanner.

  • NMR tubes.

Procedure:

  • Prepare a series of dilutions of the mPEG-p-IONP stock solution with varying iron concentrations (e.g., 0.01, 0.025, 0.05, 0.1, 0.25 mM Fe).

  • Transfer each dilution into a separate NMR tube.

  • Place the NMR tubes in a phantom holder.

  • Acquire T₁ and T₂ relaxation time measurements for each sample using the MRI scanner.

    • For T₁ measurement, use an inversion recovery spin-echo sequence with multiple inversion times (TI).

    • For T₂ measurement, use a multi-echo spin-echo sequence with multiple echo times (TE).

  • Calculate the relaxation rates R₁ (1/T₁) and R₂ (1/T₂) for each concentration.

  • Plot R₁ and R₂ as a function of the iron concentration (in mM).

  • The slopes of the linear fits of these plots will give the relaxivities r₁ and r₂, respectively, in units of mM⁻¹s⁻¹.[1][6]

Protocol 4: In Vitro MRI Phantom Imaging

This protocol describes how to perform a phantom imaging study to visually assess the contrast-enhancing capabilities of the mPEG-p-IONPs.

Materials:

  • mPEG-p-IONP dilutions of varying concentrations.

  • Agarose (B213101) gel (1-2%).

  • Phantom container with wells.

  • MRI scanner.

Procedure:

  • Prepare a 1-2% agarose gel solution in deionized water and heat until the agarose is completely dissolved.

  • Cool the agarose solution to approximately 50-60°C.

  • Add the different concentrations of mPEG-p-IONPs to individual wells in the phantom container.

  • Carefully pour the warm agarose solution into the phantom container, ensuring the wells with the nanoparticles are covered.

  • Allow the phantom to solidify at room temperature.

  • Acquire T₂-weighted images of the phantom using an MRI scanner.

  • Observe the signal intensity changes in the regions containing the nanoparticles. A decrease in signal intensity with increasing nanoparticle concentration indicates T₂ contrast enhancement.[12]

Protocol 5: Bioconjugation of a Targeting Ligand (Optional)

For targeted imaging, a targeting moiety (e.g., antibody, peptide, or small molecule) can be conjugated to the this compound if the PEG linker is further modified to have a reactive terminal group (e.g., NHS-ester, maleimide). This protocol provides a general workflow assuming an amine-reactive terminal group on the PEG chain.

Materials:

  • mPEG-p-IONPs with a terminal NHS-ester group.

  • Targeting ligand with a primary amine group.

  • PBS buffer (pH 7.4).

  • Magnetic separator.

Procedure:

  • Disperse the NHS-ester functionalized mPEG-p-IONPs in PBS buffer.

  • Add the targeting ligand to the nanoparticle dispersion in a specific molar ratio.

  • Gently mix the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quench any unreacted NHS-ester groups by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the conjugated nanoparticles by magnetic separation to remove unconjugated ligands.

  • Wash the nanoparticles with PBS buffer three times.

  • Resuspend the final targeted imaging agent in a sterile buffer for further use.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Functionalization cluster_characterization Characterization cluster_application Application IONP Hydrophobic IONPs Functionalization Ligand Exchange IONP->Functionalization PEG_p This compound PEG_p->Functionalization mPEG_p_IONP mPEG-p-IONPs Functionalization->mPEG_p_IONP TEM TEM mPEG_p_IONP->TEM DLS DLS mPEG_p_IONP->DLS FTIR FTIR mPEG_p_IONP->FTIR Relaxivity Relaxivity Measurement mPEG_p_IONP->Relaxivity Phantom In Vitro Phantom MRI mPEG_p_IONP->Phantom Bioconjugation Bioconjugation (Optional) mPEG_p_IONP->Bioconjugation Targeted_Agent Targeted Imaging Agent Bioconjugation->Targeted_Agent InVivo In Vivo MRI Targeted_Agent->InVivo

Caption: Experimental workflow for creating and testing mPEG-p-IONP MRI agents.

relaxivity_measurement A Prepare serial dilutions of mPEG-p-IONPs B Measure T1 and T2 relaxation times using MRI A->B C Calculate relaxation rates (R1 = 1/T1, R2 = 1/T2) B->C D Plot R1 and R2 vs. [Fe] concentration C->D E Determine r1 and r2 from the slopes of the linear fits D->E

Caption: Protocol for determining the relaxivity of MRI contrast agents.

signaling_pathway cluster_mri MRI Contrast Mechanism Agent mPEG-p-IONP (T2 Agent) Water Water Protons (in tissue) Agent->Water induces local magnetic field inhomogeneity Dephasing Accelerated Dephasing of Proton Spins Water->Dephasing T2 Shortened T2 Relaxation Time Dephasing->T2 Signal Decreased MRI Signal (Negative Contrast) T2->Signal

Caption: Mechanism of T2 contrast enhancement by mPEG-p-IONPs.

References

Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1][2] This bioconjugation strategy is a cornerstone of biopharmaceutical development, designed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The primary goals of PEGylation are to improve a drug's profile by increasing its solubility and stability, prolonging its circulation half-life, and reducing its immunogenicity.[1][3][4] The hydrophilic and flexible nature of the PEG polymer creates a protective shield around the protein, which can mask it from enzymatic degradation and the host's immune system.[1][5] This often leads to a reduced dosing frequency, thereby improving patient compliance and overall quality of life.[2]

This guide provides detailed methodologies for the two most common protein PEGylation strategies, protocols for purification and characterization of the resulting conjugates, and quantitative data to assist in experimental design.

Core Chemistries of Protein PEGylation

The selection of a PEGylation strategy is dependent on the available reactive functional groups on the protein and the desired characteristics of the final conjugate.[1]

  • Amine-Reactive PEGylation (via NHS Esters): This is the most prevalent method for PEGylation due to the abundance of lysine (B10760008) residues, which have primary amine side chains, on the surface of most proteins.[1] N-Hydroxysuccinimide (NHS) ester-activated PEGs react efficiently with these primary amines, as well as the N-terminal alpha-amine group, in neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.[6][7]

  • Thiol-Reactive PEGylation (via Maleimides): This strategy offers a more site-specific approach to conjugation.[3] PEG linkers with a maleimide (B117702) group react specifically with the sulfhydryl (thiol) group of cysteine residues.[8][9] This reaction proceeds readily at neutral pH to form a stable thioether bond.[8][9] Since cysteine residues are often less abundant than lysines, this method allows for more controlled and homogenous PEGylation, particularly when cysteine residues are introduced at specific sites through genetic engineering.[10]

General Experimental Workflow

The process of creating a PEGylated protein conjugate follows a structured sequence of steps. Each stage, from the initial reaction setup to the final analysis, requires careful consideration and optimization to ensure a high yield of a pure, well-characterized product.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction PEGylation Reaction (Incubate at Controlled Temp/Time) Protein_Prep->Reaction PEG_Prep PEG Linker Preparation (Dissolve Immediately Before Use) PEG_Prep->Reaction Quench Quench Reaction (Optional) (e.g., Add Tris or Glycine for NHS) Reaction->Quench Purify Purification of Conjugate (e.g., SEC, IEX) Quench->Purify Characterize Characterization (SDS-PAGE, HPLC, Mass Spec) Purify->Characterize

Caption: General workflow for protein PEGylation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the NHS-Ester and Maleimide-PEG conjugation protocols. These values serve as a starting point and may require optimization for specific proteins and PEG linkers.

Table 1: Reaction Parameters for Amine-Reactive PEGylation (NHS-Ester)

ParameterRecommended ValueNotes
Molar Excess of PEG-NHS 5 to 20-fold over proteinA higher excess may be needed for dilute protein solutions.[7][11]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better conjugation efficiency.[7]
Reaction Buffer Phosphate Buffered Saline (PBS)Avoid buffers with primary amines like Tris or glycine.[6][7]
Reaction pH 7.0 - 8.0NHS esters react efficiently with primary amines at neutral to slightly basic pH.[6]
Reaction Temperature Room Temperature or 4°C/On IceLower temperatures can help maintain protein stability.[6][7]
Reaction Time 30 - 60 minutes (RT) or 2 hours (On Ice)Optimal time can vary depending on the protein's reactivity.[1][6][7]
Quenching Agent Tris or Glycine bufferAdded to consume unreacted NHS-ester, stopping the reaction.[12]

Table 2: Reaction Parameters for Thiol-Reactive PEGylation (Maleimide-PEG)

ParameterRecommended ValueNotes
Molar Excess of PEG-Maleimide 10 to 20-fold over protein thiolsEnsures sufficient conjugation to available sulfhydryl groups.[8][9]
Protein Concentration > 10 mg/mL (recommended final)Helps to drive the reaction forward.[8][9]
Reaction Buffer Thiol-free buffer (e.g., PBS)Thiols in the buffer will compete with the protein for the maleimide linker.[8][9]
Reaction pH 7.0The maleimide-thiol reaction is efficient at neutral pH.[8][9]
Reaction Temperature Room Temperature or 4°C4°C for overnight reactions to preserve protein integrity.[8][9]
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Longer incubation times can increase conjugation efficiency.[8][9]

Experimental Protocols

Protocol 1: Amine-Reactive Protein Conjugation with NHS-Ester PEG

This protocol details the procedure for conjugating a protein using an amine-reactive PEG-NHS ester linker.

Caption: Protocol for NHS-Ester PEGylation.

Materials Required:

  • Protein of interest

  • PEG-NHS Ester (moisture-sensitive, store at -20°C with desiccant).[6][7]

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.[6]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[6]

  • Quenching Buffer (optional, e.g., 1M Tris-HCl, pH 7.5).[6]

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography column).

Procedure:

  • Preparation:

    • Equilibrate the vial of PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[6][7]

    • Prepare your protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer via dialysis or desalting.[6]

  • PEG-NHS Solution:

    • Immediately before use, dissolve the required amount of PEG-NHS Ester in DMSO or DMF to create a stock solution (e.g., 10 mM).[6][7] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[6][7]

  • Conjugation Reaction:

    • Add the calculated volume of the PEG-NHS Ester solution to the protein solution. A 20-fold molar excess of the PEG linker is a typical starting point.[7]

    • Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein integrity.[7]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7] The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with and consume any remaining PEG-NHS Ester.

  • Purification:

    • Proceed immediately to purification to remove unreacted PEG linker and quenching agent. Dialysis or size exclusion chromatography are common methods.[6][7]

Protocol 2: Thiol-Reactive Protein Conjugation with Maleimide-PEG

This protocol describes the site-specific conjugation of a protein through available cysteine residues using a Maleimide-PEG linker.

G cluster_workflow Thiol-Reactive PEGylation Workflow prep 1. Protein Preparation Dissolve protein in a thiol-free buffer (e.g., PBS, pH 7.0). If needed, reduce disulfide bonds with TCEP to expose free thiols. peg_sol 2. PEG Solution Dissolve Maleimide-PEG in conjugation buffer to create a stock solution (e.g., 100 mg/mL). prep:f1->peg_sol:f0 reaction 3. Reaction Add a 10-20 molar excess of Maleimide-PEG solution to the protein solution. peg_sol:f1->reaction:f0 incubation 4. Incubation Stir the reaction at room temperature for 2-4 hours OR at 4°C overnight. reaction:f1->incubation:f0 purification 5. Purification Purify the final conjugate using size exclusion chromatography or dialysis to remove unreacted PEG. incubation:f1->purification:f0

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of m-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of m-PEG4-phosphonic acid ethyl ester synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is a variation of the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an activated m-PEG4 derivative, such as m-PEG4-bromide or m-PEG4-tosylate.[1][2]

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are:

  • m-PEG4-halide or m-PEG4-sulfonate: m-PEG4-bromide (m-PEG4-Br) or m-PEG4-tosylate (m-PEG4-OTs) are common choices. The bromide is a good leaving group for nucleophilic substitution.

  • Triethyl phosphite: This serves as the phosphorus source and a reactant in the Michaelis-Arbuzov reaction.[2]

Q3: What is the general reaction scheme?

A3: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, followed by a dealkylation step.

Diagram of the general reaction scheme:

G cluster_reactants Reactants cluster_products Products m-PEG4-X m-PEG4-X (X = Br, OTs) m-PEG4-P(O)(OEt)2 m-PEG4-P(O)(OEt)2 (this compound) m-PEG4-X->m-PEG4-P(O)(OEt)2 + P(OEt)3 Δ (Heat) P(OEt)3 P(OEt)3 (Triethyl phosphite) P(OEt)3->m-PEG4-P(O)(OEt)2 EtX EtX (Ethyl halide/sulfonate) G A 1. Reaction Setup - m-PEG4-Br - Triethyl phosphite - KI (optional) B 2. Reaction - Heat to 80-120 °C - Monitor by TLC/³¹P NMR A->B C 3. Work-up - Cool to RT - Dissolve in organic solvent - Wash with H₂O and brine B->C D 4. Isolation - Dry organic layer - Concentrate under vacuum C->D E 5. Purification - Column chromatography D->E F Pure this compound E->F G cluster_parameters Reaction Parameters cluster_outcomes Outcomes A Reaction Temperature Y Product Yield A->Y P Product Purity A->P B Reaction Time B->Y B->P C Choice of Solvent C->Y C->P D Use of Catalyst (KI) D->Y D->P E Anhydrous Conditions E->Y E->P

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency with m-PEG4-Phosphonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-phosphonic acid ethyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly low conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low to no conjugation of this compound to my protein. What is the most likely cause?

A1: The most common reason for low conjugation efficiency is the inherent non-reactivity of the phosphonic acid ethyl ester group towards common functional groups on proteins (like primary amines on lysine (B10760008) residues) under standard bioconjugation conditions. Direct conjugation is unlikely to be successful. The phosphonic acid ethyl ester must first be activated to an amine-reactive species.

Q2: How can I activate this compound for conjugation to proteins?

A2: Activation typically involves a two-step process:

  • Hydrolysis: The ethyl ester group is first hydrolyzed to a phosphonic acid.

  • Activation: The resulting phosphonic acid is then activated, most commonly using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS, to form an amine-reactive NHS ester. This activated PEG linker can then efficiently react with primary amines on your target biomolecule.

Q3: What are the optimal pH conditions for the activation and conjugation steps?

A3: The activation of the phosphonic acid with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[1] Following activation, the conjugation to primary amines on the protein should be performed at a pH of 7.0 to 8.5.[1]

Q4: How can I confirm that my PEG linker has been successfully activated?

A4: While direct confirmation of NHS ester formation can be complex without specialized analytical techniques, a successful conjugation reaction with a test amine-containing molecule (monitored by a technique like HPLC or LC-MS) can serve as indirect confirmation. For the hydrolysis step, techniques like ³¹P NMR spectroscopy can be used to monitor the conversion of the phosphonic acid ester to the phosphonic acid.

Q5: What are common methods to purify my PEGylated protein after the conjugation reaction?

A5: Purification is crucial to remove unreacted PEG linker, unconjugated protein, and reaction byproducts. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from the smaller, unreacted PEG linker.[][3]

  • Ion Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[][3]

  • Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated species.[]

  • Ultrafiltration/Diafiltration: Useful for removing small molecule reagents and unreacted PEG.[4]

Troubleshooting Guide: Low Conjugation Efficiency

This guide provides a systematic approach to troubleshooting low yields in your PEGylation experiments.

Problem: Low or No PEGylation Detected

G start Low Conjugation Efficiency q1 Are you attempting direct conjugation of This compound? start->q1 a1_yes Yes q1->a1_yes a1_no No, I am using an activation step. q1->a1_no solution1 This is the primary issue. The phosphonic acid ethyl ester is not reactive towards proteins. Proceed to the recommended activation protocol. a1_yes->solution1 q2 Did you perform the hydrolysis step before EDC/NHS activation? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are your EDC and NHS/Sulfo-NHS reagents fresh and stored properly? a2_yes->q3 solution2 The ethyl ester must be hydrolyzed to a phosphonic acid for EDC/NHS activation. Follow the hydrolysis protocol. a2_no->solution2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are you using the correct pH for each step? a3_yes->q4 solution3 EDC and NHS are moisture-sensitive. Use fresh, properly stored reagents. Store desiccated at -20°C. a3_no->solution3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Are you using appropriate buffers? a4_yes->q5 solution4 Use pH 4.5-6.0 for EDC/NHS activation and pH 7.0-8.5 for conjugation to amines. a4_no->solution4 a5_yes Yes q5->a5_yes a5_no No q5->a5_no q6 Have you optimized the molar ratio of PEG linker to protein? a5_yes->q6 solution5 Avoid buffers with primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the reaction. a5_no->solution5 a6_yes Yes q6->a6_yes a6_no No q6->a6_no q7 Is your protein stable and soluble under the reaction conditions? a6_yes->q7 solution6 Start with a 10-20 fold molar excess of activated PEG linker to protein and optimize as needed. a6_no->solution6 a7_no No q7->a7_no a7_yes Yes solution7 Protein precipitation or aggregation will reduce yield. Ensure protein stability in the chosen buffers and pH. a7_no->solution7

Experimental Protocols

Protocol 1: Hydrolysis of this compound to m-PEG4-phosphonic acid

This protocol describes the conversion of the ethyl ester to the free phosphonic acid, which is necessary for subsequent activation.

Materials:

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (B109758) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of bromotrimethylsilane (TMSBr) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or ³¹P NMR) to confirm the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Remove the solvent and volatile byproducts under reduced pressure to yield the m-PEG4-phosphonic acid.

  • The crude product can be purified by a suitable method if necessary, but can often be used directly in the next step.

Protocol 2: Activation of m-PEG4-phosphonic acid and Conjugation to a Protein

This protocol outlines the activation of the hydrolyzed PEG linker and its subsequent conjugation to primary amines on a protein.

Materials:

  • m-PEG4-phosphonic acid (from Protocol 1)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Protein to be PEGylated

  • Desalting column

Procedure:

Step 1: Activation of m-PEG4-phosphonic acid

  • Dissolve m-PEG4-phosphonic acid in Activation Buffer.

  • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the PEG solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to Protein

  • Prepare the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Immediately add the activated PEG solution to the protein solution. A 10 to 20-fold molar excess of the activated PEG linker over the protein is a good starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the PEGylated protein from excess reagents and unconjugated PEG using a desalting column or other suitable chromatography method (e.g., SEC).

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation m-PEG4-phosphonic\nacid ethyl ester m-PEG4-phosphonic acid ethyl ester m-PEG4-phosphonic\nacid m-PEG4-phosphonic acid m-PEG4-phosphonic\nacid ethyl ester->m-PEG4-phosphonic\nacid TMSBr, DCM then MeOH Amine-reactive\nPEG-NHS ester Amine-reactive PEG-NHS ester m-PEG4-phosphonic\nacid->Amine-reactive\nPEG-NHS ester EDC, Sulfo-NHS pH 6.0 PEGylated Protein PEGylated Protein Amine-reactive\nPEG-NHS ester->PEGylated Protein Protein-NH2 pH 7.2-7.5

Data Presentation

Table 1: Troubleshooting Reaction Parameters
ParameterRecommended RangePotential Issue if Deviated
Activation pH 4.5 - 6.0Inefficient activation of phosphonic acid.
Conjugation pH 7.0 - 8.5Protonated amines are not nucleophilic.
EDC/Sulfo-NHS Molar Excess 5-10 fold over PEGIncomplete activation of PEG linker.
Activated PEG Molar Excess 10-20 fold over proteinLow degree of PEGylation.
Temperature 4°C to Room Temp.Higher temps can degrade protein/reagents.
Reaction Buffers MES, PBS, BorateAmine or carboxyl-containing buffers will interfere.
Table 2: Analytical Techniques for Monitoring PEGylation
TechniqueInformation Provided
SDS-PAGE Qualitative assessment of increased molecular weight.
Size Exclusion HPLC (SEC-HPLC) Separation of PEGylated, un-PEGylated protein, and free PEG.
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirmation of PEGylation and determination of the degree of labeling.
UV-Vis Spectroscopy Can be used to determine protein concentration.

Signaling Pathways and Workflows

G

References

Technical Support Center: Preventing Nanoparticle Aggregation During Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to prevent the aggregation of nanoparticles during surface modification. Find answers to frequently asked questions and follow our troubleshooting guides to ensure the stability and quality of your nanomaterials.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during surface modification?

A1: Nanoparticle aggregation during surface modification is primarily driven by an increase in the system's surface energy.[1] Several factors can contribute to this instability:

  • Changes in Surface Charge: The introduction of new ligands or changes in the surrounding solution (e.g., pH, ionic strength) can alter the surface charge of the nanoparticles, reducing electrostatic repulsion between them.[2][3]

  • Incomplete Surface Coverage: If the new surface-modifying molecules do not fully cover the nanoparticle surface, exposed patches can lead to attractive van der Waals forces between particles, causing them to clump together.

  • Bridging Flocculation: If the modifying molecules are large (e.g., polymers) and present at an optimal concentration, they can adsorb to multiple nanoparticles simultaneously, creating bridges that lead to aggregation.

  • Reaction Conditions: Factors such as temperature, reaction time, and the rate of addition of reagents can influence the kinetics of the surface modification process and potentially favor aggregation pathways.

Q2: How does pH influence nanoparticle stability during surface modification?

A2: The pH of the solution is a critical parameter that dictates the surface charge of many nanoparticles and the ionization state of the modifying ligands.[5][6][7] At the isoelectric point (IEP), the net surface charge of the nanoparticles is zero, which minimizes electrostatic repulsion and often leads to significant aggregation.[8] Therefore, it is crucial to perform surface modifications at a pH far from the IEP of both the unmodified and the final modified nanoparticles to ensure sufficient electrostatic stabilization. For instance, increasing the pH generally leads to a more negative surface charge for many metal and metal oxide nanoparticles, enhancing their stability in suspension.[6][7]

Q3: What is the role of a stabilizing agent or surface coating in preventing aggregation?

A3: Stabilizing agents and surface coatings are crucial for preventing nanoparticle aggregation by providing repulsive forces that counteract the attractive van der Waals forces.[1] There are two primary mechanisms of stabilization:

  • Electrostatic Stabilization: This involves creating a net surface charge on the nanoparticles, leading to electrostatic repulsion between them. This is often achieved by the adsorption of charged molecules or by controlling the pH of the suspension.[2][9]

  • Steric Stabilization: This is achieved by attaching long-chain molecules (polymers) to the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from getting close enough to aggregate.[10] Poly(ethylene glycol) (PEG) is a commonly used steric stabilizer.[11][12]

Q4: When should I choose electrostatic versus steric stabilization?

A4: The choice between electrostatic and steric stabilization depends on the specific application and the environment in which the nanoparticles will be used.

  • Electrostatic stabilization is often simpler to implement but is highly sensitive to the ionic strength and pH of the medium. In high-salt buffers, the electrostatic repulsion can be screened, leading to aggregation.[3]

  • Steric stabilization , for example with PEGylation, provides robustness against changes in ionic strength and pH.[3] This makes it a preferred method for biological applications where nanoparticles are exposed to physiological conditions with high salt concentrations.

Q5: What is a ligand exchange reaction, and how can it be optimized to prevent aggregation?

A5: A ligand exchange reaction involves replacing the original capping ligands on a nanoparticle's surface with new functional ligands.[13] This process is common for functionalizing nanoparticles like quantum dots.[14] To prevent aggregation during ligand exchange:

  • Choose a High-Affinity Ligand: The incoming ligand should have a strong affinity for the nanoparticle surface to ensure efficient displacement of the original ligands.[15]

  • Optimize Ligand Concentration: An excess of the new ligand is often used to drive the reaction to completion. However, too high a concentration can sometimes lead to instability.

  • Control the Reaction Environment: Factors such as solvent, temperature, and pH should be carefully controlled to maintain colloidal stability throughout the exchange process.[13]

  • Consider a Two-Phase System: For transferring hydrophobic nanoparticles into an aqueous phase, a two-phase ligand exchange protocol can be employed.[2][9]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues of nanoparticle aggregation during surface modification.

Observation Potential Cause Suggested Solution
Immediate aggregation upon adding modifying agent. 1. Incorrect pH: The pH of the nanoparticle suspension may be close to the isoelectric point after the addition of the new ligand.[16] 2. Rapid Change in Surface Charge: The rapid neutralization or reversal of surface charge can lead to instability.1. Adjust pH: Before adding the modifying agent, adjust the pH of the nanoparticle suspension to a value that ensures strong electrostatic repulsion (typically far from the IEP).[16] 2. Slow Addition: Add the modifying agent dropwise while vigorously stirring to allow for gradual surface charge changes.
Aggregation observed after the reaction and during purification (e.g., centrifugation). 1. Incomplete Surface Coverage: The reaction may not have gone to completion, leaving exposed nanoparticle surfaces. 2. Weak Ligand Binding: The new ligand may not be strongly bound to the surface and can be removed during washing steps. 3. Inappropriate Resuspension Buffer: The buffer used to resuspend the purified nanoparticles may not be suitable for maintaining their stability.[16]1. Optimize Reaction Conditions: Increase the reaction time, temperature, or the concentration of the modifying agent to ensure complete surface coverage. 2. Use a Stronger Anchoring Group: Select a ligand with a functional group that has a higher affinity for the nanoparticle surface. 3. Optimize Resuspension Buffer: Resuspend the nanoparticles in a buffer with a pH and ionic strength that has been optimized for the stability of the modified nanoparticles. A low ionic strength buffer is often a good starting point.
Gradual aggregation over time after successful modification. 1. Ligand Desorption: The surface-modifying ligands may slowly detach from the nanoparticle surface over time. 2. Photochemical Degradation: Light exposure can sometimes degrade the surface ligands or the nanoparticles themselves, leading to instability. 3. Microbial Contamination: In aqueous suspensions, microbial growth can alter the solution chemistry and cause aggregation.1. Covalent Attachment: If possible, use a modification strategy that forms a covalent bond between the ligand and the nanoparticle surface. 2. Store in the Dark: Store nanoparticle suspensions in the dark to minimize photochemical reactions. 3. Use Sterile Conditions: Prepare and store aqueous nanoparticle suspensions under sterile conditions or add a bacteriostatic agent if compatible with the application.

Quantitative Data Summary

The stability of a nanoparticle dispersion can be quantitatively assessed by measuring its zeta potential and hydrodynamic diameter.

  • Zeta Potential (ζ): This is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A higher magnitude of zeta potential (either positive or negative) indicates greater stability.

  • Hydrodynamic Diameter and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) measures the apparent size of the nanoparticles in solution, including the stabilizing layer. An increase in hydrodynamic diameter can indicate aggregation. The PDI is a measure of the broadness of the size distribution; a PDI value below 0.3 is generally considered acceptable for many applications.[10]

Stabilization Method Nanoparticle System Typical Zeta Potential (mV) Effect on Hydrodynamic Diameter Expected PDI
Electrostatic (Citrate) Gold Nanoparticles (AuNPs)-30 to -50Minimal increase from core size< 0.2
Steric (PEGylation) AuNPs-5 to -15[11]Significant increase due to PEG layer< 0.3
Silica (B1680970) Coating Iron Oxide Nanoparticles (IONPs)-30 to -50Increase corresponding to shell thickness< 0.25
Ligand Exchange (Thiol) Quantum Dots (QDs)Highly dependent on ligand end-groupVaries with ligand length< 0.3

General Stability Guidelines Based on Zeta Potential: [2][9][13]

Zeta Potential (mV) Stability Behavior
0 to ±10Highly unstable, rapid aggregation
±10 to ±20Relatively unstable
±20 to ±30Moderately stable
> ±30 or < -30Highly stable

Experimental Protocols

Protocol 1: PEGylation of Gold Nanoparticles to Prevent Aggregation

This protocol describes the surface modification of citrate-stabilized gold nanoparticles (AuNPs) with thiol-terminated methoxy-poly(ethylene glycol) (mPEG-SH) to enhance their stability in biological media.

Materials:

  • Citrate-stabilized AuNPs (e.g., 20 nm) in aqueous solution

  • mPEG-SH (e.g., 5 kDa)

  • Deionized (DI) water

  • 0.1 M Phosphate Buffered Saline (PBS)

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Prepare mPEG-SH Solution: Prepare a 1 mg/mL solution of mPEG-SH in DI water.

  • PEGylation Reaction:

    • To 1 mL of the AuNP solution, add a calculated amount of the mPEG-SH solution. A molar ratio of PEG to AuNPs of around 150:1 is a good starting point.[17]

    • Gently mix the solution and allow it to react at room temperature for at least 48 hours to ensure complete ligand exchange.[17]

  • Purification:

    • Transfer the reaction mixture to a centrifuge tube.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on the nanoparticle size; for 20 nm AuNPs, ~12,000 x g for 20 minutes is a reasonable starting point).

    • Carefully remove the supernatant, which contains excess, unbound mPEG-SH.

    • Resuspend the nanoparticle pellet in DI water or a low ionic strength buffer (e.g., 0.01 M PBS). Sonication may be used to aid in redispersion.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of excess reagents.

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the PEGylated AuNPs using Dynamic Light Scattering (DLS).

    • Confirm successful PEGylation by observing a decrease in the magnitude of the zeta potential and an increase in the hydrodynamic diameter.

    • Assess the stability of the PEGylated AuNPs by adding a high concentration of salt (e.g., 1 M NaCl) and observing for any color change (aggregation of AuNPs from red to blue/purple) or changes in the UV-Vis spectrum.

Protocol 2: Silica Coating of Iron Oxide Nanoparticles (IONPs)

This protocol, adapted from the Stöber method, describes the coating of hydrophobic iron oxide nanoparticles with a silica shell to improve their stability and biocompatibility in aqueous solutions.[18][19]

Materials:

Procedure:

  • Microemulsion Formation:

    • In a flask, mix 18 mL of cyclohexane and 1.15 mL of Igepal CO-520. Stir for 30 minutes to form a clear solution.[18]

    • Add 2 mL of the IONP dispersion (containing ~4 mg of IONPs) to the mixture and stir for another 5 minutes.[18]

  • Silica Shell Formation:

    • Add 0.05 mL of TEOS to the microemulsion.[18]

    • Add 0.15 mL of ammonium hydroxide to catalyze the hydrolysis and condensation of TEOS.[18]

    • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification:

    • Break the microemulsion by adding an excess of ethanol (e.g., 40 mL). This will cause the silica-coated IONPs to precipitate.

    • Collect the nanoparticles by centrifugation or magnetic separation.

    • Wash the nanoparticles several times with ethanol to remove the surfactant and unreacted reagents.

    • Finally, wash the nanoparticles with DI water and resuspend them in the desired aqueous buffer.

  • Characterization:

    • Confirm the presence of a silica shell using Transmission Electron Microscopy (TEM).

    • Verify the change in surface chemistry using Fourier-Transform Infrared (FTIR) spectroscopy (look for Si-O-Si stretching bands).

    • Measure the hydrodynamic diameter and zeta potential in an aqueous buffer to confirm colloidal stability.

Protocol 3: Ligand Exchange for Aqueous Transfer of Quantum Dots (QDs)

This protocol describes the phase transfer of hydrophobic quantum dots (e.g., CdSe/ZnS) from an organic solvent to an aqueous buffer via ligand exchange with a bifunctional thiol-containing molecule, such as 3-mercaptopropionic acid (MPA).[19]

Materials:

  • Hydrophobic QDs (e.g., TOPO-capped) in an organic solvent (e.g., chloroform (B151607) or toluene)

  • 3-mercaptopropionic acid (MPA)

  • Tetramethylammonium hydroxide (TMAH) pentahydrate

  • Chloroform

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (e.g., cellulose (B213188) acetate) with an appropriate molecular weight cutoff

Procedure:

  • Preparation of Deprotonated Ligand:

    • In a separate vial, dissolve 500 µL of MPA in 10 mL of chloroform.

    • Add 1 g of TMAH to this solution. A two-phase mixture will form.

    • Collect the bottom organic phase, which now contains the deprotonated, more reactive MPA.

  • Ligand Exchange Reaction:

    • Precipitate the TOPO-capped QDs from their original solvent (e.g., toluene) by adding methanol and centrifuging.

    • Redisperse the QD pellet in 1 mL of chloroform.

    • Add this QD solution to the prepared deprotonated MPA solution.

    • Allow the reaction to proceed at room temperature for 48 hours. The MPA-capped QDs will gradually precipitate out of the chloroform.

  • Aqueous Phase Transfer:

    • After the reaction, add DI water to the vial. The MPA-capped QDs should spontaneously disperse into the aqueous phase.

  • Purification:

    • To remove excess MPA and other small molecules, dialyze the aqueous QD solution against PBS buffer (pH 7.4) for 24-48 hours, with several buffer changes.

  • Characterization:

    • Confirm the successful phase transfer by observing the solubility of the QDs in the aqueous buffer.

    • Measure the photoluminescence quantum yield to ensure that the optical properties of the QDs have been preserved.

    • Use DLS to determine the hydrodynamic diameter and zeta potential of the water-soluble QDs.

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_modification Surface Modification cluster_purification Purification & Characterization NP_Synthesis 1. Nanoparticle Synthesis (e.g., co-precipitation, citrate (B86180) reduction) NP_Characterization 2. Initial Characterization (TEM, DLS, UV-Vis) NP_Synthesis->NP_Characterization Reaction_Setup 3. Reaction Setup (Solvent, pH adjustment) NP_Characterization->Reaction_Setup Ligand_Addition 4. Addition of Modifying Agent (e.g., PEG, Silane, Ligand) Reaction_Setup->Ligand_Addition Reaction 5. Reaction (Time, Temperature) Ligand_Addition->Reaction Purification 6. Purification (Centrifugation, Dialysis) Reaction->Purification Final_Characterization 7. Final Characterization (DLS, Zeta Potential, FTIR) Purification->Final_Characterization Stability_Test 8. Stability Assessment (e.g., in high salt buffer) Final_Characterization->Stability_Test

Caption: Experimental workflow for nanoparticle surface modification.

Troubleshooting_Aggregation cluster_when When does aggregation occur? cluster_solutions_during Solutions for 'During Modification' cluster_solutions_after Solutions for 'After Purification' cluster_solutions_storage Solutions for 'During Storage' Start Aggregation Observed When During Modification After Purification During Storage Start->When Sol_During Check & Adjust pH Slow Reagent Addition Change Solvent When:f0->Sol_During Sol_After Optimize Reaction Conditions Use Stronger Ligand Change Resuspension Buffer When:f1->Sol_After Sol_Storage Use Covalent Linkage Store in Dark & Cold Ensure Sterility When:f2->Sol_Storage

Caption: Troubleshooting logic for nanoparticle aggregation.

References

optimizing reaction conditions for PROTAC linker attachment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for PROTAC (Proteolysis Targeting Chimera) linker attachment.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing a PROTAC linker?

A1: The design of the linker is a critical determinant of PROTAC efficacy. Key factors include its length, composition, and the attachment points to the warhead (targeting the protein of interest - POI) and the E3 ligase ligand. An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase, preventing the formation of a stable and productive ternary complex required for degradation.

Q2: How does linker length impact PROTAC activity?

A2: Linker length is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair. If the linker is too short, it can lead to steric clashes, preventing the simultaneous binding of the PROTAC to the POI and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination. The optimal linker length is often a fine balance, and even a single atom difference can significantly impact degradation efficiency.

Q3: What is the "hook effect" and how can I troubleshoot it?

A3: The "hook effect" is a phenomenon observed in PROTAC research where at high concentrations, the PROTAC can inhibit its own degradative activity. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) that compete with the formation of the productive ternary complex (POI-PROTAC-E3 ligase). To troubleshoot this, it is recommended to perform a wide dose-response experiment, testing a broad range of PROTAC concentrations, including very low ones. A bell-shaped dose-response curve is indicative of the hook effect.

Q4: Which chemical reactions are most commonly used for attaching PROTAC linkers?

A4: The most common and robust methods for conjugating the linker to the warhead and E3 ligase ligand include:

  • Amide bond formation: This is a reliable and widely used method, often employing standard peptide coupling reagents.

  • Click chemistry: Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, proceeds in high yield, and is tolerant of a wide range of functional groups. This method is particularly useful for the rapid synthesis of PROTAC libraries.

Q5: How does the linker composition affect the physicochemical properties of the PROTAC?

A5: The chemical makeup of the linker significantly influences a PROTAC's properties such as solubility and cell permeability.

  • Polyethylene glycol (PEG) linkers: These are hydrophilic and are often used to improve the solubility and cell permeability of the PROTAC.

  • Alkyl chains: These are more hydrophobic and can provide more rigidity to the linker, which can be beneficial for pre-organizing the binding moieties. The choice of linker composition is a balancing act to achieve optimal drug-like properties.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no target protein degradation 1. Inefficient ternary complex formation: The linker may not be optimal in length or conformation. 2. Incorrect E3 ligase selection: The chosen E3 ligase may not be expressed in the target cells. 3. Poor cell permeability: The PROTAC may not be reaching its intracellular target.1. Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal linker. 2. Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blot or qPCR. Consider testing alternative E3 ligase ligands. 3. Modify the linker to improve physicochemical properties. For example, incorporating PEG units can increase solubility and permeability.
Low reaction yield during linker attachment 1. Suboptimal reaction conditions: Incorrect coupling reagents, temperature, or reaction time. 2. Poor quality of starting materials: Impurities in the warhead, E3 ligase ligand, or linker.1. Optimize the coupling reaction. For amide bond formation, screen different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA). For click chemistry, ensure the use of a suitable copper catalyst and ligand. 2. Ensure all starting materials are pure by techniques such as NMR and LC-MS before proceeding with the coupling reaction.
Difficulty in purifying the final PROTAC 1. Formation of side products: Incomplete reactions or side reactions can lead to a complex mixture. 2. Similar polarity of product and starting materials: Makes separation by chromatography challenging.1. Monitor the reaction closely by TLC or LC-MS to ensure complete conversion. Consider using a more efficient coupling chemistry like click chemistry. 2. Employ different chromatographic techniques, such as reverse-phase HPLC or supercritical fluid chromatography (SFC), for purification.
PROTAC instability 1. Hydrolysis of ester or amide bonds in the linker: The linker may not be stable under physiological conditions. 2. Metabolic instability: The linker may be susceptible to enzymatic degradation.1. Replace metabolically labile functional groups. For example, an amide bond is generally more stable than an ester bond. 2. Incorporate more stable moieties into the linker, such as triazoles (formed via click chemistry) or cyclic structures like piperazine.

Data Presentation

Table 1: Impact of Linker Length on PROTAC Degradation Efficiency (DC50)

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Cell LineReference
ERαVHL9140,000MCF7
ERαVHL1626,000MCF7
BTKCRBN< 4 PEG unitsImpaired ActivityRamos
BTKCRBN≥ 4 PEG units1 - 40Ramos
TBK1VHL< 12No degradationNot Specified
TBK1VHL213Not Specified

Table 2: Impact of Linker Composition on PROTAC Cell Permeability

PROTAC IDLinker CompositionPAMPA Permeability (10⁻⁶ cm/s)Cell Permeability ClassificationReference
1 Alkyl chain with amide< 0.1Low
2 PEG-like with ether linkages~10High
3 Mixed alkyl/PEG with amide~1Medium-High
6 Alkyl chain with amide~0.5Medium-Low
7 Piperidine-containing~2Medium-High
8 Piperidine-containing~2Medium-High
9 PEG-like with ether linkages> 10High

Experimental Protocols

Protocol 1: Amide Bond Formation for Linker Attachment

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized linker.

Reagents and Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • Amine-functionalized linker (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized linker to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the amide-linked product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the final conjugation step of an azide-functionalized component with an alkyne-functionalized component.

Reagents and Materials:

  • Azide-functionalized component (1.0 eq)

  • Alkyne-functionalized component (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve the azide-functionalized component and the alkyne-functionalized component in the chosen solvent system under a nitrogen atmosphere.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: Suzuki-Miyaura Coupling for Linker Synthesis

This protocol describes a method for forming a carbon-carbon bond, which can be a key step in synthesizing more rigid linkers.

Reagents and Materials:

  • Aryl halide (e.g., bromo-functionalized linker precursor) (1.0 eq)

  • Boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 eq)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

  • Nitrogen atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 Recruits Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low/No Target Degradation Check_Ternary Assess Ternary Complex Formation Start->Check_Ternary Optimize_Linker Synthesize Linker Library (Vary Length & Composition) Check_Ternary->Optimize_Linker No/Weak Formation Check_E3 Verify E3 Ligase Expression Check_Ternary->Check_E3 Formation Confirmed Success Improved Degradation Optimize_Linker->Success Change_E3 Test Alternative E3 Ligase Ligand Check_E3->Change_E3 Low/No Expression Check_Permeability Evaluate Cell Permeability Check_E3->Check_Permeability Expression Confirmed Change_E3->Success Modify_Linker_Props Modify Linker for Improved Properties (e.g., add PEG) Check_Permeability->Modify_Linker_Props Low Permeability Check_Permeability->Success Sufficient Permeability Modify_Linker_Props->Success

Caption: A logical workflow for troubleshooting low PROTAC efficacy.

how to improve the solubility of m-PEG4-phosphonic acid ethyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for handling m-PEG4-phosphonic acid ethyl ester conjugates. Our aim is to help you overcome common challenges encountered during your experiments, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound conjugates?

A1: The solubility of your this compound conjugate is determined by the properties of both the PEG-phosphonate linker and the conjugated molecule. The m-PEG4 portion is hydrophilic and generally enhances water solubility.[1][2] However, the overall solubility will be heavily influenced by the hydrophobicity of your target molecule. Phosphonic acids are typically soluble in water and alcohols but have poor solubility in organic solvents.[3] The ethyl ester form is more amenable to dissolution in organic solvents.

Q2: In which solvents should I initially attempt to dissolve my conjugate?

A2: For a new conjugate, it is recommended to start with common polar aprotic solvents. PEG products are highly soluble in many organic solvents, including dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4] They can also dissolve in alcohols like methanol (B129727) and ethanol (B145695).[5] Given its broad applicability, DMSO is an excellent starting point for creating a stock solution.[5]

Q3: Can I dissolve my conjugate in aqueous buffers?

A3: Yes, the PEG linker is designed to improve aqueous solubility.[1][2] However, direct dissolution in aqueous buffers may be challenging depending on the nature of the conjugated molecule. It is often more effective to first dissolve the conjugate in a water-miscible organic solvent like DMSO and then perform a stepwise dilution into your desired aqueous buffer.

Q4: My conjugate has been stored for a while and is now difficult to dissolve. Why is this?

A4: Phosphonate esters can be susceptible to hydrolysis under both acidic and basic conditions.[6] If your conjugate has been exposed to moisture or non-neutral pH conditions during storage, it may have partially hydrolyzed to the phosphonic acid form, which has different solubility characteristics. For long-term storage, it is recommended to keep the conjugate in a dry, dark environment at -20°C.[5]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with your this compound conjugate.

Initial Dissolution Fails

If your conjugate does not dissolve in your initial solvent choice, follow these steps:

  • Gentle Heating: Warming the solution can significantly aid dissolution. Try heating the sample to 40-50°C with constant stirring.[4] Be cautious with temperature-sensitive conjugates.

  • Sonication: Use a bath sonicator to break up any aggregates and enhance solvent interaction with the solid material.

  • Increase Solvent Volume: Your initial concentration may be too high. Try adding more solvent to decrease the concentration and facilitate dissolution.

  • Try a Different Solvent: If the initial solvent is unsuccessful, consult the solvent compatibility table below and try a different solvent. For highly lipophilic conjugates, a less polar solvent might be more effective, while for more polar conjugates, a more polar solvent should be used.

Precipitation Upon Addition to Aqueous Buffer

It is common for a conjugate to dissolve in an organic solvent but precipitate when diluted into an aqueous buffer. Here’s how to troubleshoot this issue:

  • Optimize the Dilution Process:

    • Slow Addition: Add the aqueous buffer to your organic stock solution very slowly while vortexing or stirring vigorously. This avoids localized high concentrations that can lead to precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Use of Co-solvents and Surfactants:

    • Co-solvents: Including a small percentage of a water-miscible co-solvent like PEG 300, PEG 400, or ethanol in your final aqueous solution can help maintain solubility.[7]

    • Surfactants: Non-ionic surfactants such as Tween 80 or Poloxamer 407 can form micelles that encapsulate the conjugate and improve its apparent solubility in aqueous media.[8]

  • pH Adjustment:

    • The stability of the phosphonic acid ethyl ester can be pH-dependent, with a risk of hydrolysis under acidic conditions.[9] It is advisable to work with buffers in the neutral to slightly basic range (pH 7-8.5) to maximize stability and solubility.[9]

    • For conjugates with ionizable groups, adjusting the pH to ensure the molecule is in its charged state can significantly improve aqueous solubility.

Data Presentation

Table 1: General Solvent Compatibility for this compound Conjugates
Solvent ClassExamplesExpected Solubility of PEG MoietyNotes for Conjugates
Polar Aprotic DMSO, DMFHigh[4]Excellent starting point for creating stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh[4]Good for dissolving conjugates with hydrophobic moieties.
Alcohols Methanol, EthanolHigh[5]Generally good, but solubility may decrease with larger, more hydrophobic conjugates.
Ethers Tetrahydrofuran (THF)Moderate[4]May require gentle heating to achieve dissolution.[4]
Aqueous Buffers PBS, TrisHigh (for PEG itself)[1]Highly dependent on the conjugated molecule. Often requires a co-solvent.
Non-polar Hexane, TolueneLow to Insoluble[5]Generally not recommended unless the conjugated molecule is extremely hydrophobic.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of your this compound conjugate in a clean, dry vial.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or stir the solution until the conjugate is fully dissolved. If necessary, gently warm the vial to 40-50°C or sonicate in a water bath.

  • Once dissolved, store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Dilution of Stock Solution into Aqueous Buffer
  • Bring the stock solution and the aqueous buffer to room temperature.

  • In a separate tube, add the required volume of aqueous buffer.

  • While vigorously vortexing the aqueous buffer, add the stock solution dropwise to the buffer.

  • Continue vortexing for a few minutes after the addition is complete to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it may be necessary to optimize the protocol by using a lower final concentration, adding a co-solvent, or adjusting the pH.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Conjugate initial_dissolution Attempt to dissolve in primary solvent (e.g., DMSO) start->initial_dissolution is_dissolved Is it dissolved? initial_dissolution->is_dissolved gentle_heat Apply gentle heat (40-50°C) and/or sonicate is_dissolved->gentle_heat No prepare_stock Successfully prepared stock solution is_dissolved->prepare_stock Yes gentle_heat->is_dissolved change_solvent Try a different solvent (see Table 1) gentle_heat->change_solvent Still not dissolved change_solvent->initial_dissolution dilute_in_aqueous Dilute stock solution into aqueous buffer prepare_stock->dilute_in_aqueous is_precipitate Is there precipitation? dilute_in_aqueous->is_precipitate optimize_dilution Optimize dilution: - Slow addition - Stepwise dilution is_precipitate->optimize_dilution Yes final_solution Homogenous aqueous solution of conjugate is_precipitate->final_solution No optimize_dilution->is_precipitate add_cosolvent Add co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80) optimize_dilution->add_cosolvent Still precipitates add_cosolvent->is_precipitate adjust_ph Adjust pH of aqueous buffer (pH 7-8.5) add_cosolvent->adjust_ph Still precipitates adjust_ph->is_precipitate troubleshoot_further Further troubleshooting needed: - Lower concentration - Characterize conjugate integrity adjust_ph->troubleshoot_further Still precipitates

Caption: Workflow for troubleshooting solubility issues.

Factors_Affecting_Solubility conjugate m-PEG4-phosphonic acid ethyl ester conjugate peg_moiety m-PEG4 Moiety (Hydrophilic) conjugate->peg_moiety phosphonate_ester Phosphonic Acid Ethyl Ester (Moderately Polar) conjugate->phosphonate_ester conjugated_molecule Conjugated Molecule (Variable Polarity) conjugate->conjugated_molecule solubility Overall Solubility peg_moiety->solubility Increases phosphonate_ester->solubility Contributes conjugated_molecule->solubility Strongly Influences solvent Solvent System solvent->solubility Determines temperature Temperature temperature->solubility Affects ph pH ph->solubility Affects Stability & Ionization

Caption: Key factors influencing conjugate solubility.

References

purification methods for m-PEG4-phosphonic acid ethyl ester products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG4-phosphonic acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. Based on a probable synthesis route like the Michaelis-Arbuzov reaction, potential impurities include:

  • Unreacted m-PEG4-alcohol: The starting PEGylated alcohol.

  • Unreacted triethyl phosphite (B83602) (or similar phosphite source): The phosphorus-containing starting material.

  • Partially reacted intermediates: Such as a phosphonium (B103445) salt intermediate if the reaction did not go to completion.[1][2]

  • Byproducts from side reactions: Including products from the pyrolysis of the ester to an acid, which can be a side reaction if heating is not carefully controlled.[1]

  • Solvent residues: From the reaction or initial work-up steps.

Q2: My purified this compound appears as a sticky oil or solid. Is this normal?

A2: Yes, due to the polyethylene (B3416737) glycol (PEG) chain, this compound can be a viscous oil or a low-melting, sticky solid at room temperature. This is a common characteristic of many PEGylated compounds. If you are expecting a crystalline solid, you might consider forming a salt if applicable, though for the ester this is not a standard procedure.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage (months to years), it is recommended to store the product at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is generally stable for shipping at ambient temperatures.

Q4: In which solvents is this compound soluble?

A4: The product is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Due to its structure, it is also likely soluble in other polar organic solvents such as methanol (B129727), ethanol (B145695), dichloromethane (B109758), and chloroform (B151607). Its solubility in water is expected to be moderate due to the hydrophilic PEG chain.

Troubleshooting Purification

Issue 1: Product streaks significantly during silica (B1680970) gel column chromatography.

Cause: The polar nature of the PEG chain and the phosphonate (B1237965) group can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

Solutions:

  • Optimize the Solvent System:

    • Use a more polar solvent system to reduce strong adsorption to the silica. A gradient elution of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl₃) often yields better results than ethyl acetate/hexane (B92381) systems.[4]

    • Consider adding a small amount of a more polar, co-eluting solvent like isopropanol (B130326) (IPA) or ethanol (EtOH) to the mobile phase. A user found that a slow gradient of 1-10% of a 1:1 EtOH/IPA mixture in CHCl₃ provided much better separation for similar PEG-containing compounds.[4]

  • Deactivate the Silica Gel:

    • The acidity of silica gel can be problematic. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount (1-2%) of a base like triethylamine (B128534) before packing the column.[5]

  • Alternative Stationary Phases:

    • If streaking persists, consider using a different stationary phase. Reversed-phase chromatography (C18) can be effective for separating PEGylated compounds.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for highly polar compounds.[5][7]

Issue 2: Poor separation between the product and a closely eluting impurity.

Cause: The impurity may have a similar polarity and molecular weight to the desired product, making separation on silica gel challenging.

Solutions:

  • Fine-tune the Elution Gradient:

    • Use a very shallow elution gradient. A slow increase in the polar solvent concentration can improve the resolution between closely eluting spots.

    • Run an isocratic elution with the solvent system that gives the best separation on a TLC plate (aim for an Rf value of 0.2-0.3 for your product).[4]

  • Change the Solvent System Composition:

    • Switching one of the solvents in your mobile phase can alter the selectivity of the separation. For example, if you are using DCM/MeOH, try CHCl₃/MeOH or DCM with a different alcohol like ethanol.

  • Consider Preparative HPLC:

    • For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Issue 3: The product appears to decompose on the silica gel column.

Cause: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Solutions:

  • Test for Stability:

    • Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the product spot diminishes, it may be unstable on silica.[8]

  • Use a Deactivated or Alternative Stationary Phase:

    • As mentioned in Issue 1, use deactivated silica gel or switch to a less acidic stationary phase like alumina (B75360) (neutral or basic).[5]

  • Minimize Contact Time:

    • If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the time the compound is in contact with the stationary phase.

Experimental Protocols

Protocol 1: Column Chromatography Purification on Silica Gel
  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial elution solvent).

    • Pack the column evenly, ensuring no air bubbles are trapped.

    • Equilibrate the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a less polar mobile phase (e.g., 100% DCM or a low percentage of MeOH in DCM).

    • Gradually increase the polarity of the mobile phase. A common gradient is from 0% to 10% methanol in dichloromethane.

    • Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Thin Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use silica gel coated TLC plates.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent (e.g., DCM) and spot it onto the TLC plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane).

  • Visualization: Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable agent (e.g., potassium permanganate (B83412) or iodine).

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemGradient ProfileTarget Rf (TLC)Notes
Silica GelDichloromethane (DCM) / Methanol (MeOH)0% to 10% MeOH over 10-20 column volumes0.2 - 0.3A standard system for polar compounds. Adjust the gradient steepness for better separation.
Silica GelChloroform (CHCl₃) / Methanol (MeOH)0% to 10% MeOH over 10-20 column volumes0.2 - 0.3An alternative to DCM, may offer different selectivity.
Silica GelChloroform (CHCl₃) / (1:1 EtOH:IPA)1% to 10% (1:1 EtOH:IPA) over 15-25 column volumes0.2 - 0.3Can reduce streaking and improve separation of PEGylated compounds.[4]
Reversed-Phase C18Acetonitrile (ACN) / Water10% to 90% ACN over 20-30 column volumesN/ASuitable for preparative HPLC for high purity. May require a buffer for pH control.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve column Silica Gel Column Chromatography dissolve->column elute Elute with Gradient (e.g., 0-10% MeOH in DCM) column->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue? streaking Product Streaking? start->streaking poor_sep Poor Separation? decomp Decomposition? streaking->poor_sep No sol_streaking1 Optimize Solvent System (e.g., add EtOH/IPA) streaking->sol_streaking1 Yes poor_sep->decomp No sol_sep1 Use Shallow Gradient poor_sep->sol_sep1 Yes sol_decomp1 Test Stability on TLC decomp->sol_decomp1 Yes sol_streaking2 Deactivate Silica Gel (use Triethylamine) sol_streaking3 Use Alternative Phase (e.g., C18, Alumina) sol_sep2 Change Solvent Selectivity (e.g., DCM -> CHCl3) sol_sep3 Use Preparative HPLC sol_decomp2 Use Deactivated Silica or Alumina sol_decomp3 Run Flash Chromatography (minimize contact time)

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing PEG Linker Length for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is focused on the critical process of optimizing polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) to achieve efficient targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker's primary role is to position the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target, marking it for degradation by the proteasome.[1][2] The length of the PEG linker is a crucial parameter because it dictates the geometry and stability of the ternary complex (Target Protein:PROTAC:E3 Ligase).[2][3]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it may increase molecular flexibility to a point where a stable ternary complex is not formed.[1][]

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1]

Q2: How does PEG linker length and composition affect PROTAC solubility and cell permeability?

A2: The linker significantly influences a PROTAC's physicochemical properties. Due to their high molecular weight (often >700 Da), many PROTACs exhibit poor solubility and cell permeability.[5][6]

  • Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTACs, which is beneficial for both in vitro assays and in vivo pharmacokinetics.[7][] Replacing traditional alkyl chains with more polar linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) moieties, has also been shown to improve solubility.[9]

  • Cell Permeability: While hydrophobicity can enhance cell permeability, the large size and polarity of many PROTACs are detrimental.[6][10] Strategies to improve permeability include replacing PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring or incorporating intramolecular hydrogen bonds to reduce the molecule's size and polarity.[11] Short, lipophilic linkers with cyclic ionizable groups can also increase cell permeability.[9]

Q3: What are the most common PEG linker lengths used in PROTAC design?

A3: While the optimal length is highly dependent on the specific target protein and E3 ligase pair, a general trend has emerged from numerous studies.[12] Linker lengths of 5-15 atoms are most common in PROTACs.[] Commercially available PEG linkers, often with 2 to 12 ethylene (B1197577) glycol units (PEG2 to PEG12), are frequently used to systematically vary the length during the optimization process.[][] It is crucial to empirically test a range of lengths for each new PROTAC system to identify the optimal configuration.[3][12]

Troubleshooting Guides

Issue 1: My PROTAC shows high binding affinity but fails to induce target degradation.

This is a common challenge that often points to issues with the formation of a productive ternary complex. The linker is a critical determinant in this process.[13]

Possible Linker-Related Causes:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events.[13]

  • Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that its surface lysine (B10760008) residues are not accessible for ubiquitination.[13]

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[13]

Troubleshooting Workflow

G start No Degradation Observed check_permeability Assess Cell Permeability & Solubility (e.g., PAMPA, Caco-2) start->check_permeability is_permeable Is Permeability Adequate? check_permeability->is_permeable synthesize_library Synthesize Library of PROTACs with Varying PEG Linker Lengths (e.g., PEG2, 4, 6, 8, 12) is_permeable->synthesize_library Yes optimize_linker Optimize Linker Composition (e.g., add rigidity, alter polarity) is_permeable->optimize_linker No test_degradation Test Degradation Profile (Western Blot, DC50/Dmax) synthesize_library->test_degradation is_degradation Degradation Observed? test_degradation->is_degradation ubiquitination_assay Perform In Vitro/ Cell-Based Ubiquitination Assay is_degradation->ubiquitination_assay No end_success Optimized PROTAC is_degradation->end_success Yes optimize_linker->synthesize_library is_ubiquitinated Is Target Ubiquitinated? ubiquitination_assay->is_ubiquitinated ternary_complex_assay Assess Ternary Complex Formation (e.g., SPR, ITC, pull-down) is_ubiquitinated->ternary_complex_assay No end_fail Re-evaluate Warhead/ E3 Ligand/Attachment Points is_ubiquitinated->end_fail Yes, but no degradation ternary_complex_assay->end_fail

Troubleshooting workflow for PROTACs with poor degradation activity.
Issue 2: I'm observing a "hook effect" with my PROTAC.

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[14] This occurs because high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][13]

Mitigation Strategies through Linker Optimization:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the binding affinity for the second. This stabilizes the ternary complex and can reduce the hook effect.[5][13]

  • Modify Linker Flexibility: Introducing a more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially mitigating the hook effect.[13]

Conceptual Illustration of the Hook Effect

G cluster_0 Low [PROTAC] cluster_1 High [PROTAC] POI1 Target Protein Ternary1 Productive Ternary Complex (Degradation) POI1->Ternary1 PROTAC1 PROTAC PROTAC1->Ternary1 E3_1 E3 Ligase E3_1->Ternary1 Degradation1 Degradation Ternary1->Degradation1 Ub POI2 Target Protein Binary1 Binary Complex (No Degradation) POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Binary Complex (No Degradation) PROTAC2b->Binary2 E3_2 E3 Ligase E3_2->Binary2

The hook effect at low vs. high PROTAC concentrations.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent. The tables below summarize findings from different studies, illustrating how degradation potency (DC₅₀ and Dₘₐₓ) varies with PEG linker length.

Table 1: BRD4-Targeting, CRBN-Recruiting PROTACs [12][14]

PROTAC Linker (PEG Units)Target ProteinCell LineDC₅₀ (µM)Dₘₐₓ (%)Key Observation
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.
1BRD4H661> 5~50A single PEG unit can significantly reduce potency.
2BRD4H661> 5~60Intermediate lengths may hinder optimal complex formation.[14]
4-5BRD4H661< 0.5> 90Potency is recovered with longer PEG linkers.

Note: Data is a synthesis from multiple sources and may vary based on experimental conditions.[14]

Table 2: TBK1-Targeting PROTACs [12]

PROTAC Linker (Number of Atoms)Target ProteinDC₅₀ (nM)Dₘₐₓ (%)Key Observation
< 12TBK1N/ANo DegradationA minimum linker length is required to induce degradation.
12-29TBK1Submicromolar> 75A range of longer linkers can be effective.
21TBK1396The optimal linker in this series.
29TBK129276Excessively long linkers can lead to a decrease in potency.

Key Experimental Protocols

Protocol 1: General PROTAC Synthesis with PEG Linkers

The synthesis of PROTACs is a modular process, often involving amide bond formation or "click chemistry" to connect the target ligand, PEG linker, and E3 ligand.[15]

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Dissolve Component A (with a carboxylic acid, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a peptide coupling reagent like HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes.

  • Add the Amine-PEGn-Boc linker (1.1 eq) to the mixture.

  • Stir the reaction at room temperature overnight and monitor by LC-MS.

  • Purify the product (Component A-PEGn-Boc) via flash column chromatography.[15]

Step 2: Boc Deprotection

  • Dissolve the purified Component A-PEGn-Boc in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA, 20-50% v/v) at 0 °C.

  • Stir for 1-3 hours at room temperature to remove the Boc protecting group.

  • Remove solvent and TFA under reduced pressure to yield Component A-PEGn-NH₂.[15]

Step 3: Final Amide Coupling

  • Repeat the amide coupling procedure from Step 1, using Component A-PEGn-NH₂ and the carboxylic acid-functionalized Component B.

  • Purify the final PROTAC product using reverse-phase HPLC.

Protocol 2: Western Blot for PROTAC-Induced Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16]

1. Cell Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[17]

  • Treat cells with a serial dilution of the PROTAC (e.g., 0 to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[16]

  • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[16]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells twice with ice-cold PBS.[16]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) with protease inhibitors.[16]

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[16]

  • Centrifuge to pellet cell debris and collect the supernatant.[16]

  • Determine the protein concentration of each lysate using a BCA assay.[16]

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[16]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[17]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

4. Detection and Analysis:

  • Visualize bands using an ECL substrate and a chemiluminescence imager.[18]

  • Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[16]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[18]

1. Reaction Setup:

  • Prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, and the purified target protein of interest (POI).[18]

  • In separate tubes, add the master mix, the E3 ligase complex, and either the PROTAC (dissolved in DMSO) or a DMSO vehicle control.[18]

  • Set up control reactions, such as "No E1" or "No E3," to ensure the ubiquitination is dependent on the complete enzymatic cascade.[18]

2. Incubation and Quenching:

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

3. Detection by Western Blot:

  • Run the reaction samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against the target protein.

  • A successful reaction will show a "ladder" of higher molecular weight bands or a smear above the unmodified target protein band, indicating polyubiquitination.[18]

References

Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering stability issues with phosphonic acid esters in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your experimental design and problem-solving.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that influence the stability of phosphonic acid esters in aqueous solutions?

A1: Phosphonic acid esters are susceptible to hydrolysis, and their stability in aqueous solutions is primarily influenced by several key factors:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the P-O-C ester bond.[1][2] Many esters exhibit maximum stability at a near-neutral pH, with degradation increasing at pH extremes.

  • Temperature: Like most chemical reactions, the rate of hydrolysis of phosphonic acid esters increases with temperature.[2] Reactions that are slow at room temperature can become significantly faster at elevated temperatures.

  • Steric Hindrance: The structure of the ester group plays a crucial role. Increased steric bulk around the phosphorus center can hinder the approach of nucleophiles (like water or hydroxide (B78521) ions), thus decreasing the rate of hydrolysis.[2]

  • Electronic Effects: Electron-withdrawing groups on the ester moiety can make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, increasing the rate of hydrolysis. Conversely, electron-donating groups tend to decrease the hydrolysis rate.

  • Enzymatic Activity: In biological systems (e.g., cell culture media, plasma, or cell lysates), enzymes such as esterases and phosphatases can significantly accelerate the cleavage of the phosphonate (B1237965) ester bond.[2]

Q2: I am observing unexpected degradation of my phosphonic acid ester during my experiments. What are the common causes?

A2: Unexpected degradation can often be traced to several common causes throughout the experimental workflow:

  • Inappropriate pH of the Buffer: Using a buffer with a pH that is too acidic or too basic for your specific phosphonic acid ester can lead to rapid hydrolysis.

  • High Storage or Experimental Temperature: Storing stock solutions or running experiments at elevated temperatures can accelerate degradation.

  • Presence of Contaminating Enzymes: If working with biological samples, inadequate purification or the presence of endogenous enzymes can lead to enzymatic degradation.

  • Acidic Nature of Silica (B1680970) Gel During Purification: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive phosphonic acid esters during column chromatography.

  • Exposure to Atmospheric Moisture During Storage: Improper storage of the compound can lead to gradual hydrolysis due to exposure to moisture in the air.

Q3: How can I monitor the stability of my phosphonic acid ester in my experimental setup?

A3: Several analytical techniques are well-suited for monitoring the stability of phosphonic acid esters:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the parent phosphonic acid ester from its hydrolysis products (phosphonic acid monoester and phosphonic acid). By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can quantify the rate of degradation.[2]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is highly specific for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is very sensitive to its chemical environment, allowing for clear differentiation between the phosphonic acid ester, its monoester hydrolysis product, and the final phosphonic acid. This technique can be used for quantitative analysis of the degradation process over time.[2]

Troubleshooting Guides

Guide 1: Unexpectedly Low or No Biological Activity of a Phosphonic Acid Ester Prodrug

Issue: A phosphonic acid ester designed as a prodrug shows lower than expected or no biological activity in a cell-based assay.

Possible Cause: The prodrug may be unstable in the cell culture medium and degrading to the charged phosphonic acid before it can effectively cross the cell membrane.

Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow: Prodrug Inactivity A Start: Low/No Biological Activity B Assess Prodrug Stability in Assay Medium A->B C Incubate prodrug in cell-free medium at 37°C. Take time points (e.g., 0, 2, 4, 8, 24h). B->C How? D Analyze samples by HPLC or 31P NMR to quantify parent prodrug and hydrolysis products. C->D E Is the prodrug stable? D->E F Investigate other causes: - Cell permeability issues - Intracellular metabolism - Target engagement E->F Yes G Modify Prodrug Structure: - Increase steric hindrance - Alter electronic properties E->G No H Optimize Assay Conditions: - Reduce incubation time - Use serum-free medium initially E->H No I End: Resolution F->I G->I H->I

Caption: Troubleshooting workflow for inactive phosphonic acid ester prodrugs.

Guide 2: Product Loss During Aqueous Work-up or Purification

Issue: Significant loss of the desired phosphonic acid ester product is observed during extraction with aqueous solutions or after silica gel chromatography.

Possible Cause: Hydrolysis is occurring due to the presence of acidic or basic conditions during the work-up or the inherent acidity of the silica gel.

Troubleshooting Workflow:

G cluster_workflow Troubleshooting Workflow: Product Loss in Purification A Start: Product Loss Observed B Identify Source of Loss A->B C Aqueous Work-up B->C During? D Silica Gel Chromatography B->D During? E Neutralize reaction mixture to pH ~7 before adding water. C->E F Use a non-aqueous work-up (e.g., filtration and evaporation). C->F G Use deactivated or buffered silica gel. (e.g., pre-treated with triethylamine). D->G H Employ alternative purification methods (e.g., crystallization, prep-HPLC). D->H I End: Improved Yield E->I F->I G->I H->I

Caption: Troubleshooting workflow for product loss during purification.

Quantitative Data on Phosphonic Acid Ester Stability

The stability of phosphonic acid esters is highly dependent on their specific chemical structure and the experimental conditions. The following table provides representative data on the hydrolysis of various phosphonic acid esters.

CompoundConditionsHalf-life (t½)Reference
Diethyl phenylphosphonateConc. HCl, Reflux~4 hours (to monoester)[3]
Diethyl p-nitrophenylphosphonateConc. HCl, RefluxFaster than Diethyl phenylphosphonate[3]
Di-isopropyl p-nitrophenylphosphonateConc. HCl, RefluxSlower than Diethyl p-nitrophenylphosphonate[3]
Diethyl (4-chlorophenyl)-α-hydroxybenzylphosphonate3 eq. HCl, H₂O, Refluxk₁ = 0.59 h⁻¹, k₂ = 0.23 h⁻¹[3]
Diethyl (4-methylphenyl)-α-hydroxybenzylphosphonate3 eq. HCl, H₂O, Refluxk₁ = 0.28 h⁻¹, k₂ = 0.11 h⁻¹[3]
Poly(ethyl ethylene (B1197577) phosphonate)pH 7.4, 37°C~ 1 week[4]
Poly(methyl ethylene phosphonate)pH 7.4, 37°C~ 4 hours[4]

k₁ and k₂ represent the pseudo-first-order rate constants for the hydrolysis of the first and second ester groups, respectively.

Experimental Protocols

Protocol 1: Stability Assessment of a Phosphonic Acid Ester by HPLC

This protocol outlines a general method for determining the stability of a phosphonic acid ester in an aqueous buffer.

1. Materials:

  • Phosphonic acid ester of interest

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)

  • HPLC grade acetonitrile (B52724) or methanol (B129727)

  • HPLC grade water

  • HPLC system with a UV or mass spectrometer (MS) detector

  • C18 reversed-phase HPLC column

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the phosphonic acid ester in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare the Incubation Solution: Dilute the stock solution with the pre-warmed (if the experiment is to be conducted at a specific temperature) aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation solution.

  • Sample Quenching (Optional but Recommended): Immediately mix the aliquot with an equal volume of cold acetonitrile or methanol to stop the hydrolysis reaction.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient to separate the parent phosphonic acid ester from its potential hydrolysis products (phosphonic acid monoester and phosphonic acid). A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength or an MS detector for more specific detection.

  • Data Analysis:

    • Identify the peaks corresponding to the parent ester and its hydrolysis products based on retention times (and mass-to-charge ratio if using MS).

    • Integrate the peak area of the parent phosphonic acid ester at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the stability profile and calculate the half-life.

Protocol 2: Monitoring Phosphonic Acid Ester Hydrolysis by ³¹P NMR

This protocol provides a method for real-time monitoring of phosphonic acid ester hydrolysis using ³¹P NMR spectroscopy.

1. Materials:

  • Phosphonic acid ester

  • Deuterated aqueous buffer (e.g., D₂O with phosphate (B84403) buffer salts)

  • NMR spectrometer equipped with a phosphorus probe

  • NMR tubes

2. Procedure:

  • Sample Preparation:

    • Dissolve the phosphonic acid ester directly in the deuterated aqueous buffer inside an NMR tube to a concentration sufficient for detection (typically >1 mM).

    • Alternatively, a concentrated stock solution in a deuterated organic solvent can be prepared and then diluted with the deuterated buffer.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate.

    • Acquire a proton-decoupled ³¹P NMR spectrum at the initial time point (t=0).

    • Key parameters to consider:

      • Reference: Use an external standard (e.g., 85% H₃PO₄) or an internal standard with a known chemical shift.

      • Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the phosphorus nuclei) for accurate quantification.

  • Time-Course Monitoring:

    • Keep the sample in the NMR spectrometer at the desired temperature.

    • Acquire ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected rate of hydrolysis).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the signals corresponding to the starting phosphonic acid ester and its hydrolysis products. The chemical shifts will be distinct for each species.

    • Integrate the signals for each species at each time point.

    • Calculate the relative percentage of each species over time to determine the hydrolysis kinetics.

Signaling Pathways and Experimental Workflows

G cluster_hydrolysis Hydrolysis Pathway of a Dialkyl Phosphonate Ester Dialkyl Phosphonate (R-PO(OR')₂) Monoester Monoalkyl Phosphonate (R-PO(OR')(OH)) Ester->Monoester Step 1 (H₂O, H⁺/OH⁻) Acid Phosphonic Acid (R-PO(OH)₂) Monoester->Acid Step 2 (H₂O, H⁺/OH⁻)

Caption: General hydrolysis pathway of a dialkyl phosphonate in aqueous solution.

References

Validation & Comparative

A Comparative Guide to the Characterization of m-PEG4-Phosphonic Acid Ethyl Ester Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key techniques used to characterize surfaces modified with m-PEG4-phosphonic acid ethyl ester. This self-assembled monolayer (SAM) is of significant interest in the fields of biomaterials and drug delivery due to the protein-repellent properties of the polyethylene (B3416737) glycol (PEG) chain and the strong anchoring of the phosphonic acid group to various metal oxide substrates.

This document outlines the principles of common surface analysis techniques, presents comparative data for this compound and alternative surface modifications, and provides detailed experimental protocols.

Comparative Analysis of Surface Properties

The effectiveness of a surface modification is quantified by a combination of techniques that probe its chemical composition, wettability, topography, and thickness. Below is a summary of expected and literature-derived values for surfaces modified with this compound and other relevant self-assembled monolayers.

Note: Specific experimental data for this compound is limited in publicly available literature. The values presented here are representative estimates based on data for similar short-chain PEG-phosphonic acid and alkylphosphonic acid SAMs on titanium oxide and other metal oxide surfaces.

Table 1: Comparison of Surface Wettability (Contact Angle)

Surface ModificationSubstrateWater Contact Angle (°)Reference
This compound (Representative) Titanium Oxide40 - 50Estimated
Alkylphosphonic Acid (C12)Titanium Oxide~104[1]
Carboxylic Acid SAM (PFDA)Ti-6Al-4VHydrophobic[2]
PEG-ThiolGold< 20[3]
Bare Titanium Oxide-10 - 20[4]

Table 2: Comparison of Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)

Surface ModificationSubstrateKey Elemental Peaks and Atomic %Reference
This compound (Representative) Titanium OxideC 1s (C-C, C-O), O 1s (Ti-O, P-O, C-O), P 2p, Ti 2pEstimated
Alkylphosphonic AcidZirconium-mediated TiP 2p, C 1s, O 1s, Ti 2p, Zr 3d[1][4]
Perfluorodecylphosphonic Acid (PFDPA)Ti-6Al-4VF 1s, P 2p, C 1s, O 1s, Ti 2p[2]
PEG-ThiolGoldC 1s (C-O), S 2p, Au 4f[3]

Table 3: Comparison of Surface Roughness (Atomic Force Microscopy - AFM)

Surface ModificationSubstrateRoot Mean Square (RMS) RoughnessReference
This compound (Representative) Titanium Oxide< 1 nmEstimated
Perfluorodecylphosphonic Acid (PFDPA)Ti-6Al-4VIncreased roughness due to agglomerates[2]
Bare Polished SubstrateVariousSub-nanometerGeneral observation

Table 4: Comparison of Monolayer Thickness (Ellipsometry)

Surface ModificationSubstrateTypical Thickness (nm)Reference
This compound (Representative) Silicon Oxide1.5 - 2.5Estimated
Oligo(ethylene glycol) terminated SAMsGold1 - 3[5]
Alkylphosphonic Acid (C18)Silicon Oxide~2.2[6]

Experimental Workflows and Methodologies

A comprehensive understanding of the modified surface requires a multi-technique approach. The following diagrams and protocols detail the typical workflow and methodologies for key characterization experiments.

experimental_workflow cluster_prep Surface Preparation cluster_mod Surface Modification cluster_char Surface Characterization Substrate Substrate Selection (e.g., TiO2, Si Wafer) Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) Substrate->Cleaning SAM_deposition SAM Deposition (Solution Phase Incubation with This compound) Cleaning->SAM_deposition Rinsing Rinsing (e.g., Ethanol, DI Water) SAM_deposition->Rinsing Drying Drying (e.g., Nitrogen Stream) Rinsing->Drying XPS XPS Analysis Drying->XPS CA Contact Angle Goniometry Drying->CA AFM AFM Imaging Drying->AFM Ellipsometry Ellipsometry Drying->Ellipsometry

Figure 1: A generalized experimental workflow for the preparation and characterization of this compound modified surfaces.

Detailed Experimental Protocols

1. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition and chemical states of the elements on the surface, confirming the presence of the this compound monolayer.

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used.

  • Methodology:

    • Mount the modified substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, and the primary substrate elements (e.g., Ti 2p, Si 2p).

    • The C 1s spectrum is deconvoluted to identify contributions from C-C/C-H, C-O (from the PEG chain), and potentially O-C=O from the ester group.

    • The P 2p spectrum confirms the presence of the phosphonic acid headgroup. The binding energy can provide insights into the bonding mechanism with the substrate.

    • The O 1s spectrum is complex and can be deconvoluted to show contributions from the metal oxide substrate, P-O bonds, and C-O bonds from the PEG chain.

  • Data Analysis: Atomic concentrations are calculated from the peak areas of the high-resolution spectra after correcting for the relative sensitivity factors.

xps_analysis start XPS Measurement survey Acquire Survey Spectrum start->survey high_res Acquire High-Resolution Spectra (C 1s, O 1s, P 2p, Substrate) survey->high_res deconvolution Deconvolute High-Resolution Peaks high_res->deconvolution quantification Calculate Atomic Concentrations deconvolution->quantification interpretation Interpret Chemical States and Confirm Monolayer Presence quantification->interpretation

Figure 2: Logical workflow for XPS data acquisition and analysis.

2. Contact Angle Goniometry

  • Objective: To assess the surface wettability, which is indicative of the surface energy and the packing density of the SAM.

  • Instrumentation: A goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Methodology:

    • Place the modified substrate on the sample stage.

    • Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

    • Measurements are typically taken at multiple locations on the surface to ensure homogeneity.

  • Data Analysis: The average contact angle and standard deviation are reported. A lower contact angle for a PEGylated surface compared to a bare hydrophobic surface indicates successful modification.

3. Atomic Force Microscopy (AFM)

  • Objective: To visualize the surface topography and measure the surface roughness at the nanoscale.

  • Instrumentation: An atomic force microscope operating in tapping mode or contact mode.

  • Methodology:

    • Mount the sample on the AFM stage.

    • Engage the cantilever with a sharp tip to the surface.

    • Scan the tip across a defined area of the surface.

    • The vertical movement of the tip is monitored by a laser deflection system and used to construct a 3D topographical map of the surface.

  • Data Analysis: The root-mean-square (RMS) roughness is calculated from the height data of the topographical image. A smooth surface with an RMS roughness of less than 1 nm is typically indicative of a well-formed monolayer.

4. Ellipsometry

  • Objective: To measure the thickness of the self-assembled monolayer.

  • Instrumentation: An ellipsometer, which measures the change in polarization of light upon reflection from a surface.

  • Methodology:

    • The optical constants (refractive index and extinction coefficient) of the bare substrate are first determined.

    • The modified substrate is then measured.

    • A model, typically a single-layer model, is used to fit the experimental data. The thickness and refractive index of the SAM layer are the fitting parameters.

  • Data Analysis: The thickness of the monolayer is determined from the best fit of the model to the experimental data. The measured thickness should be consistent with the theoretical length of the this compound molecule.

Comparison with Alternative Surface Modifications

Surfaces modified with this compound offer a balance of stability and antifouling properties. Here's a brief comparison with common alternatives:

  • Alkylphosphonic Acids: These form very stable and well-ordered monolayers on metal oxides.[1][4] They are typically hydrophobic and do not exhibit the protein-repellent properties of PEGylated surfaces.

  • PEG-Thiols on Gold: This is a widely studied system for creating antifouling surfaces.[3] While effective, the gold-thiol bond is less stable than the phosphonate-metal oxide bond, particularly in aqueous environments.[3]

  • PEG-Silanes on Silicon Oxide: These form robust covalent bonds with hydroxylated surfaces. The stability is generally good, but the deposition process can be more sensitive to water content, potentially leading to multilayer formation.[3]

  • Longer-Chain PEG-Phosphonic Acids: Increasing the length of the PEG chain generally enhances the antifouling properties due to a greater steric repulsion effect. However, this also increases the overall thickness of the coating, which may not be desirable for all applications.

Conclusion

The characterization of this compound modified surfaces requires a suite of complementary techniques. XPS provides crucial information on the chemical composition, confirming the successful grafting of the monolayer. Contact angle goniometry offers a rapid assessment of the surface wettability and quality of the SAM. AFM allows for the visualization of the surface topography and determination of roughness. Finally, ellipsometry provides a quantitative measure of the monolayer thickness.

By comparing the data obtained from these techniques with that of alternative surface modifications, researchers and drug development professionals can make informed decisions about the suitability of this compound for their specific application, balancing the need for stability, antifouling properties, and ease of preparation.

References

A Comparative Guide to m-PEG4-phosphonic acid ethyl ester and Other PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the strategic selection of a linker molecule is paramount to the efficacy, stability, and overall performance of a bioconjugate. Polyethylene (B3416737) glycol (PEG) linkers have become the gold standard for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1] This guide provides an objective comparison of m-PEG4-phosphonic acid ethyl ester with other commonly employed PEG linkers, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.

The Versatility of PEG Linkers

PEG linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[2] Their primary role is to connect a payload, such as a small molecule drug or a biologic, to a targeting moiety or a carrier molecule. The process of covalently attaching PEG chains, known as PEGylation, offers several key advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[2]

  • Improved Stability: The flexible PEG chain forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and proteolysis.[2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

  • Reduced Immunogenicity: PEG can mask antigenic epitopes on the surface of therapeutic proteins, decreasing the likelihood of an immune response.[2]

The properties of a PEG linker can be fine-tuned by modulating its length, architecture (linear vs. branched), and terminal functional groups. This guide will focus on the unique attributes of the phosphonic acid ethyl ester terminal group in comparison to other common functionalities.

This compound: A Linker with Unique Affinities

This compound is a discrete PEG linker characterized by a methoxy-capped tetra-ethylene glycol chain and a terminal phosphonic acid ethyl ester group. This specific functional group imparts distinct properties that make it highly advantageous for certain applications.

The phosphonate (B1237965) moiety is known for its strong affinity for metal oxides and its ability to form stable bonds with metal ions like calcium.[3][4] This makes phosphonate-containing PEG linkers particularly well-suited for:

  • Targeted Drug Delivery to Bone: Bone tissue is rich in hydroxyapatite, a calcium phosphate (B84403) mineral. Phosphonate-functionalized molecules can act as "bone-seeking" agents, concentrating the therapeutic payload at the site of bone tumors or for the treatment of bone disorders.[5]

  • Surface Modification of Nanoparticles: Many inorganic nanoparticles, such as iron oxide nanoparticles used in imaging and therapy, have surfaces that can be effectively functionalized with phosphonate-PEG linkers. This modification enhances the stability and biocompatibility of the nanoparticles.[6]

  • Development of PROTACs: In the field of Proteolysis Targeting Chimeras (PROTACs), PEG linkers are the most commonly used motifs.[7][8] The hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule.[7] While direct comparative data for phosphonate-PEGs in PROTACs is limited, their unique properties may offer advantages in specific PROTAC designs.[9]

Comparative Analysis of PEG Linker Performance

The choice of the terminal functional group on a PEG linker dictates its conjugation chemistry and can influence the overall performance of the resulting bioconjugate. Below is a comparison of this compound with other common PEG linkers.

Data Presentation: Quantitative Comparison of Linker Properties

Table 1: Comparison of Common PEG Linker Terminal Groups

Linker Terminal GroupReactive TowardsBond FormedKey AdvantagesCommon Applications
Phosphonic Acid Ethyl Ester Metal Oxides, HydroxyapatiteCoordination BondHigh affinity for bone and metal surfaces, good stability.[3][4]Bone-targeted drug delivery, nanoparticle surface modification.[5][6]
Carboxyl (-COOH) Primary Amines (-NH2)AmideStable bond formation, versatile reactivity with activation (e.g., NHS ester).[10]Protein and peptide conjugation, nanoparticle functionalization.
NHS Ester Primary Amines (-NH2)AmideHighly reactive towards amines at physiological pH, efficient conjugation.[11]Protein and antibody labeling, bioconjugation.
Maleimide (B117702) Thiols (-SH)ThioetherHighly specific for thiols, stable bond formation.[1]Site-specific protein conjugation to cysteine residues, ADC development.
Amine (-NH2) Carboxylic Acids, NHS EstersAmideCan be used for conjugation to carboxyl-containing molecules.Surface modification, bioconjugation.
Alkyne/Azide Azide/AlkyneTriazole (Click Chemistry)High specificity and efficiency, bioorthogonal reaction.Site-specific labeling in complex biological systems.

Table 2: Representative Performance Data of Different Linker Types

ParameterPhosphonate LinkersCarboxylate/NHS Ester LinkersMaleimide LinkersAlkyl Linkers (in PROTACs)
Targeting Specificity High for bone and metal oxides.[5]Dependent on the conjugated targeting moiety.Dependent on the conjugated targeting moiety.Dependent on the warhead and E3 ligand binder.
Conjugation Efficiency High for surface modification of specific materials.[6]Generally high with primary amines, especially for NHS esters.[11]High and specific for thiols.[1]N/A (part of the synthesized molecule)
In Vivo Stability Stable coordination bonds on target surfaces.[3]Stable amide bonds.[10]Stable thioether bonds.[1]Can be susceptible to metabolism.[8]
Hydrophilicity The PEG backbone provides hydrophilicity.[12]The PEG backbone provides hydrophilicity.[2]The PEG backbone provides hydrophilicity.Generally hydrophobic, can reduce solubility.[7]
Biocompatibility Generally good, PEG backbone is biocompatible.[13]Generally good, PEG backbone is biocompatible.[13]Generally good, PEG backbone is biocompatible.[13]Can impact overall PROTAC properties.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and evaluation of different PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of this compound

This protocol provides a general method for the synthesis of phosphonate esters.

Materials:

  • Benzyl (B1604629) halide

  • Dialkyl phosphite (B83602)

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Polyethylene glycol 400 (PEG-400)

  • Diethyl ether

  • Column chromatography supplies

Procedure:

  • To a stirred mixture of benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K2CO3 (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g), add the reactants.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, extract the product with diethyl ether (2 x 10 mL).

  • Purify the resulting residual oil using column chromatography.[14]

Protocol 2: In Vitro Stability Assay of PEGylated Conjugates

This protocol can be adapted to compare the stability of conjugates with different PEG linkers in a simulated biological fluid.

Materials:

  • PEGylated conjugate (e.g., protein-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or rat plasma

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, HPLC, SDS-PAGE)

Procedure:

  • Incubate the PEGylated conjugate at a known concentration in human or rat plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the mixture.

  • Analyze the samples to determine the concentration of the intact conjugate.

  • Plot the concentration of the intact conjugate over time to determine its stability profile.[15]

Protocol 3: In Vivo Pharmacokinetic and Biodistribution Study

This protocol outlines a general procedure to evaluate the in vivo behavior of PEGylated molecules.

Materials:

  • PEGylated conjugate

  • Animal model (e.g., mice or rats)

  • Anesthesia

  • Blood collection supplies

  • Tissue harvesting tools

  • Analytical method for quantification (e.g., ELISA for protein conjugates, LC-MS/MS for small molecules)

Procedure:

  • Administer the PEGylated conjugate to the animal model via the desired route (e.g., intravenous injection).

  • At predetermined time points, collect blood samples.

  • Process the blood to obtain plasma or serum.

  • For biodistribution studies, euthanize the animals at specific time points and harvest organs of interest (e.g., tumor, liver, spleen, kidneys, bone).

  • Homogenize the tissues.

  • Quantify the concentration of the conjugate in the plasma/serum and tissue homogenates.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and tissue distribution profiles.[16]

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant workflows and pathways.

G cluster_0 Nanoparticle Functionalization Workflow np Inorganic Nanoparticle (e.g., Iron Oxide) mix Mixing and Incubation np->mix peg m-PEG4-phosphonic acid ethyl ester peg->mix purify Purification (e.g., Dialysis, Centrifugation) mix->purify char Characterization (e.g., DLS, TEM, Zeta Potential) purify->char func_np Functionalized Nanoparticle with Enhanced Stability and Biocompatibility char->func_np

A workflow for the surface modification of inorganic nanoparticles using a phosphonate-PEG linker.

G cluster_1 Targeted Drug Delivery to Bone drug Drug-Phosphonate-PEG Conjugate injection Systemic Administration (Intravenous) drug->injection circulation Blood Circulation injection->circulation bone Bone Tissue (Hydroxyapatite) circulation->bone binding Selective Binding via Phosphonate Group bone->binding release Drug Release at Target Site binding->release effect Therapeutic Effect release->effect

A signaling pathway illustrating bone-targeted drug delivery using a phosphonate-PEG conjugate.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates and drug delivery systems. While standard PEG linkers with terminal groups like carboxyl, NHS ester, and maleimide offer versatile and efficient conjugation strategies for a broad range of applications, this compound provides a unique advantage for targeted delivery to bone and for the surface modification of inorganic nanoparticles. Its high affinity for calcium phosphate and metal oxides enables the development of highly specific and stable therapeutic and diagnostic agents. Researchers should carefully consider the specific requirements of their application, including the nature of the payload, the target tissue or cell, and the desired pharmacokinetic profile, to select the optimal PEG linker for their needs.

References

Navigating In Vivo Efficacy: A Comparative Look at PEGylated Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo performance of drug delivery vehicles is paramount. This guide provides a comparative analysis of the efficacy of m-PEG4-phosphonic acid ethyl ester and related PEGylated phosphonate (B1237965) compounds, drawing upon available experimental data to inform future research and development.

While direct in vivo efficacy studies on this compound are not extensively available in the public domain, its structural components—a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and a phosphonic acid ethyl ester group—suggest its primary application as a hydrophilic linker in more complex drug delivery systems, such as Proteolysis Targeting Chimeras (PROTACs). The phosphonate moiety offers a strong affinity for bone tissue, making it a valuable tool for targeted drug delivery to the skeletal system.

To provide a comprehensive overview, this guide will focus on the in vivo performance of structurally similar and functionally relevant alternatives, namely PEGylated bisphosphonates, which have been more thoroughly investigated for their bone-targeting capabilities.

Comparative Efficacy of PEGylated Phosphonates for Bone Targeting

The following table summarizes quantitative data from in vivo studies on PEGylated phosphonate and bisphosphonate compounds, offering a glimpse into their potential efficacy for targeted drug delivery.

Compound/SystemAnimal ModelKey Efficacy MetricResultsReference
BP-NELL-PEG MiceBone Specificity (ex vivo imaging of organs 48h post-injection)~2-fold higher retention in bone tissues (femurs, vertebrae, calvaria) compared to NELL-PEG.[1][1]
Off-Target Delivery27% decrease in liver and 41% decrease in spleen accumulation compared to NELL-PEG.[1][1]
Systemic Half-lifeIncreased from 5.5h (NELL-1) to 15.5h (NELL-PEG).[1][1]
PEG(5)-BP-USPIOs MiceBlood Signal Enhancement (T1 MRI)6-fold enhancement in the bloodstream.[2][2][3]
Blood Circulation Half-life (SPECT)2.97 hours.[2][3][2][3]
BP-PEG-Au NPs MiceIn vivo targeting of hydroxyapatite (B223615) microcalcifications5-fold greater binding affinity compared to non-targeted PEG-Au NPs.[4]
In vivo clearanceCleared from mammary glands within 24-48 hours after intramammary delivery.[4][4]
PEGylated calcitonin-BP conjugate Rats (ovariectomized)Maintenance of bone volume and densitySuperior ability to maintain bone volume and density compared to free calcitonin.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the experimental protocols for the key studies cited.

Biodistribution Study of BP-NELL-PEG in Mice[1]
  • Labeling: NELL-PEG and BP-NELL-PEG proteins were labeled with VivoTag680XL.

  • Animal Model: Mice were used for this study.

  • Administration: Labeled proteins were administered via intravenous injection. A control group was injected with PBS/PEG.

  • Imaging: At 48 hours post-injection, mice were euthanized, and organs (femurs, vertebrae, calvaria, liver, spleen, lungs, brain, heart, muscles, and ovaries) were harvested.

  • Analysis: The excised organs were imaged using the IVIS Lumina II optical imaging system to quantify the fluorescence signal, which corresponds to the amount of protein accumulated in each organ.

In Vivo Imaging with PEG(5)-BP-USPIOs in Mice[2][3]
  • Contrast Agent: PEG(5)-BP-USPIOs (ultrasmall superparamagnetic iron oxide nanoparticles).

  • Animal Model: Mice were used for multimodal imaging.

  • MRI Protocol:

    • T1-weighted MRI was performed to visualize blood vessels and vascular organs.

    • The injected dose was 4 times lower than that of other USPIOs.

  • SPECT Protocol:

    • PEG(5)-BP-USPIOs were labeled with a radiolabeled-BP.

    • SPECT imaging was used to confirm low reticuloendothelial system (RES) uptake and to determine the blood circulation time.

Visualizing the Mechanisms

To better understand the processes described, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for bone-targeted drug delivery.

experimental_workflow cluster_preparation Preparation cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis p1 Labeling of BP-NELL-PEG with VivoTag680XL p2 Intravenous Injection into Mice p1->p2 i1 Circulation and Biodistribution (48 hours) p2->i1 e1 Harvesting of Organs i1->e1 e2 IVIS Lumina II Optical Imaging e1->e2 e3 Quantification of Protein Deposition e2->e3

Biodistribution Study Workflow

mechanism_of_action cluster_circulation Systemic Circulation cluster_targeting Bone Targeting cluster_action Therapeutic Action drug BP-Drug Conjugate (e.g., BP-NELL-PEG) bone Bone Surface (Hydroxyapatite) drug->bone High Affinity binding Binding via Phosphonate Groups bone->binding reservoir Formation of a Drug Reservoir binding->reservoir effect Localized Therapeutic Effect reservoir->effect

References

Evaluating PROTAC Efficacy: A Comparative Guide to Linker Chemistry, Featuring m-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic science, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." The efficacy of these heterobifunctional molecules is critically dependent on the synergy between their three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them. This guide provides a comparative framework for validating PROTAC activity, with a special focus on the potential contributions of an m-PEG4-phosphonic acid ethyl ester linker. While direct comparative data for this specific linker is not yet prevalent in the public domain, this document outlines the experimental methodologies and expected performance characteristics to empower researchers in their evaluation of novel PROTAC constructs.

The Central Role of the Linker in PROTAC Function

The linker is not a passive spacer; it is a critical determinant of a PROTAC's biological activity.[1][2][3] Its length, composition, and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the crucial first step in ubiquitination and subsequent proteasomal degradation.[4][5] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.[2][3]

A Comparative Overview of PROTAC Linkers

The most common linkers used in PROTAC design are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[1][6] The this compound linker represents a hybrid design, incorporating the features of a PEG linker with a phosphonate (B1237965) moiety. The following table provides a conceptual comparison of these linker types based on their known chemical properties.

Linker TypeKey CharacteristicsExpected AdvantagesExpected Disadvantages
Alkyl Chains Hydrocarbon chains of varying lengths.- Synthetically straightforward- High conformational flexibility- Generally hydrophobic, potentially leading to poor solubility- Can be more susceptible to metabolism
PEG Linkers Composed of repeating ethylene (B1197577) glycol units.- Increased hydrophilicity, improving solubility- Can enhance cell permeability- Biocompatible- High flexibility can sometimes lead to an entropic penalty upon binding- May have reduced metabolic stability compared to more rigid linkers[2]
This compound A PEG-based linker with a terminal phosphonic acid ethyl ester group.- Inherits the solubility and permeability benefits of PEG linkers- The phosphonate group may act as a bioisostere for phosphate (B84403) or carboxylate groups, potentially influencing protein-protein interactions within the ternary complex[7][8]- May offer unique vectors for conjugation- Limited published data on performance in PROTACs- Synthesis may be more complex than standard PEG or alkyl linkers

Validating PROTAC Activity: A Step-by-Step Experimental Workflow

A rigorous and multi-faceted approach is essential to validate the on-target degradation and assess the overall performance of a PROTAC. The following experimental workflow outlines the key assays.

experimental_workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream & Specificity Analysis binding_assay Binding Assays (SPR, ITC, FP) ternary_complex Ternary Complex Formation (SPR, FRET) binding_assay->ternary_complex Confirm target & E3 ligase engagement permeability Cell Permeability Assays ternary_complex->permeability Assess ability to form the key complex degradation Target Degradation (Western Blot, ELISA, Flow Cytometry) permeability->degradation Confirm entry into cells ubiquitination Target Ubiquitination (Co-IP) degradation->ubiquitination Quantify protein knockdown viability Cell Viability/Proliferation Assays ubiquitination->viability Confirm mechanism of action proteomics Global Proteomics (MS) viability->proteomics Assess functional consequence off_target Off-Target Analysis proteomics->off_target Evaluate global protein changes

Caption: A generalized experimental workflow for the validation of PROTAC activity.

Detailed Experimental Protocols

1. Target Protein Degradation Assay (Western Blot)

  • Principle: This technique is the gold standard for quantifying the reduction of a target protein in cells following PROTAC treatment.

  • Protocol:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

    • Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

2. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

  • Principle: SPR measures the binding interactions between molecules in real-time, providing evidence for the formation of the POI-PROTAC-E3 ligase complex.

  • Protocol:

    • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

    • Analyte Injection: Sequentially inject the PROTAC, followed by the target protein, over the sensor surface.

    • Data Analysis: A significant increase in the response units (RU) upon injection of the target protein in the presence of the PROTAC indicates the formation of a stable ternary complex.

The PROTAC Signaling Pathway: Hijacking the Ubiquitin-Proteasome System

PROTACs function by coopting the cell's natural protein degradation machinery. The following diagram illustrates this signaling pathway.

protac_pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action for PROTAC-mediated protein degradation.

Logical Comparison of Linker Properties

The choice of linker has a cascading effect on the properties and performance of a PROTAC. The diagram below illustrates the logical relationships between linker characteristics and desired outcomes.

linker_logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Metrics Length Length Ternary_Stability Ternary Complex Stability Length->Ternary_Stability Composition Composition (e.g., PEG, Alkyl, Phosphonate) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility/Rigidity Flexibility->Ternary_Stability PK_Profile Pharmacokinetic Profile Solubility->PK_Profile Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Permeability->Degradation_Efficacy Ternary_Stability->Degradation_Efficacy Degradation_Efficacy->PK_Profile

Caption: Logical flow from linker properties to PROTAC performance.

Conclusion

The validation of PROTAC activity is a multifaceted process that requires a suite of orthogonal assays to build a comprehensive understanding of a molecule's performance. While the this compound linker is a commercially available building block for PROTAC synthesis, its specific impact on degradation efficacy and pharmacokinetic properties requires empirical determination. Based on the known properties of its constituent parts, it is hypothesized that this linker could offer advantages in terms of solubility and potentially unique interactions within the ternary complex. By employing the experimental framework outlined in this guide, researchers can systematically evaluate PROTACs incorporating this and other novel linkers, thereby accelerating the development of this promising therapeutic modality.

References

Assessing the Biocompatibility of m-PEG4-Phosphonic Acid Ethyl Ester Coated Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocompatibility of materials used in biomedical applications is a critical factor determining their success and safety. Surface modification with hydrophilic polymers is a widely adopted strategy to improve the biocompatibility of various substrates by minimizing protein adsorption and cellular adhesion, which can trigger adverse biological responses. Among the diverse array of coating molecules, poly(ethylene glycol) (PEG) derivatives have been extensively studied. This guide provides a comparative assessment of materials coated with m-PEG4-phosphonic acid ethyl ester, a specific type of PEGylated molecule, against other common biocompatible coatings. The information presented is based on available experimental data for structurally similar compounds and aims to guide researchers in selecting appropriate surface modification strategies.

Performance Comparison of Biocompatible Coatings

The choice of a suitable biocompatible coating depends on the specific application and the desired biological response. While this compound offers a promising option for creating protein-resistant surfaces, zwitterionic and silane-PEG coatings present viable alternatives with their own distinct advantages. The following tables summarize the quantitative performance of these coatings in key biocompatibility assays.

Note: Direct experimental data for materials coated specifically with this compound is limited in publicly available literature. The data for PEG-Phosphonate coatings is based on studies using copolymers or monolayers with similar short-chain PEG and phosphonate (B1237965) anchoring groups.

Table 1: Protein Adsorption

Coating TypeSubstrateProteinAdsorption Reduction (%)Reference
PEG-Phosphonate/Phosphate CopolymerStainless SteelVarious proteins and skim milkAlmost 100%[1]
Zwitterionic-Phosphonate CopolymerDentineBSA, egg white, and milk85%[2]
Silane-PEGStainless SteelProteins~70%[1]
PEG (5kDa)Aldehyde-activated substrateFibronectin (in serum)Dependent on PEG density[3]
Zwitterionic PolymerSensor ChipBovine Serum Albumin (BSA)Thickness dependent, can be stronger than PEG[4]

Table 2: Bacterial Adhesion

Coating TypeSubstrateBacterial StrainAdhesion Reduction (%)Reference
PEG-Phosphonate/Phosphate CopolymerStainless SteelEscherichia coli, Bacillus cereusStrong inhibition[1]
Zwitterionic-Phosphonate CopolymerDentineNot Specified97.1%[2]
Silane-PEGStainless SteelE. coli>65%[1]
Zwitterionic PolymerGlassS. epidermidisSignificant decrease[5]
PEG-modified PolyurethanePolyurethaneS. epidermidis, E. coliSignificant reduction[6]

Table 3: Platelet Adhesion

Coating TypeSubstrateConditionAdhesion Reduction (%)Reference
PEG-modified PolyurethanePolyurethaneIn vitro47% (PEG-OH), 73% (PEG-NH2), 88% (PEG-SO3)[7]
Zwitterionic-Phosphonate CopolymerTitaniumNot SpecifiedStrong inhibition[8]
PEG-modified Textured PolyurethanePolyurethaneIn vitro71% - 86%[9]

Table 4: Cytotoxicity & Hemolysis (General Observations)

Coating TypeBiocompatibility AspectObservationReference
PEG-Phosphonate CopolymersHemocompatibilityLower hemolysis rates than carboxylated analogs.[1]
Short-chain PEG-coated nanoparticlesCytotoxicityBiocompatible at high Fe concentrations (MTT assay).[10]
Zwitterionic-Phosphonate CopolymersCytocompatibilityNo significant compromise of cytocompatibility.[11]
Silane-PEGCytotoxicityIndirect cytotoxicity assays revealed no toxic effect.[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biomaterial biocompatibility. Below are summaries of standard protocols for key in vitro assays.

Cytotoxicity Assay (Based on ISO 10993-5)

The in vitro cytotoxicity of a biomaterial is commonly assessed using an elution test, where extracts of the material are brought into contact with cultured cells.

  • Material Extraction: The test material is incubated in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24-72 hours) to create an extract. The ratio of the material surface area to the volume of the extraction medium is standardized.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts or human cell lines) is seeded in 96-well plates and cultured until a confluent monolayer is formed.

  • Exposure: The culture medium is replaced with the material extract (in various concentrations) and control media (positive and negative controls).

  • Incubation: The cells are incubated with the extracts for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.

Hemolysis Assay (Based on ASTM F756)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

  • Material Preparation: The test material is prepared according to its intended use. An extract of the material can also be used.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate (B86180) or heparin).

  • Red Blood Cell Suspension: Red blood cells (RBCs) are isolated by centrifugation and washed with phosphate-buffered saline (PBS). A diluted suspension of RBCs is prepared.

  • Incubation: The material or its extract is incubated with the RBC suspension at 37°C for a specified time (e.g., 3 hours with gentle agitation). Positive (e.g., water) and negative (e.g., PBS) controls are run in parallel.

  • Hemoglobin Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at a wavelength specific for hemoglobin (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control (100% hemolysis). Materials with a hemolysis percentage below 2% are typically considered non-hemolytic.

Protein Adsorption Assay

This assay quantifies the amount of protein that adsorbs onto a material's surface.

  • Surface Preparation: The coated material is cut into defined surface areas and placed in a multi-well plate.

  • Protein Solution: A solution of a model protein (e.g., bovine serum albumin or fibrinogen) of known concentration is prepared in a relevant buffer (e.g., PBS).

  • Incubation: The material samples are incubated with the protein solution for a specific time at a controlled temperature (e.g., 2 hours at 37°C).

  • Washing: After incubation, the samples are thoroughly washed with buffer to remove non-adsorbed protein.

  • Quantification: The amount of adsorbed protein is quantified. This can be done by:

    • Solution Depletion: Measuring the decrease in protein concentration in the solution after incubation using methods like the Bradford or BCA protein assay.

    • Direct Quantification: Eluting the adsorbed protein from the surface with a detergent solution and then measuring its concentration. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Quartz Crystal Microbalance with Dissipation (QCM-D) can also be used for direct measurement.

  • Data Analysis: The amount of adsorbed protein is typically reported as mass per unit surface area (e.g., ng/cm²).

Cell Adhesion Assay

This assay evaluates the attachment and spreading of cells on the material surface.

  • Surface Preparation: The coated material is placed in a sterile cell culture plate.

  • Cell Seeding: A suspension of a relevant cell type (e.g., fibroblasts, endothelial cells) at a known density is added to each well containing the material.

  • Incubation: The cells are allowed to adhere to the surface for a defined period (e.g., 4 to 24 hours) in a cell culture incubator.

  • Washing: Non-adherent cells are removed by gentle washing with a culture medium or PBS.

  • Quantification of Adherent Cells: The number of adherent cells is determined. This can be achieved by:

    • Staining and Microscopy: Fixing and staining the cells (e.g., with crystal violet or a fluorescent dye) and then counting them under a microscope.

    • Metabolic Assays: Using assays like the MTT or AlamarBlue assay to quantify the number of viable, adherent cells.

  • Data Analysis: The number of adherent cells on the test surface is compared to that on control surfaces (e.g., tissue culture plastic).

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles of biocompatible coatings, the following diagrams are provided.

ExperimentalWorkflow_Cytotoxicity cluster_prep Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_analysis Analysis Material Material Extract Extract Material->Extract Incubation Extraction Medium Extraction Medium Incubation with Cells Incubation with Cells Extract->Incubation with Cells Cells Cells Cell Monolayer Cell Monolayer Cells->Cell Monolayer Seeding & Growth Cell Monolayer->Incubation with Cells Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubation with Cells->Viability Assay (e.g., MTT) 48h Data Analysis Data Analysis Viability Assay (e.g., MTT)->Data Analysis Absorbance Reading

Caption: Workflow for in vitro cytotoxicity testing of biomaterials.

ProteinAdsorptionMechanism cluster_uncoated Uncoated Hydrophobic Surface cluster_coated PEG-Phosphonate Coated Surface Uncoated Surface Uncoated Surface Protein Protein Adsorbed & Denatured Protein Adsorbed & Denatured Protein Protein->Adsorbed & Denatured Protein Adsorption & Conformational Change Coated Surface Coated Surface Hydration Layer Hydration Layer (Steric Hindrance) Coated Surface->Hydration Layer Protein_repelled Protein Protein_repelled->Hydration Layer Repulsion

Caption: Mechanism of protein resistance by PEGylated surfaces.

Conclusion

The selection of a biocompatible coating is a multifaceted decision that requires careful consideration of the intended application and the desired biological interactions. Materials coated with this compound, and more broadly PEG-phosphonates, demonstrate excellent resistance to protein adsorption and bacterial adhesion. This makes them highly suitable for applications where minimizing biofouling is paramount.

In comparison, zwitterionic coatings also offer exceptional antifouling properties, in some cases surpassing those of PEG, particularly in complex biological media.[4] Silane-PEG coatings provide a well-established and versatile method for rendering surfaces biocompatible, though their performance in reducing protein and bacterial adhesion may be slightly lower than phosphonate-anchored or zwitterionic coatings.

Ultimately, the optimal choice will depend on a thorough evaluation of the performance data in the context of the specific device, its intended physiological environment, and the duration of its use. Further direct comparative studies on the cytotoxicity and hemolysis of materials specifically coated with this compound are warranted to provide a more complete biocompatibility profile.

References

A Comparative Guide to Surface Modification: Analyzing the Surface Density of m-PEG4-Phosphonic Acid Ethyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize surface functionalization, this guide provides a quantitative comparison of m-PEG4-phosphonic acid ethyl ester with alternative surface modification agents. Supported by experimental data, this document delves into the surface density, stability, and characterization of these self-assembled monolayers (SAMs), offering insights for informed material selection.

The functionalization of surfaces with biocompatible and protein-repellent molecules is a cornerstone of modern biomaterial and drug delivery system development. Among the various molecules utilized for this purpose, this compound has emerged as a promising candidate due to the combined attributes of the polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and stealth properties, and the phosphonic acid headgroup, known for its robust binding to metal oxide surfaces. This guide presents a comparative analysis of the quantitative surface density of phosphonic acid-based SAMs against common alternatives like carboxylic acids and silanes.

Quantitative Comparison of Surface Density

The surface density of a self-assembled monolayer is a critical parameter that dictates its efficacy in modifying surface properties. A higher packing density generally leads to a more uniform and stable layer, enhancing performance in applications such as preventing non-specific protein adsorption and improving biocompatibility.

While direct quantitative data for this compound is not extensively published, analysis of related short-chain PEG-phosphonates and other phosphonic acid SAMs provides valuable benchmarks. The following table summarizes key quantitative findings from various studies, offering a comparative perspective on the performance of different surface modification agents.

Molecule/SAM Type Substrate Surface Density / Loading Key Findings & Remarks Citation
Phosphonic Acid PEG Copolymers Iron Oxide Nanoparticles0.50 molecules/nm²Demonstrates the formation of a dense and stable PEG layer.
Phosphonate Monolayers Ti-6Al-4V~4 times greater than siloxane monolayersSignificantly higher packing density compared to silanes, suggesting a more robust and complete surface coverage.[1][2]
Aminophosphonates (C12 chain) Titanium Oxide (TiO₂)Layer thickness of ~0.8 nmFormation of a discontinuous but covalently bound monolayer.[3]
3-Mercaptopropionic Acid (Carboxylic Acid) Gold1.29 x 10¹³ molecules/cm²Provides a baseline for the surface coverage achievable with carboxylic acid-based SAMs on a noble metal surface.[4]
Siloxane Monolayers Ti-6Al-4VLower surface loading compared to phosphonatesProne to hydrolysis at physiological pH, leading to lower stability.[1][2]

Note: Direct comparison of surface density values across different studies should be done with caution due to variations in substrates, measurement techniques, and experimental conditions.

Binding Affinity and Stability

The choice of anchoring group is paramount to the stability and longevity of the SAM. In nonpolar solvents, the binding strength of common anchoring groups to metal oxide surfaces follows a clear trend:

Catechol < Carboxylic Acid < Phosphonic Acid [5]

This hierarchy underscores the superior binding affinity of phosphonic acids, which form strong, hydrolytically stable bonds with metal oxides.[2] This enhanced stability is a significant advantage in biological environments where the functionalized surface is exposed to aqueous media. In contrast, siloxane-based SAMs, another common alternative, are known to be susceptible to hydrolysis, particularly at physiological pH, which can compromise the integrity of the surface modification over time.[1]

Experimental Protocols for Quantitative Analysis

Accurate quantification of surface density relies on sophisticated surface-sensitive techniques. Below are detailed methodologies for two of the most common and powerful methods employed in the characterization of SAMs.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: The substrate is functionalized with the desired SAM by immersion in a solution of the molecule for a specified duration. The sample is then thoroughly rinsed with a suitable solvent to remove any physisorbed molecules and dried under a stream of inert gas (e.g., nitrogen).

  • Data Acquisition: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (typically Al Kα or Mg Kα) irradiates the sample, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Spectral Analysis:

    • Survey Scans: A wide energy range scan is performed to identify all the elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired for the core level peaks of the elements of interest (e.g., C 1s, O 1s, P 2p for phosphonic acid SAMs; Si 2p for silane (B1218182) SAMs).

  • Quantification of Surface Coverage: The surface coverage (Γ) can be estimated by analyzing the attenuation of the substrate signal upon SAM formation. The relationship is described by the following equation:

    I = I₀ e(-d / λsinθ)

    where:

    • I is the intensity of the substrate photoelectron signal after SAM formation.

    • I₀ is the intensity of the substrate photoelectron signal from the bare substrate.

    • d is the thickness of the SAM.

    • λ is the inelastic mean free path of the photoelectrons in the SAM.

    • θ is the take-off angle of the photoelectrons with respect to the surface plane.

    By determining the thickness (d), and knowing the molecular footprint, the surface density can be calculated. Angle-resolved XPS (ARXPS), where spectra are collected at various take-off angles, can provide more detailed information about the thickness and uniformity of the monolayer.[6]

Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive mass-sensing technique that can monitor the formation of SAMs in real-time by measuring changes in the resonance frequency of a quartz crystal oscillator.

Methodology:

  • Crystal Preparation: A quartz crystal sensor coated with a specific substrate material (e.g., titanium oxide) is mounted in a flow cell.

  • Baseline Measurement: A baseline frequency is established by flowing a pure solvent over the crystal surface.

  • SAM Formation: A solution containing the molecule of interest is introduced into the flow cell. As the molecules adsorb onto the crystal surface, the total mass of the crystal increases, leading to a decrease in its resonance frequency.

  • Frequency Monitoring: The change in frequency (Δf) is continuously monitored until a stable signal is achieved, indicating the completion of the SAM formation.

  • Mass Calculation: The change in mass (Δm) is related to the change in frequency by the Sauerbrey equation:

    Δf = - (2 * f₀² / (A√(ρqμq))) * Δm

    where:

    • Δf is the change in frequency.

    • f₀ is the fundamental resonant frequency of the crystal.

    • A is the active area of the crystal.

    • ρq is the density of quartz.

    • μq is the shear modulus of quartz.

  • Surface Density Calculation: From the calculated mass change (Δm) and the known molecular weight of the adsorbing molecule, the surface density in terms of molecules per unit area can be determined.

Visualizing Experimental Workflows

To further elucidate the processes involved in the quantitative analysis of SAMs, the following diagrams, created using the DOT language, illustrate the typical experimental workflows.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_quant Quantification Bare_Substrate Bare Substrate Functionalization SAM Functionalization Bare_Substrate->Functionalization Immersion Rinsing_Drying Rinsing & Drying Functionalization->Rinsing_Drying UHV_Chamber Introduction to UHV Rinsing_Drying->UHV_Chamber XRay_Irradiation X-ray Irradiation UHV_Chamber->XRay_Irradiation Data_Acquisition Data Acquisition XRay_Irradiation->Data_Acquisition Spectral_Analysis Spectral Analysis Data_Acquisition->Spectral_Analysis Thickness_Calculation Thickness Calculation Spectral_Analysis->Thickness_Calculation Surface_Density Surface Density Determination Thickness_Calculation->Surface_Density QCM_Workflow cluster_setup QCM Setup cluster_measurement Measurement cluster_calculation Calculation Crystal_Mounting Mount Crystal in Flow Cell Baseline Establish Baseline (Solvent) Crystal_Mounting->Baseline Molecule_Injection Inject Molecule Solution Baseline->Molecule_Injection Frequency_Monitoring Monitor Frequency Change Molecule_Injection->Frequency_Monitoring Rinse Rinse with Solvent Frequency_Monitoring->Rinse Saturation Sauerbrey_Equation Apply Sauerbrey Equation Rinse->Sauerbrey_Equation Mass_Change Calculate Mass Change Sauerbrey_Equation->Mass_Change Surface_Density Determine Surface Density Mass_Change->Surface_Density

References

Optimizing Drug Delivery: A Comparative Guide to PEG Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of drug delivery systems with Poly(ethylene glycol), or PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] By creating a hydrophilic shield, PEGylation can reduce clearance by the immune system, prolong circulation time, and enhance the stability of nanoparticles.[3][4] However, the efficacy of these benefits is critically dependent on the molecular weight (MW), and therefore the chain length, of the conjugated PEG.

This guide provides a comparative analysis of commonly used PEG chain lengths in drug delivery, summarizing key experimental findings to assist researchers in selecting the optimal PEGylation strategy for their specific application. The choice often involves a critical trade-off: longer chains may offer superior shielding and prolonged circulation, while shorter chains can lead to more efficient cellular uptake.[5][6]

Key Performance Indicators: A Tabular Comparison

The selection of a PEG chain length directly impacts the physicochemical properties and biological performance of a drug delivery vehicle. The following tables summarize quantitative data from various studies, comparing nanoparticles functionalized with different PEG molecular weights.

Table 1: Physicochemical Properties
PropertyPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Hydrodynamic Diameter (nm) ~112 - 125~128 - 145~150 - 171Particle size generally increases with PEG MW due to the larger hydrophilic corona.[6][7][8]
Zeta Potential (mV) ~ -35 to +15More neutral than 2kDaClose to neutral (e.g., +7.4)Longer PEG chains provide more effective shielding of the nanoparticle's surface charge, trending towards neutrality.[6][8][9]
Drug Encapsulation Efficiency (%) High (~85-88%)Generally HighHigh (~84%)PEG MW does not appear to significantly affect the encapsulation efficiency of drugs within the nanoparticle core.[8][10]

Note: Absolute values can vary significantly based on the core nanoparticle composition, drug type, and formulation method.

Table 2: In Vitro & In Vivo Performance
ParameterPEG 2000 (2kDa)PEG 5000 (5kDa)PEG 10000 (10kDa)Key Observations & References
Protein Adsorption Higher than longer chainsLower than 2kDaSignificantly ReducedLonger PEG chains create a denser steric barrier, reducing nonspecific protein adsorption (opsonization).[5][11]
Cellular Uptake Generally EfficientReduced compared to 2kDaSignificantly ReducedShorter PEG chains lead to higher cellular internalization. Longer chains can sterically hinder interactions with cell surface receptors.[5][8][12]
Circulation Half-Life (t½) ProlongedLonger than 2kDaLongestCirculation time is generally proportional to PEG chain length, up to a certain point. A longer chain provides a better "stealth" effect, evading the mononuclear phagocyte system.[3][13][14]
Tumor Accumulation EffectiveOften higher than 2kDaCan be highestEnhanced circulation time from longer PEG chains can lead to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[15]

Deciphering the Trade-Offs

The optimal PEG chain length is not universal but depends on the therapeutic goal. For applications requiring maximal cellular entry, a shorter chain like PEG 2000 may be preferable. Conversely, for passive targeting to tumors that relies on long circulation times, a longer chain such as PEG 5000 or PEG 10000 could be more effective.[3][6]

G cluster_short Shorter PEG Chains (e.g., PEG 2000) cluster_long Longer PEG Chains (e.g., PEG 5000+) Short_PEG Shorter PEG (e.g., 2kDa) Lower_Steric_Hindrance Less Steric Hindrance Short_PEG->Lower_Steric_Hindrance Higher_Protein_Adsorption Increased Protein Adsorption Short_PEG->Higher_Protein_Adsorption Higher_Uptake Higher Cellular Uptake Favorable_Intracellular Favorable_Intracellular Higher_Uptake->Favorable_Intracellular Favorable for Intracellular Targets Lower_Steric_Hindrance->Higher_Uptake Shorter_Circulation Shorter Circulation Half-Life Higher_Protein_Adsorption->Shorter_Circulation Long_PEG Longer PEG (e.g., 5-10kDa) Greater_Steric_Hindrance Greater Steric Hindrance Long_PEG->Greater_Steric_Hindrance Lower_Protein_Adsorption Reduced Protein Adsorption Long_PEG->Lower_Protein_Adsorption Lower_Uptake Lower Cellular Uptake Greater_Steric_Hindrance->Lower_Uptake Longer_Circulation Longer Circulation Half-Life Lower_Protein_Adsorption->Longer_Circulation Favorable_Passive Favorable_Passive Longer_Circulation->Favorable_Passive Favorable for Passive Targeting (EPR)

Fig. 1: Logical trade-offs between short and long PEG chains for drug delivery.

Experimental Protocols

Detailed and reproducible methodologies are critical for comparing drug delivery systems. Below are generalized protocols for the synthesis and evaluation of PEGylated nanoparticles.

Synthesis of PEGylated Nanoparticles (Ionic Gelation Method for Chitosan)

This protocol describes the synthesis of PEGylated chitosan (B1678972) nanoparticles, a common model system.[16]

  • Polymer Preparation: Dissolve PEGylated chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.5 mg/mL. Adjust the pH to 5.0.

  • Crosslinker Preparation: Dissolve the crosslinking agent, such as tripolyphosphate (TPP), in deionized water to a concentration of 0.7 mg/mL. Adjust the pH to 3.0.

  • Nanoparticle Formation: Under constant magnetic stirring at room temperature, add the TPP solution drop-wise to the PEGylated chitosan solution.

  • Incubation: Continue stirring for 1 hour to allow for the formation of nanoparticles through ionic gelation between the positively charged amine groups of chitosan and the negatively charged TPP.

  • Purification: Purify the resulting nanoparticle suspension to remove unreacted polymer and crosslinker, typically through methods like diafiltration or ultracentrifugation.[17]

Characterization of Physicochemical Properties
  • Hydrodynamic Size and Polydispersity Index (PDI): Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).[7][18] The instrument measures fluctuations in scattered light intensity to determine the size distribution and PDI, which indicates the heterogeneity of particle sizes.

  • Zeta Potential: Measure the surface charge of the nanoparticles using Electrophoretic Light Scattering (ELS).[9][18] This involves applying an electric field across the sample and measuring the direction and velocity of particle movement.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of nanoparticles by a target cell line.[8]

  • Cell Culture: Seed target cells (e.g., HeLa, MCF-7) in multi-well plates and culture until they reach approximately 80% confluency.

  • Treatment: Label nanoparticles with a fluorescent dye. Remove the culture medium from the cells and add fresh medium containing the fluorescently labeled nanoparticles at a predetermined concentration.

  • Incubation: Incubate the cells with the nanoparticles for a set period (e.g., 4 hours) at 37°C and 5% CO₂.

  • Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any nanoparticles that are not internalized.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, use flow cytometry or fluorescence microscopy for a quantitative or qualitative assessment of uptake.[16]

In Vivo Pharmacokinetic Study

This study determines the circulation half-life of the nanoparticles in an animal model.[19]

  • Animal Model: Use appropriate animal models, such as Sprague Dawley rats or BALB/c mice.

  • Administration: Administer the drug-loaded or fluorescently-labeled PEGylated nanoparticles via intravenous (e.g., tail vein) injection at a specific dose.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h), collect small blood samples from the animals.

  • Sample Processing: Process the blood samples to isolate the plasma.

  • Quantification: Quantify the concentration of the drug or nanoparticle label in the plasma samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) for a drug or fluorescence measurement for a label.[10][20]

  • Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model (e.g., one-phase or two-phase decay) to calculate the circulation half-life (t½).[19][21]

G cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & In Vivo Evaluation cluster_data Data Analysis Prep_Polymer 1. Prepare PEG-Polymer Solution Formation 3. Mix Solutions to Form Nanoparticles Prep_Polymer->Formation Prep_Crosslinker 2. Prepare Crosslinker Solution Prep_Crosslinker->Formation Purification 4. Purify Nanoparticles Formation->Purification Characterization 5. Characterize Size (DLS) & Charge (ELS) Purification->Characterization In_Vitro 6. In Vitro Cellular Uptake Assay Characterization->In_Vitro Proceed if properties are within spec In_Vivo 7. In Vivo Pharmacokinetic Study (Circulation) Characterization->In_Vivo Analysis 9. Compare Performance Select Optimal PEG Length In_Vitro->Analysis Efficacy 8. Therapeutic Efficacy Study In_Vivo->Efficacy Efficacy->Analysis

Fig. 2: Experimental workflow for comparing PEGylated nanoparticle formulations.

References

In Vitro Stability of m-PEG4-Phosphonic Acid Ethyl Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging phosphonic acid-based compounds, ensuring controlled release and stability is paramount. The m-PEG4-phosphonic acid ethyl ester linker is a novel tool for conjugating molecules, offering a balance of hydrophilicity and reactivity. This guide provides a comparative analysis of its expected in vitro stability against common phosphonate (B1237965) prodrug strategies, supported by established experimental data from analogous compounds.

Comparative Stability of Phosphonate Prodrug Moieties

The in vitro stability of a prodrug is a critical determinant of its pharmacokinetic profile and efficacy. Simple alkyl esters of phosphonic acids, such as the ethyl ester found in the m-PEG4 linker, are generally characterized by high metabolic stability. This contrasts with more labile prodrug systems designed for rapid cleavage in vivo. The following table summarizes the stability of different phosphonate prodrug classes in human plasma, providing a framework for understanding the performance of this compound conjugates.

Prodrug MoietyExample StructureKey FeaturesIn Vitro Plasma Stability (Human)
This compound m-PEG4-R-P(O)(OEt)₂PEG linker enhances solubility. Ethyl esters are generally poor substrates for plasma esterases.High (Expected)
Bis(pivaloyloxymethyl) (bis-POM) R-P(O)(O-CH₂-O-C(O)C(CH₃)₃)₂Designed for lability and rapid intracellular drug release.Low (t½ < 1 hour)[1][2]
Aryl Acyloxyalkyl R-P(O)(O-Aryl)(O-CH₂-O-C(O)R')Tunable stability based on aryl and acyloxyalkyl groups.Moderate to High (Can be >20 hours)[2][3]
Phosphonamidate R-P(O)(O-Aryl)(NH-AA-COOR')Often exhibits high plasma stability, relying on intracellular enzymes for activation.High[2]

Data for bis(POM) and Aryl Acyloxyalkyl prodrugs are based on published studies with various parent molecules. The stability of the this compound is an extrapolation based on the known high stability of simple phosphonate esters.

Hydrolysis Pathways and Experimental Workflow

The stability of these conjugates is primarily dictated by their susceptibility to enzymatic hydrolysis. The diagrams below illustrate the expected hydrolysis pathway and a typical experimental workflow for assessing in vitro plasma stability.

G cluster_0 Hydrolysis of Phosphonate Prodrugs A m-PEG4-Phosphonic Acid Ethyl Ester Conjugate B Monoethyl Ester Intermediate A->B Slow Hydrolysis C Active Phosphonic Acid B->C Slow Hydrolysis D Plasma Esterases D->A D->B

Caption: Expected slow, stepwise hydrolysis of the this compound conjugate.

G cluster_1 In Vitro Plasma Stability Assay Workflow prep Prepare Stock Solution of Test Compound (in DMSO) incubate Incubate Compound with Plasma at 37°C prep->incubate sample Collect Aliquots at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench Terminate Reaction with Acetonitrile/Methanol containing Internal Standard sample->quench analyze Centrifuge and Analyze Supernatant by LC-MS/MS quench->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate

References

Safety Operating Guide

Essential Guide to the Proper Disposal of m-PEG4-phosphonic acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of m-PEG4-phosphonic acid ethyl ester, a PROTAC linker used in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE is recommended based on guidelines for handling similar organophosphorus esters and PROTAC linkers.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection A laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.Minimizes inhalation of any dust or aerosols.

Operational and Disposal Plan

The primary and mandatory method for the disposal of this compound is through a certified hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) office.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]

Step-by-Step Disposal Protocol:

  • Waste Classification: Treat all this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2]

  • Container Selection:

    • Use a dedicated, compatible, and leak-proof container for collecting the waste.[6][7] The container should be clearly labeled as "Hazardous Waste."[1][2]

    • Ensure the container material is compatible with the chemical. For instance, avoid metal containers for acidic or basic waste.[7]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound waste in a designated, labeled container.[2]

    • Liquid Waste: Collect all liquid waste, including unused stock solutions and experimental solutions containing the compound, in a labeled container for hazardous chemical waste.[6] Do not mix incompatible chemicals in the same waste container.[6]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be disposed of as hazardous chemical waste.[2]

  • Labeling:

    • Attach a completed EHS Hazardous Waste Label to each waste container.[1][2] The label should include:

      • The full chemical name: "this compound" (no abbreviations).[2]

      • The concentration and quantity of the waste.

      • The name of the Principal Investigator (PI) and the laboratory contact information.[2]

      • The date the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2]

    • Keep waste containers tightly closed except when adding waste.[1][4]

    • Ensure secondary containment is used for all liquid waste containers to prevent spills.[1]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear the full personal protective equipment listed in Table 1.

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • For solid spills, carefully sweep the material to avoid generating dust.

    • Collect the cleanup materials in a sealed container and label it as hazardous waste for disposal.

  • Arranging for Disposal:

    • Once the waste container is full (typically no more than 90% capacity), or if you are discontinuing work with the chemical, arrange for pickup and disposal by your institution's licensed hazardous waste contractor through your EHS office.[1][2][6]

Experimental Protocols

Specific, validated experimental protocols for the chemical neutralization or degradation of this compound are not publicly available. While general methods for the hydrolysis of esters or the neutralization of acids exist, applying these to a specific research chemical without a validated protocol can be dangerous and may produce other hazardous byproducts. Therefore, chemical inactivation should not be attempted. The recommended and legally compliant method of disposal is through your institution's EHS-managed hazardous waste program.

Disposal Workflow Diagram

The following diagram illustrates the proper logical workflow for the disposal of this compound.

G start Start: Generation of this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste ppe->classify collect Collect Waste in a Compatible & Labeled Container classify->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs store->spill request Request Waste Pickup from EHS store->request cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->collect end End: Licensed Disposal request->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-phosphonic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
m-PEG4-phosphonic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.